Pyronaridine
描述
属性
IUPAC Name |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUFPMUQJKWIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996354 | |
| Record name | Pyronaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74847-35-1 | |
| Record name | Pyronaridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74847-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyronaridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyronaridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyronaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRONARIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD3P7Q3SG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyronaridine's Mechanism of Action: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimalarial activity of pyronaridine, a potent blood schizonticide effective against multidrug-resistant Plasmodium species. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial research and development.
Core Mechanism of Action: Inhibition of Hemozoin Formation
This compound's primary mode of action is the disruption of the parasite's heme detoxification pathway within the digestive vacuole.[1][2][3] During its intraerythrocytic life cycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2][3]
This compound acts as a potent inhibitor of this process.[3][4] It readily accumulates in the acidic digestive vacuole of the parasite and binds to hematin, the monomeric precursor of hemozoin.[2][5] This binding prevents the polymerization of hematin into hemozoin, leading to the accumulation of toxic free heme within the parasite.[2][3][4] The buildup of free heme is believed to induce oxidative stress and damage to cellular components, ultimately leading to parasite death.[2][3]
Experimental evidence demonstrates that this compound forms a complex with hematin at a stoichiometric ratio of 1:2.[2][5] This interaction is crucial for its antimalarial efficacy.
Secondary Mechanisms of Action
While the inhibition of hemozoin formation is considered the principal mechanism, this compound has been shown to exhibit other biological activities that may contribute to its antimalarial effects.
DNA Intercalation and Topoisomerase II Inhibition: this compound has been identified as a DNA intercalating agent and an inhibitor of DNA topoisomerase II.[1][4] By inserting itself into the DNA helix, this compound can disrupt DNA replication and transcription.[3] Its inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, can lead to DNA damage and cell death.[1][4] However, the direct contribution of this activity to its antimalarial potency at therapeutic concentrations is still under investigation and is considered a secondary mechanism.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and mechanisms of action of this compound.
| Parameter | Value | Reference(s) |
| Hematin Binding Stoichiometry (this compound:Hematin) | 1:2 | [2][5] |
| β-Hematin Formation IC50 | 0.125 mM (similar to chloroquine) | [6] |
| Hemozoin Nucleation IC50 | 2-2.8 µM (at 8 and 16 hours) | [6] |
Table 1: Key Mechanistic Parameters for this compound.
| P. falciparum Strain/Isolate | IC50 (nM) - Geometric Mean ± SD (Range) | Reference(s) |
| Field Isolates (General) | 0.2 - 20 nM | [2] |
| Lambaréné, Gabon Isolates | 1.9 nM (WHO microtest) | [7][8] |
| Lambaréné, Gabon Isolates | 2.0 nM (HRP-2 assay) | [7][8] |
| Multidrug-Resistant (Papua, Indonesia) | 1.92 nM (0.24 - 13.8 nM) | [9][10] |
Table 2: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Inhibition of β-Hematin Formation Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.
Materials:
-
Hemin chloride stock solution (10 mM in DMSO)
-
Sodium acetate buffer (100 mM, pH 4.8)
-
This compound stock solution (in an appropriate solvent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a fresh solution of hemin at 50 µM in 100 mM sodium acetate buffer (pH 4.8).
-
In a 1.5 mL microcentrifuge tube, add the desired volume of 50 µM hemin solution.
-
Add varying concentrations of this compound (or test compound) to the hemin solution. A typical final concentration range is 0.1–10 µM.
-
For hemozoin extension assays, seed the reaction with a small amount of pre-formed β-hematin (e.g., 5 nmol). For nucleation assays, this step is omitted.
-
Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 8 or 16 hours).
-
Terminate the reaction and quantify the amount of β-hematin formed. This can be done by centrifugation to pellet the β-hematin, followed by dissolving the pellet in NaOH and measuring the absorbance at 400 nm. Alternatively, a colorimetric method using pyridine can be employed to specifically measure the remaining free hematin.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits β-hematin formation by 50%.
In Vitro Antimalarial Susceptibility Assay (WHO Microtest)
This assay determines the concentration of an antimalarial drug that inhibits the growth of P. falciparum in vitro.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Human red blood cells
-
This compound stock solution
-
96-well microplate, pre-dosed with serial dilutions of this compound
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Protocol:
-
Prepare a parasite suspension with a starting parasitemia of 0.5-1% and a hematocrit of 2.5%.
-
Add 200 µL of the parasite suspension to each well of the drug-coated 96-well plate.
-
Incubate the plate for 48-72 hours at 37°C in the controlled gas environment.
-
After incubation, prepare thin blood smears from each well.
-
Stain the smears with Giemsa and examine under a microscope to determine the parasite maturation to the schizont stage.
-
The IC50 is determined as the drug concentration at which there is a 50% reduction in the number of schizonts compared to the drug-free control wells.
This compound-Hematin Interaction Assay (Job's Plot)
This method of continuous variation is used to determine the binding stoichiometry between this compound and hematin.
Materials:
-
This compound stock solution
-
Hematin stock solution
-
40% aqueous DMSO (or other suitable solvent)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a series of solutions containing varying molar fractions of this compound and hematin, while keeping the total molar concentration constant (e.g., 10 µM). The mole fractions should range from 0 to 1 for each component.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
Measure the absorbance of each solution at a wavelength where the complex absorbs maximally (e.g., 400 nm).
-
Plot the change in absorbance against the mole fraction of one of the components (e.g., this compound).
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 this compound:hematin complex, the maximum will be at a this compound mole fraction of 0.33.
Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows discussed in this guide.
Caption: Primary mechanism of this compound action in the parasite digestive vacuole.
Caption: Experimental workflow for the β-hematin inhibition assay.
Caption: Secondary mechanisms of this compound involving DNA and Topoisomerase II.
References
- 1. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 2. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 4. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. In vitro activity of this compound against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro activity of this compound against multidrug-resistant Plasmodium falciparum and Plasmodium vivax. — Nuffield Department of Medicine [ndm.ox.ac.uk]
The Ascendancy of Pyronaridine: A Technical Chronicle of its Discovery and Development as a Keystone Antimalarial
A comprehensive guide for researchers, scientists, and drug development professionals on the journey of pyronaridine from its initial synthesis to its role in modern combination therapies.
Executive Summary
This compound, a potent blood schizonticide, has traversed a remarkable journey from its initial synthesis in the 1970s in China to becoming a critical component of a World Health Organization (WHO) recommended artemisinin-based combination therapy (ACT). This technical guide provides an in-depth chronicle of the discovery and development of this compound, offering detailed insights into its synthesis, mechanism of action, preclinical evaluation, and extensive clinical trial history. The document is designed to serve as a comprehensive resource for the scientific community, featuring structured data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this vital antimalarial agent.
Discovery and Historical Development
This compound was first synthesized in 1970 at the Institute of Chinese Parasitic Disease.[1] It was developed as part of a concerted effort to discover new antimalarial compounds to combat widespread chloroquine resistance.[1] Initially used as a monotherapy in China under the trade name Malaridine, it demonstrated high efficacy against both Plasmodium falciparum and Plasmodium vivax.[2][3] The emergence of multidrug-resistant malaria in other parts of the world in the 1990s led to a renewed global interest in this compound as a potential partner drug for ACTs.[2][3] This culminated in the development of Pyramax®, a fixed-dose combination of this compound tetraphosphate and artesunate, which was co-developed by Medicines for Malaria Venture (MMV) and Shin Poong Pharmaceutical Co. Ltd.[4] Pyramax® has since received a positive opinion from the European Medicines Agency (EMA) and is recommended by the WHO for the treatment of uncomplicated malaria.[2][4]
Synthesis of this compound
The synthesis of this compound has evolved to improve efficiency and reduce environmental impact. Modern routes offer high yields and purity suitable for pharmaceutical manufacturing. Two main synthetic routes are a linear sequence and a convergent route.[5][6]
Linear Synthesis Route
A common linear synthesis approach involves a two-step, one-pot transformation in an aqueous medium. This method is environmentally friendly and results in a high overall yield.[5][6] The key steps are:
-
SNAr Reaction: An initial SNAr (Nucleophilic Aromatic Substitution) reaction is performed under acidic conditions.[5]
-
Mannich-like Reaction: The intermediate from the SNAr reaction undergoes a double Mannich-like reaction to yield this compound.[5]
Convergent Synthesis Route
A convergent route offers an even higher overall yield and involves a telescoped three-step sequence.[5][7] This approach includes an initial neat reaction followed by two steps under aqueous micellar catalysis conditions.[5]
A visual representation of a generalized synthesis workflow is provided below.
Mechanism of Action
This compound's primary antimalarial activity is attributed to the inhibition of hemozoin formation within the parasite's digestive vacuole.[4] It also has a secondary mechanism involving DNA intercalation and inhibition of topoisomerase II.[8][9]
Inhibition of Hemozoin Formation
During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. This compound binds to heme, preventing its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.
DNA Intercalation and Topoisomerase II Inhibition
This compound can intercalate into DNA, disrupting DNA replication and transcription.[8] Furthermore, it has been shown to be a topoisomerase II inhibitor, which would lead to DNA damage and cell death.[8] This dual mechanism of action contributes to its potent antimalarial activity and may play a role in its observed anticancer properties.[8]
The signaling pathway for this compound's primary mechanism of action is illustrated below.
Preclinical Development
This compound underwent extensive preclinical evaluation to determine its efficacy, pharmacokinetics, and safety profile.
In Vitro Efficacy
This compound demonstrates potent in vitro activity against a wide range of P. falciparum strains, including those resistant to chloroquine and other antimalarials.[10][11]
Table 1: In Vitro Activity of this compound against P. falciparum
| Strain/Isolate | IC50 (nM) | Reference |
| Field Isolates (Thailand) | 8.40 | [10] |
| Field Isolates (Thailand, Mefloquine resistant) | 8.89 | [10] |
| Field Isolates (Senegal) | 3.8 | [11] |
| Laboratory-adapted strains | 0.2 - 20 | [2] |
| Multidrug-resistant isolates (Indonesia) | 1.92 | [12] |
In Vivo Efficacy
In vivo studies in murine models confirmed the high efficacy of this compound against erythrocytic stages of malaria parasites, including chloroquine-resistant strains.[13]
Table 2: In Vivo Efficacy of this compound against P. berghei in Mice
| Strain | ED50 (mg/kg) | Reference |
| ANKA (drug-susceptible) | 2.7 | [13] |
| NY (drug-susceptible) | 0.42 | [14] |
| NPN (this compound-resistant) | 0.57 | [14] |
| SANA (artesunate-resistant) | 0.89 | [14] |
Pharmacokinetics
Preclinical pharmacokinetic studies in various animal models revealed that this compound has a high blood-to-plasma distribution ratio, indicating its accumulation in red blood cells.[15]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Administration | t1/2 (h) | Reference |
| Hamster | Oral | 14 | [15] |
| Rat | Oral | 37 - 42 | [15] |
| Dog | Oral | 37 - 42 | [15] |
| Monkey | Oral | 64 | [15] |
Toxicology
Preclinical toxicology studies were conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These studies assessed acute, sub-acute, and reproductive toxicity.
-
Acute Oral Toxicity: Studies in rodents determined the single-dose toxicity profile.[16]
-
Repeated Dose 28-day Oral Toxicity: These studies in rodents provided information on potential health hazards from repeated exposure.[1]
-
Genotoxicity: The Ames test was used to assess the mutagenic potential of this compound.[17][18]
-
Reproductive Toxicology: Studies in rats and rabbits evaluated the potential effects on embryo-fetal development.[16]
Clinical Development
The clinical development of this compound, particularly as part of the fixed-dose combination with artesunate (Pyramax®), has been extensive, involving Phase I, II, and III clinical trials.
Pharmacokinetics in Humans
Clinical pharmacokinetic studies have been conducted in healthy volunteers and malaria patients, with whole blood being the preferred matrix for analysis due to the drug's high accumulation in red blood cells.[19][20][21]
Table 4: Pharmacokinetic Parameters of this compound in Healthy Adults (Whole Blood)
| Dose (mg) | Tmax (h) | t1/2 (days) | Reference |
| 360 - 900 | 1.42 - 4.83 | 5.03 - 16.3 | [19][20] |
Clinical Efficacy and Safety
Numerous clinical trials have demonstrated the high efficacy and good safety profile of this compound-artesunate in the treatment of uncomplicated P. falciparum and P. vivax malaria in both adults and children.[4][22]
Table 5: Clinical Efficacy of this compound-Artesunate in Uncomplicated P. falciparum Malaria
| Study Population | Regimen | Day 28 PCR-adjusted Cure Rate (%) | Reference |
| Asymptomatic Individuals (Africa) | 3-day | 100 | [22] |
| Asymptomatic Individuals (Africa) | 2-day | 100 | [22] |
| Asymptomatic Individuals (Africa) | 1-day | 96.8 | [22] |
| Children (Africa) | 3-day granules | 97.1 - 100 | [4] |
The drug development workflow for this compound is depicted below.
Experimental Protocols
This section provides an overview of the key experimental protocols used in the development of this compound.
In Vitro Drug Susceptibility Assay (Modified WHO Microtest)
This assay measures the 50% inhibitory concentration (IC50) of this compound against P. falciparum cultures.
-
Drug Plate Preparation: this compound is serially diluted and added to 96-well microtiter plates.
-
Parasite Culture: P. falciparum is cultured in RPMI 1640 medium supplemented with human serum.
-
Inoculation: The drug plates are inoculated with synchronized ring-stage parasites.
-
Incubation: Plates are incubated for 48-72 hours in a candle jar or a CO2 incubator.
-
Growth Assessment: Parasite growth is assessed by microscopy after Giemsa staining or by using a fluorescent DNA dye like SYBR Green I.
-
IC50 Determination: The IC50 is calculated by non-linear regression analysis of the dose-response curve.
Hemozoin Inhibition Assay
This assay determines the ability of this compound to inhibit the formation of β-hematin (synthetic hemozoin).
-
Reaction Mixture: A solution of hemin chloride in sodium acetate buffer is prepared.
-
Inhibition: this compound at various concentrations is added to the hemin solution.
-
Initiation: The reaction is initiated by the addition of a lipid, such as monooleoylglycerol (MOG), for nucleation assays, or pre-formed β-hematin crystals for extension assays.
-
Incubation: The mixture is incubated at 37°C for several hours.
-
Quantification: The amount of β-hematin formed is quantified after washing and solubilization by measuring the absorbance at 405 nm.
Pharmacokinetic Analysis by LC-MS/MS
This method is used to quantify this compound concentrations in whole blood samples.
-
Sample Preparation: A known volume of whole blood is mixed with an internal standard (e.g., amodiaquine) and subjected to liquid-liquid or solid-phase extraction.[6][14]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, and this compound is separated from other components on a C18 or similar reversed-phase column using a gradient mobile phase.[14]
-
Mass Spectrometric Detection: The eluate is introduced into a tandem mass spectrometer, and this compound is detected and quantified using selected reaction monitoring (SRM) in positive ion mode.[6][14]
-
Data Analysis: A calibration curve is generated using standards of known concentrations to determine the this compound concentration in the unknown samples.
Topoisomerase II Inhibition Assay
This assay measures the ability of this compound to inhibit the decatenation activity of topoisomerase II.
-
Reaction Mixture: A reaction buffer containing kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles, is prepared.
-
Inhibition: this compound at various concentrations is added to the reaction mixture.
-
Enzyme Addition: Human topoisomerase II is added to initiate the decatenation reaction.
-
Incubation: The reaction is incubated at 37°C.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated kDNA.
Conclusion
This compound stands as a testament to the enduring efforts in the global fight against malaria. Its journey from a monotherapy in China to a key component of a globally recommended ACT highlights the importance of continued research and development in antimalarial drugs. This technical guide has provided a comprehensive overview of the discovery, development, and mechanisms of this compound, offering valuable insights for researchers and drug development professionals. The detailed protocols, tabulated data, and visual workflows aim to serve as a practical resource to support further research and innovation in the field of antimalarial therapy.
References
- 1. oecd.org [oecd.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of this compound–artesunate paediatric granules in the treatment of uncomplicated malaria in children: insights from randomized clinical trials and a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives [mdpi.com]
- 10. In vitro activity of this compound against field isolates and reference clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro activity of this compound and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of this compound against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound-artesunate (PYRAMAX) for the treatment of P. falciparum uncomplicated malaria in African pregnant women (PYRAPREG): study protocol for a phase 3, non-inferiority, randomised open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy, Safety and Tolerability of this compound-artesunate in Asymptomatic Malaria-infected Individuals: a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Pyronaridine's Molecular Targets in Plasmodium falciparum: An In-depth Technical Guide
Executive Summary
Pyronaridine is a potent, schizonticidal antimalarial agent belonging to the aza-acridine class of compounds. First synthesized in the 1970s, it has demonstrated high efficacy against erythrocytic stages of Plasmodium falciparum, including strains resistant to chloroquine and other antimalarials.[1][2][3] It is a component of the fixed-dose artemisinin-based combination therapy (ACT), Pyramax® (this compound-artesunate), which is recommended by the World Health Organization for the treatment of uncomplicated malaria.[4][5] The primary molecular mechanism of its antimalarial action is the disruption of the parasite's heme detoxification pathway within the digestive vacuole.[6][7][8] Secondary mechanisms, such as DNA intercalation and inhibition of topoisomerase II, have been proposed but are considered more relevant to its anticancer properties than its antimalarial activity.[1][6][7] This document provides a detailed overview of this compound's molecular targets, supported by quantitative data, experimental methodologies, and pathway visualizations.
Primary Molecular Target: Inhibition of Heme Detoxification
The core antimalarial activity of this compound is centered on the Plasmodium digestive vacuole, an acidic organelle where the parasite digests host hemoglobin to obtain amino acids.[7] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, insoluble crystal called hemozoin, which is biochemically identical to β-hematin.[7]
This compound acts by potently inhibiting this detoxification process.[1][6][8] As a weak base, this compound is thought to accumulate via ion-trapping in the acidic digestive vacuole.[9] There, it directly interferes with hemozoin formation through several key interactions:
-
Binding to Heme: this compound binds to hematin, forming a stable drug-hematin complex with a 1:2 stoichiometry.[4][9][10] This complex prevents the heme molecules from being incorporated into the growing hemozoin crystal.
-
Inhibition of β-Hematin Polymerization: It directly blocks the biopolymerization of heme into β-hematin.[1][6] This leads to the accumulation of soluble, toxic heme within the digestive vacuole.[7][9]
-
Enhancement of Heme-Induced Lysis: this compound significantly enhances the ability of free heme to cause peroxidative damage to membranes, leading to the lysis of both the parasite and the host red blood cell.[6][10] It is notably more potent than chloroquine in this regard, requiring approximately 1/100th of the concentration to achieve complete lysis.[2][10][11]
The resulting buildup of toxic heme generates substantial oxidative stress, disrupts cellular functions, and ultimately leads to parasite death.[7] This mechanism is considered the principal driver of its potent antimalarial effect.[1][6]
Secondary and Other Proposed Targets
While heme detoxification is the primary antimalarial target, other mechanisms have been investigated, largely due to this compound's structural similarity to known DNA-binding agents.
DNA Intercalation and Topoisomerase II Inhibition
This compound is a known DNA-intercalating agent and can inhibit DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][6][8] This action can lead to DNA damage and cell death. However, this mechanism is now widely considered to be secondary for its antimalarial activity and more central to its observed anticancer effects.[1][6][7] Some studies have shown that the inhibition of P. falciparum topoisomerase II by this compound is not significant in situ.[3]
Inhibition of Glutathione-Dependent Hematin Degradation
In addition to blocking polymerization, this compound has been shown to inhibit the glutathione-dependent degradation of hematin, further contributing to the buildup of the toxic substrate.[2][10]
Quantitative Data
The efficacy of this compound has been quantified across numerous studies. Its potent activity is evident against both drug-sensitive and multi-drug resistant P. falciparum isolates.
Table 1: In Vitro Antimalarial Activity of this compound against P. falciparum
| Strain / Isolate Type | Geographic Origin | Median IC₅₀ (nM) | Range (nM) | Reference(s) |
| Laboratory Strains & Field Isolates | Various | Mean: 0.2 - 20 | N/A | [9][11] |
| Multi-drug Resistant (K1 Strain) | Thailand | 7 ± 5 ng/ml | N/A | [2] |
| Clinical Isolates | Cameroon | < 50 | N/A | [12] |
| Clinical Isolates | Eastern Thailand | 8.40 | N/A | [13] |
| Clinical Isolates | Northern Thailand | 10.1 | N/A | [13] |
| Multi-drug Resistant Isolates | Papua, Indonesia | 1.92 | 0.24 - 13.8 | [14] |
| Trophozoite-stage Isolates | Papua, Indonesia | 8.0 | 1.2 - 21.7 | [14] |
| Ring-stage Isolates | Papua, Indonesia | 1.6 | 0.6 - 8.9 | [14] |
Note: IC₅₀ (50% inhibitory concentration) values can vary based on the specific assay methodology and parasite stage.
Table 2: Activity on Heme Detoxification Pathway
| Parameter | This compound | Chloroquine | Reference(s) |
| β-Hematin Formation IC₅₀ | 0.125 µM | 0.125 µM | [2] |
| β-Hematin Nucleation Inhibition IC₅₀ | 2.8 µM | 40 µM | [15] |
| Concentration for complete hematin-induced RBC lysis | 10 µM | ~1000 µM | [2][10] |
| Drug-Hematin Complex Stoichiometry | 1:2 | N/A | [10] |
Key Experimental Protocols
The elucidation of this compound's molecular targets relies on several key in vitro methodologies.
In Vitro Antimalarial Susceptibility (Schizont Maturation) Assay
This assay is the standard method for determining the IC₅₀ of a compound against P. falciparum.
-
Parasite Culture: A-synchronized or synchronized cultures of P. falciparum (e.g., ring-stage) are maintained in human erythrocytes using RPMI 1640 medium supplemented with human serum at 37.5°C in a candle jar or controlled gas environment.[14]
-
Drug Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound and control antimalarials.[14]
-
Incubation: Parasitized erythrocytes are added to each well and incubated for 21-46 hours, a duration sufficient for parasites in drug-free control wells to mature from the ring stage to the multi-nucleated schizont stage (>40% maturation).[14]
-
Slide Preparation & Staining: After incubation, a thick blood film is prepared from each well and stained with Giemsa solution.[14]
-
Microscopic Analysis: The number of schizonts per 200 asexual parasites is counted for each drug concentration.[14]
-
Data Analysis: The schizont count is normalized to the drug-free control. A dose-response curve is generated using non-linear regression to determine the IC₅₀ value—the concentration at which schizont maturation is inhibited by 50%.[14]
β-Hematin (Hemozoin) Formation Inhibition Assay
This cell-free assay directly measures the drug's ability to prevent the formation of synthetic hemozoin.
-
Reaction Setup: A solution of hemin (the oxidized form of heme) is prepared in a suitable solvent (e.g., DMSO).
-
Induction of Polymerization: The hemin solution is added to an acetate buffer at a specific pH and temperature (e.g., pH 5.0, 60°C) to induce the formation of β-hematin crystals. The reaction is performed in the presence of various concentrations of this compound or a control drug.
-
Quantification: After incubation, the mixture is centrifuged. The insoluble β-hematin pellet is washed and then dissolved (e.g., in NaOH or pyridine) to convert it back to monomeric heme.
-
Measurement: The amount of heme is quantified spectrophotometrically. The reduction in β-hematin formation in the presence of the drug is used to calculate inhibitory concentrations.
Conclusion
The collective evidence strongly establishes that the primary molecular target of this compound in Plasmodium falciparum is the inhibition of hemozoin formation within the parasite's digestive vacuole. By binding to free heme and preventing its polymerization, this compound induces a toxic accumulation of this substrate, leading to overwhelming oxidative stress and parasite death.[6][7][10] Its high potency, particularly against chloroquine-resistant strains, underscores the effectiveness of targeting this essential parasite-specific pathway.[3] While other activities such as DNA intercalation have been identified, they are not considered the principal drivers of its antimalarial efficacy. A thorough understanding of this primary mechanism is critical for its continued strategic deployment in combination therapies and for the development of future antimalarials aimed at the same vital target.
References
- 1. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global gene expression profiling of Plasmodium falciparum in response to the anti-malarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a review of its clinical pharmacology in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 7. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting of Hematin by the Antimalarial this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activity of this compound against field isolates and reference clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of this compound against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the DNA Intercalation Mechanism of Pyronaridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyronaridine, a potent antimalarial agent, exhibits a multifaceted mechanism of action that extends to anticancer activities, primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of this compound as a DNA intercalator and topoisomerase II inhibitor. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes the involved molecular pathways to serve as a resource for researchers in pharmacology and drug development. While this compound's interaction with DNA is established, this guide also highlights areas where further quantitative research is needed to fully elucidate its binding characteristics.
Introduction
This compound is a benzonaphthyridine derivative that has been utilized for its antimalarial properties.[1] Its therapeutic scope has expanded as studies have revealed its efficacy against various cancer cell lines.[2] The anticancer activity of this compound is largely attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II, leading to DNA damage and subsequent apoptosis.[1][2] This guide delves into the specifics of this mechanism, presenting the current understanding for a scientific audience.
DNA Intercalation and Topoisomerase II Inhibition
This compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical insertion distorts the DNA structure, which can interfere with DNA replication and transcription. Furthermore, this structural alteration can affect the interaction of DNA with various proteins, most notably topoisomerase II.
Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and catenation, which arise during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This compound is known to be an inhibitor of this vital enzyme.[1][3]
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data regarding the biological activity of this compound related to its DNA interaction and cytotoxic effects.
Table 1: Topoisomerase II Inhibition by this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (Catalytic Inhibition) | ~32.7 µM | In vitro | [4] |
| Dose-Dependent Inhibition | Partial to complete inhibition | In vitro (kDNA decatenation assay) | [3] |
| 5 µM | |||
| 50 µM | |||
| 500 µM (complete inhibition) |
Table 2: Antimalarial and Cytotoxic Activity of this compound
| Parameter | Value | Organism/Cell Line | Reference |
| IC50 (Antimalarial) | 1.53-3.94 nM | Plasmodium falciparum | [5] |
| IC50 (Antimalarial) | 6-20 nM | Multidrug-resistant P. falciparum | [4] |
| IC50 (Antimalarial) | 15-49 nM (Geometric Mean: 23.1 nM) | P. falciparum isolates | [6] |
| Cytotoxic Activity (IC50) | 1.6 - 9.4 µM | Various human cancer cell lines | [1] |
Experimental Protocols
The study of this compound's interaction with DNA and topoisomerase II involves a variety of biophysical and biochemical techniques.
Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory effect of a compound on the decatenation activity of topoisomerase II.
Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. An inhibitor will prevent this process, leaving the kDNA catenated. The different forms of DNA (catenated vs. decatenated) can be separated and visualized by agarose gel electrophoresis.
Protocol: [3]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 M Tris-HCl (pH 8.0), 1.50 M NaCl, 100 mM MgCl₂, 5 mM dithiothreitol, 300 µg/ml BSA, and 20 mM ATP.
-
Incubation with Inhibitor: Aliquot the reaction mixture and add varying concentrations of this compound (e.g., 5, 50, 500 µM). Pre-incubate at 37°C for 30 minutes.
-
Enzyme Addition: Add diluted topoisomerase II enzyme to the reaction mixtures.
-
Substrate Addition and Reaction: Add kDNA to initiate the reaction and incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate faster).
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.
DNA Binding Assays (General Protocols)
While specific quantitative data for this compound using the following techniques were not found in the searched literature, these are standard methods to characterize DNA intercalators.
Principle: The interaction of a compound with DNA can lead to changes in its UV-Visible absorption spectrum, such as hypochromism (decrease in absorbance) and a bathochromic shift (redshift in the maximum wavelength), which are characteristic of intercalation. By titrating a solution of the compound with increasing concentrations of DNA, the binding constant (Kb) can be determined.
Generalized Protocol:
-
Prepare a solution of this compound of known concentration in a suitable buffer (e.g., Tris-HCl).
-
Record its initial UV-Vis spectrum.
-
Add small aliquots of a concentrated DNA stock solution (e.g., calf thymus DNA) to the this compound solution.
-
Record the spectrum after each addition, ensuring equilibrium is reached.
-
Analyze the changes in absorbance at the wavelength of maximum absorption to calculate the binding constant using appropriate models, such as the Wolfe-Shimer equation.
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also intercalates into DNA will compete with EtBr for the binding sites, leading to the displacement of EtBr and a subsequent quenching of the fluorescence.
Generalized Protocol:
-
Prepare a solution of DNA and ethidium bromide in a buffer.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex.
-
Add increasing concentrations of this compound to the solution.
-
Measure the fluorescence intensity after each addition.
-
The decrease in fluorescence intensity indicates the displacement of EtBr by this compound, and the data can be used to determine the binding affinity.
Principle: Intercalation of a molecule into the DNA double helix causes the DNA to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.
Generalized Protocol:
-
Prepare a DNA solution of a known concentration in a suitable buffer.
-
Measure the viscosity of the DNA solution using a viscometer.
-
Add increasing amounts of this compound to the DNA solution.
-
Measure the viscosity at each concentration.
-
An increase in the relative viscosity of the DNA solution upon addition of this compound would be indicative of an intercalative binding mode.
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light. DNA has a characteristic CD spectrum that is sensitive to its conformation. The binding of a ligand can perturb the DNA structure, leading to changes in its CD spectrum.
Generalized Protocol:
-
Record the CD spectrum of a DNA solution in a suitable buffer.
-
Add increasing concentrations of this compound to the DNA solution.
-
Record the CD spectrum after each addition.
-
Changes in the characteristic positive and negative bands of the DNA spectrum can provide information about the binding mode and conformational changes induced by this compound.
Signaling Pathways and Cellular Consequences
The DNA damage induced by this compound's intercalation and inhibition of topoisomerase II triggers cellular signaling cascades that ultimately lead to apoptosis.
Caption: Overview of this compound's Mechanism of Action.
This compound-induced DNA damage is a central event that triggers downstream apoptotic signaling. Studies have indicated the involvement of the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and subsequent activation of caspase-3.[1] Additionally, a distinct pathway involving the activation of c-Jun N-terminal kinase (JNK) has been identified, which leads to the upregulation of Death Receptor 5 (DR5), ultimately culminating in apoptosis.
References
- 1. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations of DNA-DNA and DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absence of association between this compound in vitro responses and polymorphisms in genes involved in quinoline resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Pyronaridine Derivatives for Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into pyronaridine and its derivatives as potential anticancer agents. It consolidates key findings on their mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction: Repurposing an Antimalarial Agent
This compound, a benzonaphthyridine derivative, has been utilized for over three decades as an antimalarial drug.[1][2] Its established safety profile in humans has made it an attractive candidate for drug repurposing, particularly in oncology.[3] Early-stage research has revealed that this compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, suggesting its potential as a repurposed anticancer therapeutic.[4][5] This guide delves into the foundational preclinical research that underpins the investigation of this compound and its derivatives as a new class of cancer therapeutics.
Mechanism of Action
The anticancer activity of this compound is multifactorial, primarily revolving around its ability to induce DNA damage and apoptosis. Unlike its antimalarial action, which involves the inhibition of hemozoin formation, its anticancer effects are largely attributed to its function as a DNA intercalating agent and a topoisomerase II inhibitor.[6][7]
DNA Intercalation and Topoisomerase II Inhibition
This compound's planar aromatic structure allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][5] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, this compound has been identified as a bona fide topoisomerase II inhibitor.[8][9] By stabilizing the covalent complex between topoisomerase II and DNA, it leads to the accumulation of double-strand breaks, a level of DNA damage that is often irreparable and triggers programmed cell death.[8][10]
Induction of Apoptosis and Cell Cycle Arrest
Preclinical studies have consistently shown that this compound induces apoptosis in cancer cells.[1][11] This is characterized by key apoptotic events such as phosphatidylserine externalization, depolarization of the mitochondrial membrane, and DNA fragmentation.[5] The induction of the intrinsic apoptotic pathway is a key component of its cytotoxic effect. Moreover, treatment with this compound has been shown to alter cell cycle progression in various cancer cell lines, leading to arrest at different phases, which prevents cellular proliferation.[11]
Modulation of Signaling Pathways
Recent research has begun to elucidate the specific signaling pathways modulated by this compound in cancer cells. In non-small cell lung cancer (NSCLC) cells, this compound has been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. It has also been observed to downregulate the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, PI3K and AKT, while activating the JNK pathway, further contributing to its pro-apoptotic effects.
Preclinical Efficacy: In Vitro and In Vivo Studies
The anticancer potential of this compound has been evaluated in a variety of preclinical models, demonstrating broad efficacy and selectivity.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity against a wide array of human cancer cell lines at low micromolar concentrations.[1] Notably, it has shown efficacy against breast, leukemia, lymphoma, melanoma, ovarian, and lung cancer cell lines.[3][11]
Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cell Lines
| Cell Line | Cancer Type | CC50 (μM) | Selective Cytotoxicity Index (SCI)* | Reference |
|---|---|---|---|---|
| Non-Cancerous | ||||
| MCF-10A | Breast | 6.6 | - | |
| HDF | Skin Fibroblast | 9.4 | - | |
| Breast Cancer | ||||
| MDA-MB-231 | Triple Negative | 1.6 | 4.13 | |
| MDA-MB-231 LM2 | Triple Negative (Metastatic) | 2.6 | 2.54 | |
| MDA-MB-468 | Triple Negative | 1.7 | 3.88 | |
| MCF-7 | ER-Positive | 1.6 | 4.13 | |
| T47D | ER-Positive | 7.3 | 0.90 | |
| HCC-70 | Triple Negative | 8.8 | 0.75 | |
| Leukemia/Lymphoma | ||||
| HL-60 | Promyelocytic Leukemia | 1.9 | 3.47 | |
| J45.01 | T-cell Leukemia | 2.0 | 3.30 | |
| U266B1 | Multiple Myeloma | 2.0 | 3.30 | |
| K-562 | Chronic Myeloid Leukemia | 4.6 | 1.43 | |
| Other Cancers | ||||
| A-375 | Melanoma | 2.3 | 4.09 | |
| SK-MEL-28 | Melanoma | 2.8 | 3.36 | |
| OVCAR-3 | Ovarian | 2.0 | 3.30 | |
| HCT-116 | Colon | 3.9 | 2.41 | |
| HeLa | Cervical | 2.3 | 4.09 | |
| A549 | Lung | 2.8 | 3.36 | |
| PC-3 | Prostate | 3.0 | 3.13 |
*Selective Cytotoxicity Index (SCI) is calculated as the CC50 of the non-cancerous cell line (MCF-10A) divided by the CC50 of the cancerous cell line. A value > 2 is considered significant.
In Vivo Tumor Progression
In vivo studies using human breast cancer xenografts in mice have demonstrated that oral administration of this compound can significantly hinder tumor progression.[8][9] These preclinical findings provide a strong rationale for further investigation in more advanced animal models and eventually in clinical trials.
Synthesis and Structure-Activity Relationship (SAR)
Synthesis of this compound
This compound was first synthesized in the 1970s.[2] More recently, environmentally responsible and cost-effective synthetic routes have been developed, which are crucial for making the drug more accessible. These modern approaches include linear and convergent syntheses that utilize aqueous micellar catalysis to reduce environmental impact and improve overall yield.[1]
Structure-Activity Relationship
While comprehensive SAR studies on a wide range of this compound derivatives for anticancer activity are still emerging, early research on related compounds provides valuable insights. Studies on this compound analogues for antimalarial activity have highlighted the critical importance of specific structural features. The nitrogen atom at position 1 of the naphthyridine ring system and the two pyrrolidinyl Mannich base side chains are considered indispensable for its biological activity.[11] It is highly probable that these features are also crucial for the molecule's ability to intercalate into DNA and inhibit topoisomerase II, and thus are important for its anticancer effects. Broader studies on pyridine and pyrrolidine derivatives have shown that the type and position of substituents can significantly modulate their antiproliferative activity against various cancer cell lines. Future research should focus on the systematic modification of the this compound scaffold to optimize its anticancer potency and selectivity.
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of this compound.
Cell Viability and Cytotoxicity Assay
The cytotoxic effect of this compound is often quantified using a Differential Nuclear Staining (DNS) assay.
-
Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a density of approximately 10,000 cells/well and incubated overnight.
-
Drug Treatment: Cells are treated with a concentration gradient of this compound (or its derivatives) and incubated for 72 hours. Controls include untreated cells, vehicle-treated cells (e.g., PBS), and a positive control for cytotoxicity (e.g., 1 mM H₂O₂).
-
Staining: After incubation, the supernatant is removed, and cells are fixed and stained with a solution containing Hoechst 33342 (a nuclear stain) and propidium iodide (PI, a viability dye).
-
Imaging and Analysis: Plates are imaged using a high-content imaging system. The number of viable (Hoechst-positive, PI-negative) and dead (PI-positive) cells is quantified.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated based on dose-response curves generated from the viability data.
Apoptosis Assays
5.2.1 Phosphatidylserine Externalization (Annexin V/PI Assay) An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with this compound at varying concentrations for a specified period (e.g., 24 hours).
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) in a binding buffer.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
5.2.2 Mitochondrial Membrane Potential (ΔΨm) Analysis Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.
-
Cell Treatment: Cells are treated with this compound for a shorter duration (e.g., 6 hours).
-
Staining: Cells are incubated with a potentiometric dye such as JC-1 or a similar probe that aggregates in healthy mitochondria (emitting red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (emitting green fluorescence).
-
Flow Cytometry: The shift in fluorescence from red to green is quantified by flow cytometry, indicating mitochondrial depolarization.
DNA Intercalation Assays
5.3.1 DNA Mobility-Shift Assay This assay determines if a compound binds to DNA, causing a change in its electrophoretic mobility.
-
Incubation: A fixed amount of plasmid DNA (e.g., pBR322) is incubated with increasing concentrations of this compound in a suitable buffer at 37°C.
-
Electrophoresis: The samples are run on an agarose gel.
-
Visualization: The DNA is visualized with a stain like ethidium bromide. Intercalation of this compound into the DNA will alter its conformation and retard its migration through the gel.
5.3.2 UV-Visible Spectroscopic Titration The interaction between this compound and DNA can be monitored by changes in the UV-Visible absorption spectrum.
-
Titration: A solution of this compound is titrated with increasing concentrations of calf thymus DNA (ctDNA).
-
Spectroscopy: The UV-Visible spectrum is recorded after each addition of DNA.
-
Analysis: Hypochromism (decrease in absorbance) and bathochromism (red-shift in the wavelength of maximum absorbance) are indicative of an intercalative binding mode.
Topoisomerase II Inhibition Assay
This biochemical assay directly measures the effect of this compound on the enzymatic activity of topoisomerase II.[8][9]
-
Reaction Setup: Supercoiled plasmid DNA (e.g., pUC19) is used as a substrate. The reaction mixture contains the DNA, human topoisomerase IIα, reaction buffer, ATP, and varying concentrations of this compound. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Termination and Electrophoresis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
Analysis: In the absence of an inhibitor, topoisomerase II will convert the supercoiled DNA into its relaxed form. An effective inhibitor like this compound will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.[8][9]
In Vivo Xenograft Model
Animal models are crucial for evaluating the systemic efficacy of potential anticancer drugs.[8][9]
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity. The tumors are then excised and weighed. Kaplan-Meier analysis can be used to assess survival.[8]
Conclusion and Future Directions
The early-stage research on this compound and its derivatives has established a strong foundation for its development as a repurposed anticancer drug. Its well-defined mechanisms of action, potent in vitro cytotoxicity against a range of cancers, and promising in vivo efficacy highlight its therapeutic potential. The favorable selectivity towards cancer cells over non-cancerous cells is a particularly encouraging characteristic.
Future research should focus on several key areas:
-
Structure-Activity Relationship Studies: A systematic synthesis and evaluation of novel this compound derivatives are needed to optimize potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with other established anticancer drugs, such as cisplatin and gemcitabine, could lead to more effective treatment regimens.[8]
-
Advanced Preclinical Models: Efficacy should be evaluated in more complex preclinical models, such as patient-derived xenografts (PDXs) and orthotopic models of metastasis.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification in future clinical trials.
References
- 1. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Synthesis of this compound related compounds and comparison of antimalarial activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pyronaridine In Vitro Assay Protocols for Plasmodium falciparum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronaridine is a benjaminaphthyridine derivative antimalarial agent that has demonstrated high efficacy against drug-resistant strains of Plasmodium falciparum.[1][2] It is a crucial component of the artemisinin-based combination therapy (ACT), this compound-artesunate. Understanding the in vitro activity of this compound is essential for monitoring drug resistance, discovering new combination therapies, and guiding clinical use. These application notes provide detailed protocols for assessing the in vitro susceptibility of P. falciparum to this compound using two common and robust methods: the SYBR Green I-based fluorescence assay and the Histidine-Rich Protein II (HRP-II) enzyme-linked immunosorbent assay (ELISA).
This compound's primary mechanism of action involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[3][4][5][6] A secondary mechanism includes intercalation into parasitic DNA and inhibition of topoisomerase II.[3][5] These protocols will enable researchers to determine the 50% inhibitory concentration (IC50) of this compound, a key parameter for evaluating its antimalarial potency.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various strains and clinical isolates of P. falciparum as reported in the literature.
| P. falciparum Strain/Isolate | Geographic Origin | Resistance Profile | Mean IC50 (nM) | IC50 Range (nM) | Reference |
| 118 Clinical Isolates | Thailand | Multidrug-resistant area | 5.6 ± 3.1 | 0.2–15.4 | [7] |
| 3D7 | - | Chloroquine-sensitive | 9.7 | - | [7] |
| K1 | - | Chloroquine-resistant | 5.1 | - | [7] |
| 90 Clinical Isolates | Papua, Indonesia | Multidrug-resistant | 1.92 (median) | 0.24–13.8 | [8] |
| Clinical Isolates | Lambaréné, Gabon | - | 1.9 (WHO microtest) | - | [2] |
| Clinical Isolates | Lambaréné, Gabon | - | 2.0 (HRP-2 assay) | - | [2] |
| 183 Clinical Isolates | Cameroon | 55.2% Chloroquine-resistant | 3.79 | 0.92–18.3 | [9] |
Experimental Protocols
Two standard protocols for determining the in vitro susceptibility of P. falciparum to this compound are detailed below.
Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II)
-
Uninfected human erythrocytes (O+)
-
This compound stock solution (in DMSO or 70% ethanol)
-
96-well flat-bottom microplates (black, sterile)
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 300 nM.
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.
-
-
Parasite Culture Preparation:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.[7]
-
Add 100 µL of the parasite suspension to each well of the drug-prepared plate.
-
-
Incubation:
-
Incubate the plate in a humidified, gassed incubator at 37°C for 72 hours.[7]
-
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Histidine-Rich Protein II (HRP-II) ELISA
This assay quantifies parasite growth by measuring the amount of HRP-II, a protein secreted by P. falciparum, using a sandwich ELISA.
Materials:
-
P. falciparum culture (asynchronous or synchronized)
-
Complete parasite culture medium
-
Uninfected human erythrocytes (O+)
-
This compound stock solution
-
96-well flat-bottom microplates (sterile)
-
HRP-II ELISA kit (commercial or in-house developed) including:
-
Capture antibody-coated 96-well ELISA plates
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 1 M H2SO4)
-
-
Plate reader (450 nm)
-
Humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C
Procedure:
-
Drug and Parasite Plate Preparation:
-
Prepare drug dilutions and parasite suspension as described in Protocol 1 (Steps 1 and 2).
-
-
Incubation:
-
Incubate the plate in a humidified, gassed incubator at 37°C for 72 hours.[3]
-
-
Sample Lysis:
-
After incubation, lyse the erythrocytes by freeze-thawing the plate at least once.
-
-
ELISA Procedure:
-
Transfer 100 µL of the hemolyzed culture from each well of the culture plate to the corresponding well of the capture antibody-coated ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 10-30 minutes, or until sufficient color development is observed in the control wells.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (uninfected erythrocytes) from all readings.
-
Normalize the data and calculate the IC50 as described in Protocol 1 (Step 6).
-
Visualizations
Caption: General workflow for in vitro this compound susceptibility testing of P. falciparum.
Caption: Proposed mechanisms of action for this compound against P. falciparum.
References
- 1. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 3. iddo.org [iddo.org]
- 4. iddo.org [iddo.org]
- 5. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay for Detection of Plasmodium falciparum Histidine-Rich Protein 2 in Blood, Plasma, and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Sensitivity of this compound in Thai Isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesamalaria.org [mesamalaria.org]
- 9. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyronaridine In Vivo Efficacy Testing in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyronaridine is a potent antimalarial agent belonging to the Mannich base class of compounds.[1] It has demonstrated significant efficacy against the erythrocytic stages of multiple Plasmodium species, including drug-resistant strains.[2][3] As a key partner drug in artemisinin-based combination therapies (ACTs), such as this compound-artesunate, its preclinical evaluation is critical.[4][5] Murine models of malaria are indispensable tools for these in vivo studies, providing a platform to assess the efficacy, dose-response relationships, and pharmacodynamics of antimalarial candidates.
This document provides detailed protocols for the in vivo evaluation of this compound in murine models, summarizes key efficacy data, and outlines its mechanism of action.
Mechanism of Action
This compound exerts its antimalarial effect through a dual mechanism of action.[4][6] Its primary mode of action is the inhibition of hemozoin formation.[7][8] Inside the parasite's digestive vacuole, this compound binds to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into inert hemozoin crystals.[7][9] The accumulation of free heme leads to oxidative stress and membrane damage, ultimately resulting in parasite death.[7] A secondary mechanism involves the intercalation of this compound into parasitic DNA and the inhibition of topoisomerase II, which disrupts DNA replication and repair processes.[4][6][8]
Experimental Protocols
The most common method for assessing the in vivo efficacy of antimalarial compounds is the 4-day suppressive test.
This test evaluates the ability of a compound to suppress parasite growth during the early stages of infection.[10]
Objective: To determine the dose-dependent suppression of parasitemia by this compound in mice infected with Plasmodium berghei.
Materials:
-
Animals: Female Swiss albino or CD-1 mice (20-25 g).[11][12]
-
Parasite: Chloroquine-sensitive Plasmodium berghei (ANKA or NK65 strain) or a resistant strain if evaluating activity against resistance.[10][11][12]
-
Drug: this compound tetraphosphate.
-
Vehicle: Appropriate solvent for this compound (e.g., 2% DMSO in water, 30% DMSO in 1% CMC).[10][13]
-
Standard Drug: Chloroquine (10 mg/kg) as a positive control.[10][13]
-
Equipment: Microscopes, Giemsa stain, syringes, oral gavage needles, slides.
Procedure:
-
Parasite Inoculation (Day 0):
-
Obtain blood from a donor mouse with a rising parasitemia of 20-30%.
-
Dilute the infected blood in a suitable medium (e.g., normal saline) to a concentration of 1x10⁸ parasitized red blood cells (pRBCs) per mL.
-
Infect experimental mice intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the diluted blood, delivering a total of 2x10⁷ pRBCs per mouse.[12]
-
-
Drug Administration (Day 0 to Day 3):
-
Randomly divide the infected mice into groups (n=5 per group).[10]
-
Groups should include a negative control (vehicle only), a positive control (chloroquine), and multiple test groups receiving different doses of this compound (e.g., 3, 10, 30, 100 mg/kg).[12]
-
Administer the first dose of the drug or vehicle 2-4 hours post-infection.[12]
-
Continue daily administration for four consecutive days (Days 0, 1, 2, and 3). The route of administration can be oral (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.).[2][12]
-
-
Monitoring Parasitemia (Day 4):
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite growth suppression for each dose using the formula: % Suppression = 100 × [(A - B) / A] Where A is the average parasitemia in the negative control group and B is the average parasitemia in the test group.[10]
-
Calculate the 50% and 90% effective doses (ED₅₀ and ED₉₀) using appropriate statistical software (e.g., probit analysis).
-
-
Long-term Monitoring (Optional):
-
Monitor the mice for up to 28-30 days to record the mean survival time and observe any instances of recrudescence.[14]
-
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative efficacy data for this compound from various studies in murine models.
Table 1: Efficacy of this compound Monotherapy against Plasmodium Species
| Parasite Strain | Mouse Strain | Administration | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) | Reference |
|---|---|---|---|---|---|
| P. berghei NY (drug-susceptible) | Not Specified | Not Specified | 0.42 | 0.8 | [2] |
| P. berghei (this compound-resistant) | Not Specified | Not Specified | 0.57 | 30.83 | [2] |
| P. berghei (artesunate-resistant) | Not Specified | Not Specified | 0.89 | 2.29 | [2] |
| P. berghei ANKA | Not Specified | Intragastric | 2.7 | Not Reported | [2] |
| P. berghei | Not Specified | Oral | 6.8 ± 1.4 | Not Reported | [2] |
| P. berghei (chloroquine-sensitive) | Not Specified | Oral (3 doses) | 2.01 ± 0.19 | Not Reported | [2] |
| P. berghei (chloroquine-resistant) | Not Specified | Oral (3 doses) | 1.99 ± 0.27 | Not Reported | [2] |
| P. yoelii nigeriensis | Swiss Mice | Oral | 0.3 | 0.7 | [2] |
| P. yoelii (chloroquine-resistant) | Swiss Mice | Oral | 0.6 | 1.2 | [2] |
| P. yoelii (mefloquine-resistant) | Swiss Mice | Oral | 0.9 | 1.4 |[2] |
Table 2: Efficacy of this compound in Combination Therapy against P. berghei
| Combination (Ratio) | Strain Resistance | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) | Reference |
|---|---|---|---|---|
| This compound + Artesunate | Drug-Susceptible | 1.12 | 1.87 | [2] |
| This compound + Artesunate | This compound-Resistant | 0.42 | 13.06 | [2] |
| this compound + Artesunate | Artesunate-Resistant | 1.46 | 2.10 |[2] |
Table 3: Curative and Parasite Reduction Data
| Model / Strain | Drug | Administration | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| High Parasitemia Model | This compound | Single Dose (i.p.) | 10 | Curative | [15] |
| High Parasitemia Model | This compound | Single Dose (i.p.) | 7 | 2 of 3 mice cured | [16] |
| High Parasitemia Model | This compound | Single Dose (i.p.) | 5 | ~6-log parasite reduction at 48h | [16] |
| P. chabaudi AS | This compound | Not Specified | 6 | Effective suppression for 28 days | [3] |
| P. chabaudi AS | This compound | Not Specified | 12 | No patent parasitemia for 56 days | [3] |
| P. chabaudi AS | this compound + Artesunate | Not Specified | 3 + 1 | Suppressed infection in 4/5 mice |[2] |
Application Notes for Researchers
-
Model Selection: The choice of mouse strain (e.g., CD-1, BALB/c, C57BL/6) and parasite species/strain (P. berghei, P. yoelii) is critical. P. berghei ANKA is often used for its virulence and consistent infection kinetics.[12] For studies on drug resistance, specific resistant parasite lines should be used.[2][11]
-
Route of Administration: Oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.) routes are commonly used. The chosen route should align with the intended clinical application and the compound's pharmacokinetic properties.
-
Combination Studies: Given that this compound is used clinically in combination with artesunate, in vivo combination studies are highly relevant. These studies can reveal synergistic or additive effects and are crucial for overcoming drug resistance.[2][5] A combination of 3 mg/kg this compound and 1 mg/kg artesunate was shown to be effective in suppressing infection where this compound alone was not.[2]
-
Pharmacodynamics: Beyond the 4-day test, models that assess parasite clearance rates and recrudescence provide deeper insights into the drug's pharmacodynamic profile.[17][18] Single-dose studies have shown this compound induces a rapid, dose-independent parasite reduction of up to 6 logs within 48 hours.[16]
-
Toxicity: Acute toxicity testing should be performed in parallel to efficacy studies to establish a therapeutic window.[10][13] This typically involves administering high doses of the compound to uninfected mice and observing them for adverse effects over a set period.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 7. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mmv.org [mmv.org]
- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Four-Day Suppressive Test [bio-protocol.org]
- 15. Fractional curative killing of this compound or artesunate combinations with tafenoquine, 4-aminoquinolines, or azithromycin in a murine malaria-luciferase model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Superior this compound Single-Dose Pharmacodynamics Compared to Artesunate, Chloroquine, and Amodiaquine in a Murine Malaria Luciferase Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. malariaworld.org [malariaworld.org]
Application Notes and Protocols: Quantification of Pyronaridine in Whole Blood vs. Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of the antimalarial drug pyronaridine, with a comparative focus on whole blood and plasma matrices. Detailed protocols for sample preparation and analysis are included to support pharmacokinetic (PK) studies and therapeutic drug monitoring.
Introduction
This compound is a crucial component of the artemisinin-based combination therapy (ACT) Pyramax®, used for the treatment of uncomplicated malaria. Accurate quantification of this compound in biological samples is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and supporting drug development. Due to its chemical properties, this compound exhibits a high affinity for red blood cells, leading to a significant difference in its concentration between whole blood and plasma.
Whole Blood: The Preferred Matrix for Pharmacokinetic Studies
For pharmacokinetic analysis of this compound, whole blood is the recommended biological matrix.[1][2][3] This preference is due to the drug's high blood-to-plasma distribution ratio, which has been reported to be as high as 9.0 ± 0.83 in humans and can range from 4.9 to 17.8 in animal models.[1][2][3][4][5] this compound's tendency to accumulate in erythrocytes, the target site for the malaria parasite, means that plasma concentrations can significantly underestimate the total drug exposure at the site of action.[1] Therefore, utilizing whole blood for analysis provides a more accurate representation of the drug's concentration relevant to its antimalarial activity.
Comparative Quantitative Data
The following table summarizes key quantitative parameters for the analysis of this compound in whole blood and plasma based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
| Parameter | Whole Blood | Plasma | Reference(s) |
| Sample Volume | 50 - 100 µL | 200 - 250 µL | [4],[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.5 ng/mL | ~10 ng/mL | [4],[6],[7] |
| Upper Limit of Quantification (ULOQ) | 500 - 882 ng/mL | Not specified | [4],[6] |
| Extraction Method | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | [4],[6],[2] |
| Analytical Method | LC-MS/MS | LC-MS/MS, HPLC-UV | [4],[6],[2] |
| Blood-to-Plasma Ratio | 9.0 ± 0.83 (human) | - | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Whole Blood by LC-MS/MS
This protocol is based on a validated high-throughput method suitable for clinical pharmacokinetic studies.[4][8][9]
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
100 µL human whole blood (anticoagulant: fluoride-oxalate or EDTA)[4]
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)
-
Weak cation exchange solid-phase extraction (SPE) plate
-
Methanol, Acetonitrile, Ammonium formate
-
Deionized water
-
-
Procedure:
-
Pipette 100 µL of whole blood sample, calibrator, or quality control sample into a 96-well plate.
-
Add the internal standard working solution to all wells except for the blank samples.
-
Lyse the red blood cells by adding an appropriate buffer and vortexing.
-
Condition the SPE plate with methanol followed by deionized water.
-
Load the pre-treated samples onto the SPE plate.
-
Wash the SPE plate with an appropriate washing solution (e.g., a mixture of acetonitrile and ammonium formate).
-
Elute this compound and the internal standard from the SPE plate using an elution solvent (e.g., a mixture of acetonitrile and methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV
This protocol describes a liquid-liquid extraction method coupled with HPLC-UV detection, which can be adapted for plasma analysis.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
Procedure:
-
Pipette the plasma sample into a glass tube.
-
Add the internal standard working solution.
-
Add tribasic phosphate buffer and vortex.
-
Add diethyl ether, vortex for an extended period, and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
Visualized Workflows
Caption: Workflow for whole blood sample preparation using SPE.
Caption: Workflow for plasma sample preparation using LLE.
Conclusion
The quantification of this compound for pharmacokinetic studies is most accurately performed using whole blood as the biological matrix due to the drug's significant accumulation in red blood cells. The provided LC-MS/MS protocol for whole blood offers high sensitivity and throughput, making it suitable for clinical research. While methods for plasma analysis exist, they may not fully capture the drug's distribution and should be used with a clear understanding of their limitations in the context of this compound's pharmacology. These application notes and protocols serve as a valuable resource for researchers and scientists in the field of antimalarial drug development and analysis.
References
- 1. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved assay method for the determination of this compound in plasma and whole blood by high-performance liquid chromatography for application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the antimalarial drug this compound in whole blood using LC–MS/MS — Increased sensitivity resulting from reduced non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the quantification of the antimalarial drug this compound in human whole blood [dspace.library.uu.nl]
- 7. extranet.who.int [extranet.who.int]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the antimalarial drug this compound in whole blood using LC-MS/MS - Increased sensitivity resulting from reduced non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyronaridine in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronaridine is a potent antimalarial agent belonging to the benzonaphthyridine class.[1][2] It has demonstrated significant efficacy against drug-resistant strains of Plasmodium falciparum and other Plasmodium species.[3][4] These application notes provide a comprehensive overview of the use of this compound in combination therapy studies, summarizing its mechanism of action, synergistic potential, and resistance profile. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of this compound-based combination therapies.
Mechanism of Action
This compound's primary antimalarial activity stems from its ability to inhibit hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. This compound is thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.
In addition to hemozoin inhibition, this compound exhibits secondary mechanisms of action that contribute to its antimalarial effects. These include intercalation into parasite DNA and inhibition of topoisomerase II, an enzyme essential for DNA replication and transcription. This multi-faceted mechanism of action makes this compound a robust antimalarial drug.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for evaluating its efficacy in combination therapy studies.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for combination studies.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound alone and in combination with other antimalarial drugs.
Table 1: In Vitro Activity of this compound Against P. falciparum
| Strain/Isolate | Resistance Profile | IC50 (nM) of this compound | Reference |
| Cameroonian Isolates (n=183) | Mixed | Geometric Mean: 3.79 | [5] |
| W2/Indochina | Chloroquine-Resistant | 22.1 | [5] |
| Indonesian Isolates (n=90) | Multidrug-Resistant | Median: 1.92 | |
| Thai Isolates (n=118) | Multidrug-Resistant | Mean: 5.6 | [6] |
| 3D7 | Drug-Sensitive | 9.7 | [6] |
| K1 | Chloroquine-Resistant | 5.1 | [6] |
| Panel of 6 Strains | Sensitive and Resistant | Geometric Mean: 2.24 | [3][4] |
Table 2: In Vitro Interaction of this compound with Other Antimalarials Against P. falciparum
| Combination | Strain | Interaction | Method | Reference |
| This compound + Dihydroartemisinin | W2/Indochina | Weak Antagonism | Isotopic Microtest | [5] |
| This compound + Primaquine | W2/Indochina | Synergy | Isotopic Microtest | [5] |
| This compound + Chloroquine | W2/Indochina | Additive | Isotopic Microtest | [5] |
| This compound + Amodiaquine | W2/Indochina | Additive | Isotopic Microtest | [5] |
| This compound + Artesunate | - | Slight Antagonistic Trend | - | [3][4] |
Table 3: In Vivo Efficacy of this compound-Artesunate Combination in Murine Malaria Models
| Murine Model | Parasite Strain | Treatment | Efficacy Endpoint | Result | Reference |
| P. berghei | This compound-Resistant | This compound-Artesunate (3:1) | ED90 of Artesunate | Reduced by ~15.6-fold | [3][4] |
| P. berghei | Artesunate-Resistant | This compound-Artesunate (3:1) | ED90 of Artesunate | Reduced by ~200-fold | [3][4] |
| P. chabaudi AS | - | This compound-Artesunate | Cure Rate | Complete cure at ≥ 8 mg/kg/day | [3][4] |
| P. berghei | Artemisinin-Resistant (SANA) | Artesunate-Pyronaridine | Curative Dose | Effective at doses curative for sensitive strain | [7] |
Experimental Protocols
In Vitro Protocols
1. Protocol for In Vitro Drug Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This protocol is adapted from established methods for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[8][9]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes
-
96-well microtiter plates
-
This compound and other test compounds
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the combination drug in complete parasite medium.
-
Add 50 µL of each drug dilution to the appropriate wells of a 96-well plate. Include drug-free wells as a negative control.
-
Prepare a parasite suspension of 2% hematocrit and 0.5% parasitemia in complete medium.
-
Add 200 µL of the parasite suspension to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, carefully remove 150 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Protocol for In Vitro Synergy Assessment using the Fixed-Ratio Isobologram Method
This method is used to determine the interaction between two drugs (e.g., synergistic, additive, or antagonistic).[10]
Procedure:
-
Determine the IC50 values of this compound and the partner drug individually as described above.
-
Prepare stock solutions of each drug at a concentration of 4 times their respective IC50 values.
-
Create a series of fixed-ratio combinations of the two drugs (e.g., 4:0, 3:1, 2:2, 1:3, 0:4 ratios of Drug A:Drug B).
-
Perform serial dilutions of each fixed-ratio combination and test their activity against the parasite as described in the susceptibility testing protocol.
-
Calculate the IC50 for each fixed-ratio combination.
-
Construct an isobologram by plotting the fractional inhibitory concentrations (FICs) of the two drugs. The FIC is calculated as the IC50 of the drug in combination divided by the IC50 of the drug alone.
-
The sum of the FICs (ΣFIC) determines the nature of the interaction:
-
ΣFIC < 1: Synergy
-
ΣFIC = 1: Additive
-
ΣFIC > 1: Antagonism
-
In Vivo Protocol
Protocol for In Vivo Efficacy Testing in a Murine Malaria Model (4-Day Suppressive Test)
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds.[1][2]
Materials:
-
Plasmodium berghei ANKA strain
-
Female BALB/c mice (6-8 weeks old)
-
This compound and partner drug, formulated for oral or intraperitoneal administration
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intravenously or intraperitoneally with 1 x 10⁶ P. berghei-infected red blood cells.
-
Randomly assign mice to treatment and control groups (at least 5 mice per group).
-
Initiate treatment 2-4 hours post-infection (Day 0). Administer the drugs once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by examining at least 1,000 erythrocytes.
-
Calculate the percent suppression of parasitemia for each treatment group relative to the untreated control group.
-
Determine the 50% and 90% effective doses (ED50 and ED90) by plotting the percent suppression against the log of the drug dose.
-
To assess curative potential, monitor the survival of the mice for at least 30 days post-infection.
Conclusion
This compound is a valuable component of combination therapies for malaria, particularly in regions with drug resistance. Its unique mechanism of action and potent activity make it an important tool in the fight against this devastating disease. The protocols and data presented in these application notes provide a framework for researchers to effectively design and conduct studies to further evaluate and optimize the use of this compound in novel antimalarial combinations.
References
- 1. Fractional curative killing of this compound or artesunate combinations with tafenoquine, 4-aminoquinolines, or azithromycin in a murine malaria-luciferase model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-malarial efficacy of this compound and artesunate in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of this compound, Alone and in Combination with Other Antimalarial Drugs, against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Sensitivity of this compound in Thai Isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for this compound as a highly effective partner drug for treatment of artemisinin-resistant malaria in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pyronaridine Dose-Escalation Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronaridine is an antimalarial agent that has been in clinical use for several decades, primarily in combination with artesunate.[1][2] Its mechanism of action is believed to involve the inhibition of hemozoin formation, leading to an accumulation of toxic heme in the parasite.[1] To establish a safe and effective dose for new formulations, new combinations, or for use in specific populations, a dose-escalation study is a critical first step in clinical development. These studies are designed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of a new drug.
These application notes provide a comprehensive protocol for a Phase I dose-escalation study of this compound, intended to guide researchers in the design and execution of such a trial. The protocol is based on established principles of clinical trial design and incorporates published data on the pharmacokinetics and safety of this compound.
Experimental Protocols
Study Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Volunteers.
Study Objectives
-
Primary Objective: To determine the safety and tolerability of escalating single oral doses of this compound and to identify the maximum tolerated dose (MTD) in healthy adult volunteers.
-
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of single oral doses of this compound.
-
To identify any dose-limiting toxicities (DLTs).
-
To inform the recommended dose for future Phase II studies.
-
Study Design
This will be an open-label, single-center, dose-escalation study. A standard 3+3 cohort design will be employed. Healthy adult volunteers will be enrolled in sequential cohorts, with each cohort receiving a single oral dose of this compound. Dose escalation for subsequent cohorts will be based on the safety and tolerability data from the preceding cohort.
Participant Population
-
Inclusion Criteria:
-
Healthy male or non-pregnant, non-lactating female volunteers.
-
Age 18 to 55 years.
-
Body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
History of clinically significant cardiovascular, renal, hepatic, or gastrointestinal disease.
-
Known hypersensitivity to this compound or related compounds.
-
Use of any prescription or over-the-counter medications within 14 days prior to dosing, unless approved by the investigator.
-
Positive test for drugs of abuse, alcohol, or HIV.
-
Dosing Plan and Escalation Scheme
-
Dosing Regimen: Participants will receive a single oral dose of this compound on Day 1 under fasting conditions.
-
Dose Cohorts: The starting dose and subsequent dose levels will be based on preclinical data and available clinical information. Based on published studies, the following dose cohorts are proposed:
-
Cohort 1: 360 mg
-
Cohort 2: 540 mg
-
Cohort 3: 720 mg
-
Cohort 4: 900 mg
-
-
Dose Escalation Logic:
-
Enroll 3 participants in a cohort.
-
If 0 out of 3 participants experience a Dose-Limiting Toxicity (DLT) within the 28-day observation period, escalate to the next dose level.
-
If 1 out of 3 participants experiences a DLT, enroll an additional 3 participants in the same cohort.
-
If 1 out of 6 participants experiences a DLT, escalate to the next dose level.
-
If ≥2 out of 6 participants experience a DLT, the MTD has been exceeded, and the previous dose level is declared the MTD.
-
-
If ≥2 out of 3 participants experience a DLT, the MTD has been exceeded, and the previous dose level is declared the MTD.
-
-
Definition of Dose-Limiting Toxicity (DLT): A DLT is defined as any of the following adverse events considered at least possibly related to the study drug:
-
Grade 3 or higher non-hematological toxicity (as per CTCAE v5.0).
-
Grade 4 hematological toxicity.
-
Any clinically significant adverse event that, in the judgment of the investigator, warrants dose limitation.
-
Safety and Tolerability Assessments
-
Monitoring: Vital signs, 12-lead ECGs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) will be performed at screening, baseline, and at specified time points post-dose.
-
Adverse Events (AEs): All AEs will be recorded, and their severity, duration, and relationship to the study drug will be assessed by the investigator. Serious adverse events (SAEs) will be reported to the regulatory authorities and ethics committee according to established guidelines. In previous studies, the most frequently observed adverse events related to this compound were mild to moderate gastrointestinal symptoms.[1][3][4]
Pharmacokinetic Assessments
-
Blood Sampling: Blood samples for the determination of this compound concentrations will be collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, 96, 168, 336, and 504 hours).[5][6]
-
Bioanalytical Method: Whole blood concentrations of this compound will be measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameters: The following PK parameters will be calculated using non-compartmental analysis:
-
Maximum observed concentration (Cmax)
-
Time to Cmax (Tmax)
-
Area under the concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the concentration-time curve from time zero to infinity (AUC0-∞)
-
Terminal elimination half-life (t1/2)
-
Apparent total clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
Data Presentation
Table 1: Proposed Dose-Escalation Cohorts
| Cohort | This compound Dose (mg) | Number of Participants |
| 1 | 360 | 3-6 |
| 2 | 540 | 3-6 |
| 3 | 720 | 3-6 |
| 4 | 900 | 3-6 |
Table 2: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers (Single Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (days) | Reference |
| 360 | 91.9 ± 30.8 | 5.3 ± 2.0 | 749 ± 603 | 19.1 ± 5.9 | [7] |
| 540 | 156.8 ± 57.1 | 6.2 ± 6.3 | 1036 ± 286 | 15.9 ± 5.0 | [7] |
| 720 | 226.1 ± 157.5 | 7.6 ± 4.9 | 1134 ± 624 | 14.6 ± 6.6 | [7] |
| 900 | - | - | - | - | [8][9] |
Data presented as mean ± standard deviation where available. Note that pharmacokinetic parameters can vary between studies.
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | Frequency | Severity | Reference |
| Gastrointestinal Symptoms | Frequent | Mild to Moderate | [1][3][4] |
| Headache | - | - | - |
| Dizziness | - | - | - |
| Elevated Liver Enzymes (ALT/AST) | Infrequent | Mostly mild and transient | [10][11][12] |
Frequency and severity are general characterizations from multiple studies. Specific rates can be found in the cited literature.
Mandatory Visualization
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Characterising the blood-stage antimalarial activity of this compound in healthy volunteers experimentally infected with Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of this compound in Pediatric Malaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Drug Interaction Analysis of this compound/Artesunate and Ritonavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound‐artesunate for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound–artesunate real-world safety, tolerability, and effectiveness in malaria patients in 5 African countries: A single-arm, open-label, cohort event monitoring study | PLOS Medicine [journals.plos.org]
- 12. Efficacy, Safety and Tolerability of this compound-artesunate in Asymptomatic Malaria-infected Individuals: a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pyronaridine Pediatric Granule Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronaridine, in combination with artesunate, is a critical antimalarial therapy. The development of a pediatric-friendly granule formulation is essential to ensure accurate dosing and improve compliance in children, a particularly vulnerable population. This document provides detailed application notes and protocols for the development of a taste-masked this compound-artesunate pediatric granule formulation, based on the commercially available product, Pyramax® granules.
This compound is an antimalarial agent that has been in clinical use since the 1980s. It is often used in combination with artesunate as a fixed-dose artemisinin-based combination therapy (ACT) for the treatment of uncomplicated Plasmodium falciparum and Plasmodium vivax malaria.[1][2] The pediatric granule formulation, containing 60 mg of this compound tetraphosphate and 20 mg of artesunate per sachet, is designed for children and infants weighing 5 kg to under 20 kg.[1][3][4]
Mechanism of Action
This compound's primary antimalarial activity involves the inhibition of β-hematin formation, which prevents the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This leads to the accumulation of toxic heme, causing parasite death.
Signaling Pathway: this compound's Antimalarial Action
Caption: this compound's mechanism of action in the malaria parasite.
Formulation Development
The development of a pediatric granule formulation of this compound-artesunate requires careful consideration of the active pharmaceutical ingredients (APIs), selection of appropriate excipients for taste-masking and manufacturability, and a robust manufacturing process.
Active Pharmaceutical Ingredients
| Parameter | This compound Tetraphosphate | Artesunate |
| Dosage per Sachet | 60 mg | 20 mg |
| Therapeutic Role | Antimalarial | Antimalarial |
| Key Properties | Bitter taste, hydroscopic yellow powder[1] | Poorly water-soluble |
Excipient Selection
While the exact composition of the commercial Pyramax® granules is proprietary, a representative formulation can be developed using commonly available pharmaceutical excipients suitable for pediatric use. The selection of excipients is critical for taste-masking, ensuring stability, and facilitating the manufacturing process.
| Excipient Category | Example Excipient | Function | Rationale for Pediatric Use |
| Diluent/Filler | Mannitol, Microcrystalline Cellulose (MCC) | Provides bulk and aids in uniform content. | Mannitol has a sweet taste and is commonly used in pediatric formulations. MCC provides good compressibility.[5][6] |
| Binder | Hydroxypropyl Cellulose (HPC), Povidone (PVP) | Promotes particle adhesion to form granules. | Effective at low concentrations and have a good safety profile in children.[7] |
| Disintegrant | Crospovidone | Facilitates rapid breakdown of granules in water. | Superdisintegrant that works effectively at low concentrations. |
| Sweetener | Aspartame, Sucralose | Masks the bitter taste of this compound. | High-intensity sweeteners that are effective in small quantities.[5] |
| Flavoring Agent | Orange or Lemon Flavor | Improves palatability. | Fruit flavors are generally well-accepted by children.[5] |
| Coloring Agent | Sunset Yellow FCF (E110), Tartrazine (E102) | Provides a uniform and appealing appearance. | The commercial product is described as orange-colored granules.[8] |
Experimental Protocols
Drug-Excipient Compatibility Study
Objective: To assess the physical and chemical compatibility of this compound tetraphosphate and artesunate with selected excipients.
Methodology:
-
Prepare binary mixtures of each API with individual excipients in a 1:1 ratio.
-
Prepare a physical mixture of the complete formulation.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analyze the samples at initial, 2-week, and 4-week time points.
-
Analytical techniques include:
-
Visual Observation: Check for any changes in color, odor, or physical state.
-
Differential Scanning Calorimetry (DSC): To detect any interactions that result in changes in melting points or the appearance of new peaks.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions between the drug and excipients.
-
High-Performance Liquid Chromatography (HPLC): To quantify the APIs and detect the formation of any degradation products.
-
Workflow for Drug-Excipient Compatibility Study
Caption: Workflow for conducting a drug-excipient compatibility study.
Manufacturing Process: Fluid Bed Granulation
Objective: To manufacture this compound-artesunate pediatric granules with uniform drug content and good flow properties. The commercial product is manufactured using a standard fluid bed granulation process.[8]
Methodology:
-
Dry Mixing: Sieve and blend this compound tetraphosphate, artesunate, diluent, and disintegrant in the fluid bed granulator.
-
Binder Preparation: Dissolve the binder in purified water.
-
Granulation: Fluidize the powder bed and spray the binder solution at a controlled rate.
-
Drying: Dry the granules in the fluid bed until the desired moisture content is reached.
-
Sizing: Pass the dried granules through a suitable sieve to obtain a uniform granule size.
-
Final Blending: Blend the sized granules with the sweetener and flavoring agent.
Fluid Bed Granulation Process Flow
Caption: Process flow diagram for fluid bed granulation.
Quality Control Protocols
Objective: To quantify the amount of this compound tetraphosphate and artesunate in the granule formulation and ensure dose uniformity.
Methodology (based on a validated RP-HPLC method): [3]
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Preparation: Prepare a standard stock solution containing known concentrations of this compound and artesunate reference standards.
-
Sample Preparation: Accurately weigh the contents of a sachet, dissolve in a suitable solvent, and dilute to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of this compound and artesunate in the sample by comparing the peak areas with those of the standard.
Acceptance Criteria: The content of this compound tetraphosphate should be between 93.0% and 107.0% of the label claim, and for artesunate, it should be between 90.0% and 107.0% of the label claim.[9]
Objective: To evaluate the in vitro release of this compound and artesunate from the granule formulation.
Methodology (Proposed):
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl
-
Rotation Speed: 75 RPM
-
Temperature: 37 ± 0.5°C
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
-
Analysis: Analyze the withdrawn samples by the validated HPLC method.
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound and artesunate is dissolved in 45 minutes.
Taste Assessment
Objective: To evaluate the palatability of the taste-masked granule formulation in a pediatric population.
Methodology:
-
Recruit a panel of trained adult volunteers or, if ethically approved, a pediatric panel.
-
Prepare a suspension of the granules in water according to the administration instructions.
-
Provide the panel with a small, measured amount of the suspension.
-
Use a validated hedonic scale (e.g., a facial expression scale for children) to rate the taste, aftertaste, and overall acceptability.
-
Compare the results with a placebo formulation and an unmasked formulation.
Taste Assessment Workflow
Caption: Workflow for conducting a taste assessment study.
Stability Study
Objective: To determine the shelf-life of the this compound-artesunate pediatric granule formulation.
Methodology (based on ICH guidelines):
-
Package the granules in the final proposed packaging (e.g., foil sachets).
-
Store the samples under long-term (25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions.
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Parameters to be tested include:
-
Appearance
-
Assay of this compound and artesunate
-
Related substances/degradation products
-
Dissolution
-
Moisture content
-
Stability Study Data Summary
| Test Parameter | Acceptance Criteria |
| Appearance | Orange-colored granules, free from lumps |
| Assay (this compound) | 93.0% - 107.0% of label claim |
| Assay (Artesunate) | 90.0% - 107.0% of label claim |
| Related Substances | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |
| Dissolution | NLT 80% (Q) in 45 minutes |
| Moisture Content | NMT 2.0% |
Conclusion
The development of a this compound pediatric granule formulation is a multi-faceted process that requires a thorough understanding of the APIs, careful selection of excipients, a controlled manufacturing process, and comprehensive analytical testing. The protocols and application notes provided herein offer a framework for the successful development of a safe, effective, and palatable pediatric antimalarial product. Adherence to regulatory guidelines and a commitment to quality are paramount in ensuring that these life-saving medications meet the needs of the pediatric population.
References
- 1. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artesunate/pyronaridine - Wikipedia [en.wikipedia.org]
- 3. greenbook.nafdac.gov.ng [greenbook.nafdac.gov.ng]
- 4. Shinpoong Pharm.co.,LTd : Pyramax [shinpoong.co.kr]
- 5. researchtrend.net [researchtrend.net]
- 6. ijfmr.com [ijfmr.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tandfonline.com [tandfonline.com]
Pyronaridine: Application Notes and Protocols for the Treatment of Chloroquine-Resistant Malaria Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronaridine is a benzylic amodiaquine analogue antimalarial drug that has demonstrated high efficacy against erythrocytic stages of Plasmodium falciparum, including strains resistant to chloroquine.[1][2] Synthesized in 1970, it has been used in China for many years and is now a component of the artemisinin-based combination therapy (ACT) this compound-artesunate.[1][3][4] This combination is recommended by the World Health Organization (WHO) for the treatment of uncomplicated P. falciparum and P. vivax malaria.[5] this compound's mechanism of action, centered on the inhibition of hemozoin formation, allows it to circumvent the primary mechanism of chloroquine resistance, making it a valuable tool in the global effort to combat malaria.[6][7]
Mechanism of Action
This compound's primary antimalarial activity is attributed to its ability to interfere with the detoxification of heme within the parasite's digestive vacuole.[6][7] During its intraerythrocytic life cycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (malaria pigment).[8]
This compound, a weak base, is thought to accumulate in the acidic digestive vacuole of the parasite.[9] There, it binds to ferriprotoporphyrin IX (heme) and inhibits the activity of heme polymerase, preventing the formation of hemozoin.[6][8] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[10]
In contrast, chloroquine resistance in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[11] These mutations enable the transporter to actively efflux chloroquine from the vacuole, reducing its concentration at the site of action and rendering the drug ineffective.[2][11] this compound's chemical structure and properties allow it to evade this efflux mechanism, thus retaining its activity against chloroquine-resistant strains.[7]
Signaling Pathway Diagram
Caption: Mechanism of this compound Action and Chloroquine Resistance.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound against chloroquine-sensitive and chloroquine-resistant malaria strains.
Table 1: In Vitro Activity of this compound against P. falciparum Strains
| Strain Type | Drug | Geometric Mean IC50 (nM) | Fold Difference (Resistant vs. Sensitive) | Reference |
| Chloroquine-Sensitive | This compound | 2.9 | N/A | [1] |
| Chloroquine-Resistant | This compound | 4.9 | 1.7 | [1] |
| Chloroquine-Sensitive | Chloroquine | ~8.3 | N/A | [1] |
| Chloroquine-Resistant | Chloroquine | ~100 | ~12 | [1] |
| Multi-drug Resistant (P. falciparum) | This compound | 1.92 (median) | N/A | [2][12] |
| Multi-drug Resistant (P. vivax) | This compound | 2.58 (median) | N/A | [12] |
IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of this compound-Artesunate Combination Therapy
| Indication | Treatment Group | Day 28 PCR-Corrected Cure Rate | Parasite Clearance Time (Median) | Reference |
| Uncomplicated P. falciparum Malaria (Pediatric) | This compound-Artesunate | 100% | Not Specified | [11] |
| Acute P. vivax Malaria | This compound-Artesunate | 99.5% | 23.0 hours | [9][13] |
| Acute P. vivax Malaria | Chloroquine | 100% | 32.0 hours | [9][13] |
| Asymptomatic P. falciparum Infection (3-day regimen) | This compound-Artesunate | 100% (Day 28 & 63) | Not Applicable | [10] |
| Asymptomatic P. falciparum Infection (2-day regimen) | This compound-Artesunate | 100% (Day 28 & 63) | Not Applicable | [10] |
Experimental Protocols
In Vitro Drug Susceptibility Testing using the [³H]-Hypoxanthine Incorporation Assay
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
Materials:
-
P. falciparum culture (chloroquine-sensitive and -resistant strains)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)
-
[³H]-hypoxanthine (1 µCi/µL)
-
96-well microtiter plates
-
This compound and chloroquine stock solutions
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and chloroquine in complete culture medium in a 96-well plate.
-
Synchronize parasite cultures to the ring stage.
-
Adjust the parasitemia to 0.5% and hematocrit to 2.5% in complete culture medium.
-
Add 200 µL of the parasite suspension to each well of the drug-diluted plate. Include drug-free wells as controls.
-
Incubate the plate at 37°C in a humidified, gassed incubator for 24 hours.
-
Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Continue incubation for another 24-48 hours.
-
Harvest the plate contents onto a glass fiber filter using a cell harvester.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.
In Vivo Efficacy Assessment using the 4-Day Suppressive Test in a Rodent Malaria Model
This protocol evaluates the in vivo antimalarial activity of a compound against an established Plasmodium berghei infection in mice.
Materials:
-
Plasmodium berghei (chloroquine-sensitive or -resistant strain)
-
Swiss albino mice (4-6 weeks old)
-
This compound and chloroquine for injection
-
Giemsa stain
-
Microscope
Protocol:
-
Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound, chloroquine).
-
Administer the first dose of the test compounds orally or subcutaneously 2-4 hours post-infection.
-
Administer subsequent doses daily for the next three days (Day 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by counting the number of parasitized red blood cells per 1000 red blood cells.
-
Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group.
-
Monitor the mice for survival.
Experimental Workflow Diagram
Caption: Experimental Workflow for Antimalarial Drug Efficacy Testing.
Conclusion
This compound demonstrates potent activity against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. Its distinct mechanism of action, which is not compromised by the primary chloroquine resistance mechanism, underscores its importance in the current landscape of antimalarial chemotherapy. The provided protocols offer standardized methods for the continued evaluation of this compound and novel antimalarial compounds, aiding in the critical research and development efforts to combat drug-resistant malaria.
References
- 1. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 2. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. mmv.org [mmv.org]
- 5. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Pyronaridine in Schistosomiasis Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma, affecting millions globally.[1] The control and treatment of this disease rely heavily on a single drug, praziquantel (PZQ).[1] While effective against adult worms, PZQ shows no efficacy against the juvenile, prepatent stages of the parasite, which is a significant limitation for schistosomiasis control and elimination efforts.[1][2] This gap, coupled with concerns about potential drug resistance, necessitates the development of new antischistosomal compounds.[2][3] Drug repurposing offers an accelerated pathway for identifying new treatments. Pyronaridine, an antimalarial drug, has emerged as a promising candidate, showing activity against various Schistosoma life cycle stages.[1][3][4] This document provides detailed application notes and protocols based on preclinical and preliminary clinical research.
Proposed Mechanism of Action Both Schistosoma and Plasmodium parasites degrade hemoglobin, releasing toxic heme. To protect themselves, they polymerize heme into a non-toxic crystalline structure called hemozoin.[2][5] Several antimalarial drugs function by inhibiting this detoxification pathway.[2] The primary proposed mechanism of action for this compound against schistosomes is the inhibition of β-hematin (hemozoin) formation.[2][5] This leads to the accumulation of free, toxic heme within the parasite, causing cellular damage and death.[5]
Caption: Proposed mechanism of this compound action against Schistosoma.
Experimental Protocols and Applications
The investigation of this compound as an antischistosomal agent follows a multi-step approach, from initial in vitro screening to in vivo animal models and preliminary human studies.[1]
Caption: Multi-step workflow for evaluating this compound's efficacy.
Application 1: In Vitro and Ex Vivo Activity Assessment
Objective: To determine the direct activity of this compound against larval (schistosomula) and adult stages of S. mansoni.
Protocol 1: In Vitro Schistosomula Assay
-
Preparation: Mechanically transform S. mansoni cercariae into schistosomula.
-
Plating: Distribute approximately 100 schistosomula per well in a 96-well plate.
-
Drug Application: Add this compound at various concentrations. Include appropriate controls (e.g., DMSO, mefloquine).
-
Incubation: Incubate the plates for up to 7 days.
-
Assessment: Evaluate schistosomula viability daily using a microscope. The 50% inhibitory concentration (IC50) is calculated based on observed motility and morphological changes.[1]
Protocol 2: Ex Vivo Adult Worm Assay
-
Worm Recovery: Perfuse adult S. mansoni worms from mice infected for 7-9 weeks.
-
Plating: Place one adult worm pair per well in a 24-well plate containing culture medium.
-
Drug Application: Expose worms to this compound at concentrations such as 10 μM and 30 μM for up to 7 days.[2]
-
Washout: After the exposure period, replace the drug-containing medium with fresh medium and culture for an additional 7 days to assess the irreversibility of the drug's effect.[2][6]
-
Assessment: Monitor worms for motor activity and morphological changes to determine viability.[2]
Data Summary: In Vitro / Ex Vivo Efficacy of this compound
| Assay Type | Target Stage | Species | Key Finding | Reference |
| In Vitro Schistosomula | Larval (Schistosomula) | S. mansoni | Highly active with an IC50 < 10 μM.[1][3][4] | [1] |
| Ex Vivo Adult Worm | Adult | S. mansoni | Lethal to all worms at 30 μM within 24 hours.[2][7] | [2] |
Application 2: Preclinical In Vivo Efficacy in Mouse Models
Objective: To evaluate the efficacy of this compound in reducing worm burden in mice infected with S. mansoni, targeting both prepatent (juvenile) and patent (adult) infections.
Protocol 3: S. mansoni Mouse Model
-
Infection: Infect mice (e.g., NMRI mice) with S. mansoni cercariae.
-
Treatment Regimens:
-
Juvenile Stage Treatment: Begin treatment 14 days post-infection. Administer this compound orally at 500 mg/kg/day for 5 consecutive days.[2]
-
Adult Stage Treatment: Begin treatment 9 weeks post-infection with a similar dosage regimen.
-
-
Control Groups: Include an untreated control group and a positive control group treated with a known schistosomicidal drug (e.g., artesunate for juvenile stages, praziquantel for adult stages).[2]
-
Worm Burden Analysis: At a predetermined time point post-treatment (e.g., 35 days post-infection for the juvenile study), perfuse the hepatic portal vein and mesenteric veins to recover and count adult worms.[2]
-
Efficacy Calculation: Calculate the worm burden reduction (WBR) and cure rate (CR) relative to the untreated control group.
Data Summary: In Vivo Efficacy in S. mansoni Infected Mice
| Treatment Stage | Parameter | This compound (500 mg/kg/day for 5 days) | Finding | Reference |
| Juvenile (Prepatent) | Worm Burden Reduction (WBR) | 82% | Efficacy is comparable to artesunate (79% WBR).[2] | [2] |
| Cure Rate (CR) | 58% (7 out of 12 mice) | Demonstrates high activity against young, developing worms.[2][3][4] | [2] | |
| Adult (Patent) | Worm Burden Reduction (WBR) | No significant reduction | Adult stages in the host appear to remain viable.[1][7] | [1] |
Application 3: Clinical Proof-of-Concept in Human Infection
Objective: To gather preliminary evidence of this compound's antischistosomal effect in humans through an observational study. This is often done by leveraging existing malaria treatment programs where this compound-artesunate is used.
Protocol 4: Observational Pilot Trial
-
Patient Population: Identify individuals co-infected with malaria and schistosomiasis (e.g., S. haematobium).
-
Treatment: Administer the standard therapeutic course of this compound-artesunate for malaria.
-
Sample Collection: Collect urine samples (for S. haematobium) or stool samples (for S. mansoni) before treatment and at a follow-up time point (e.g., 28 days post-treatment).[1]
-
Egg Count Analysis: Quantify the number of eggs per 10 ml of urine or per gram of feces.
-
Efficacy Assessment: Calculate the egg reduction rate and cure rate (absence of eggs post-treatment).
Data Summary: Observational Pilot Trial in Children with S. haematobium
| Parameter | Pre-Treatment (Median) | Post-Treatment (Day 28) | Cure Rate | Reference |
| Egg Excretion (eggs/10ml urine) | 10 | 0 | 75% (3 out of 4 children) | [1][3][4] |
Summary and Future Directions this compound demonstrates significant promise as a potential new treatment for schistosomiasis, with strong activity against the juvenile stages of the parasite—the very stages that the current frontline drug, praziquantel, cannot eliminate.[1][2] In vitro and in vivo rodent models have established its efficacy in reducing worm burden when administered during the prepatent phase of infection.[2] While it shows lethal effects on adult worms ex vivo, this has not translated to significant efficacy against adult worms in vivo in mouse models.[7]
A preliminary observational study in humans using the combination this compound-artesunate has shown encouraging results in reducing S. haematobium egg excretion.[1][3] These findings strongly support the need for further, more extensive clinical evaluation of this compound, potentially in combination with praziquantel, to target all life cycle stages of the parasite in humans.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for in vitro and in vivo activity of the antimalarial this compound against Schistosoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Evidence for in vitro and in vivo activity of the antimalarial this compound against Schistosoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 6. Correction: Evidence for in vitro and in vivo activity of the antimalarial this compound against Schistosoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for in vitro and in vivo activity of the antimalarial this compound against Schistosoma | PLOS Neglected Tropical Diseases [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyronaridine-Artesunate for Pediatric Malaria Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyronaridine-artesunate (PA) in pediatric populations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound-artesunate for pediatric patients?
A1: this compound-artesunate is administered once daily for three consecutive days, with the dosage based on the child's body weight.[1][2][3] Two formulations are available: pediatric granules for children weighing 5 kg to less than 20 kg, and tablets for those weighing 20 kg or more.[2][3][4] It is crucial to follow the specific weight-based dosing scheme provided in the product labeling.[4]
Q2: A pediatric subject vomited shortly after administration. What is the standard protocol for re-dosing?
A2: If a child vomits within 30 minutes of receiving a dose, a repeat dose should be administered.[5][6] Studies have shown that even with initial vomiting, patients can be successfully re-dosed without compromising adherence or overall efficacy.[1][7][8] If the repeat dose is also vomited, the patient should be withdrawn from the study and receive rescue treatment according to local guidelines.[5]
Q3: What are the most common adverse events associated with this compound-artesunate in children?
A3: The most frequently reported adverse event is vomiting, which occurs more commonly with PA than with comparators like artemether-lumefantrine (AL), especially after the first dose.[1][7][8] Other common adverse events include pyrexia (fever), which is also a symptom of malaria itself.[1][7] Despite the higher incidence of vomiting, PA is generally well-tolerated in children.[1][8]
Q4: Are there concerns about cardiotoxicity, specifically QT interval prolongation, with this compound-artesunate?
A4: Clinical data indicates that prolonged QT intervals occur less frequently with this compound-artesunate compared to artemether-lumefantrine (AL).[1][7][8] An integrated safety analysis of three randomized clinical trials found the relative risk of QT prolongation with PA was significantly lower than with AL.[1][7]
Q5: I have observed transient elevations in liver enzymes (ALT/AST) in my study subjects post-treatment. Is this a known issue?
A5: Yes, treatment with this compound-artesunate has been associated with a higher incidence of transient, asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) compared to other antimalarials.[2][3] These elevations typically occur within the first 7 days after treatment and generally normalize by Day 15 without clinical signs of hepatic injury or the need for intervention.[3]
Q6: How does the efficacy of the pediatric granule formulation compare to the tablet formulation?
A6: The granule formulation was developed specifically for pediatric patients under 20 kg.[9][10] While pharmacokinetic studies show that drug exposure is generally comparable between the two formulations, the clinical effectiveness of the granules can sometimes be slightly lower.[3][11] This difference is often associated with the higher rate of vomiting observed in younger children receiving the granule formulation.[3]
Q7: What key factors influence the pharmacokinetics (PK) of this compound in children?
A7: The population pharmacokinetics of this compound in children are best described by a two-compartment model with first-order absorption and elimination.[9][10] Body weight is a significant covariate, and allometric scaling is used to adjust for its effect on clearance and volume of distribution.[9][10] Other factors that can influence this compound PK include the patient's age and the specific formulation (granule vs. tablet) administered.[9]
Data Presentation
Table 1: Standard Weight-Based Daily Dosing for this compound-Artesunate
| Formulation | Body Weight | Daily Dose (Sachets/Tablets) | This compound-Artesunate Content |
| Granules | ≥5 kg to <8 kg | 1 Sachet | 60 mg / 20 mg |
| ≥8 kg to <15 kg | 2 Sachets | 120 mg / 40 mg | |
| ≥15 kg to <20 kg | 3 Sachets | 180 mg / 60 mg | |
| Tablets | ≥20 kg to <24 kg | 1 Tablet | 180 mg / 60 mg |
| ≥24 kg to <45 kg | 2 Tablets | 360 mg / 120 mg | |
| ≥45 kg to <65 kg | 3 Tablets | 540 mg / 180 mg | |
| ≥65 kg | 4 Tablets | 720 mg / 240 mg | |
| (Source: Synthesized from multiple clinical trial protocols)[3][5] |
Table 2: Comparative Efficacy in Pediatric Patients (Day 28 PCR-Adjusted ACPR)*
| Study / Region | This compound-Artesunate (PA) | Artemether-Lumefantrine (AL) | Key Finding |
| Integrated Analysis [1][8] | 97.1% - 100% | 98.4% - 98.8% | PA demonstrated high clinical efficacy, comparable to AL. |
| Nigeria [12] | 97.4% | 88.1% | PA was significantly more efficacious than AL. |
| Gabon [13] | 100% | N/A | All dose levels of PA showed 100% cure rates. |
| *ACPR: Adequate Clinical and Parasitological Response |
Table 3: Incidence of Key Adverse Events in Comparative Pediatric Trials
| Adverse Event | This compound-Artesunate (PA) | Artemether-Lumefantrine (AL) | Relative Risk (PA vs. AL) |
| Any Adverse Event | 63.9% | 62.0% | Not Significantly Different |
| Vomiting | 7.8% | 3.4% | 2.3 |
| Prolonged QT Interval | 3.1% | 8.1% | 0.39 |
| (Source: Integrated safety analysis from three randomized clinical trials)[1][8] |
Experimental Protocols
Methodology: Phase III Randomized Controlled Trial for Uncomplicated Malaria in Children
This protocol outlines a typical experimental design for evaluating the safety and efficacy of this compound-artesunate in a pediatric population.
1. Study Objective: To compare the efficacy and safety of a 3-day course of once-daily this compound-artesunate versus a 3-day course of twice-daily artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria in children.
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Signs and symptoms of severe or complicated malaria.[15]
-
Severe vomiting or diarrhea that would prevent oral administration.[15]
-
Known hypersensitivity to the study drugs.[15]
-
Use of other antimalarial drugs within the preceding 2 weeks.[15]
-
Clinically significant underlying medical conditions (e.g., cardiovascular, hepatic, renal).[15]
-
3. Treatment Administration:
-
Patients are randomly assigned to receive either PA or the comparator drug (e.g., AL).[12]
-
Dosing is administered according to the weight-based schedule (see Table 1).[6]
-
PA is administered once daily for 3 days.[1]
-
AL is administered twice daily for 3 days.[16]
-
Administration is directly observed by study staff, and for drugs like AL that require it, given with fatty food or milk to optimize absorption.[6]
-
A repeat dose is given if vomiting occurs within 30 minutes.[6]
4. Efficacy Assessment:
-
The primary efficacy endpoint is the PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28.[1][8][12]
-
Follow-up visits are scheduled on Days 0, 1, 2, 3, 7, 14, 21, and 28.[12]
-
Thick and thin blood smears are collected at each visit to monitor parasite clearance.
5. Safety Assessment:
-
Adverse events (AEs) are monitored and recorded at all study visits.
-
Vital signs are checked regularly.
-
Blood samples are collected on Days 0, 3, 7, and 28 for hematology and blood chemistry, including liver function tests (ALT, AST).[12]
-
Electrocardiograms (ECGs) may be performed to monitor for cardiotoxicity.
Visualizations
Caption: Experimental workflow for a pediatric malaria clinical trial.
Caption: Troubleshooting guide for common clinical trial events.
Caption: Pharmacokinetic model of this compound in pediatric patients.
References
- 1. Safety and efficacy of this compound-artesunate paediatric granules in the treatment of uncomplicated malaria in children: insights from randomized clinical trials and a real-world study | Medicines for Malaria Venture [mmv.org]
- 2. This compound‐artesunate for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound–artesunate real-world safety, tolerability, and effectiveness in malaria patients in 5 African countries: A single-arm, open-label, cohort event monitoring study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy, Safety and Tolerability of this compound-artesunate in Asymptomatic Malaria-infected Individuals: a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound–artesunate and artemether–lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria in Kenyan children: a randomized controlled non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Safety and efficacy of this compound–artesunate paediatric granules in the treatment of uncomplicated malaria in children: insights from randomized clinical trials and a real-world study | Semantic Scholar [semanticscholar.org]
- 8. Safety and efficacy of this compound-artesunate paediatric granules in the treatment of uncomplicated malaria in children: insights from randomized clinical trials and a real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of this compound in Pediatric Malaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. malariaworld.org [malariaworld.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinConnect | this compound and Artesunate (3:1) in Children With Acute [clinconnect.io]
- 16. Efficacies of artemether-lumefantrine, artesunate-amodiaquine, dihydroartemisinin-piperaquine, and artesunate-pyronaridine for the treatment of uncomplicated Plasmodium falciparum malaria in children aged 6 months to 10 years in Uganda: a randomised, open-label, phase 4 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Pyronaridine Bioavailability in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving pyronaridine bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the known bioavailability of this compound?
A1: The absolute bioavailability of this compound in humans has not been determined due to the absence of an intravenous formulation for clinical use.[1] However, preclinical studies in animals have provided some insights. In rats, the absolute bioavailability was reported to be 42.5%, and in dogs, it was 34.5%.[1][2][3] The relative bioavailability of oral tablet and capsule formulations in healthy human subjects compared to intramuscular administration was found to be 19% and 32%, respectively.[1][2][3]
Q2: What are the key factors that can influence this compound bioavailability in my experiments?
A2: Several factors can impact the bioavailability of this compound in an experimental setting:
-
Disease State: Studies have shown that Cmax and AUC0-∞ of this compound were lower in malaria patients compared to healthy volunteers, suggesting that the disease itself can lead to a slower absorption rate and reduced bioavailability.[2]
-
Formulation: While no significant differences in bioavailability were observed between granule and tablet formulations of this compound-artesunate, the physical and chemical properties of your experimental formulation can play a crucial role.[2]
-
Metabolism: this compound undergoes extensive metabolism, primarily through N-dearylation, oxidation, demethylation, glucuronidation, and cysteine conjugation.[2][4] The metabolic capacity of the experimental system (e.g., animal model, in vitro system) will significantly affect the amount of parent drug that reaches systemic circulation.
-
Physicochemical Properties: this compound is a lipophilic basic drug.[1][2] Its solubility is pH-dependent, which can influence its dissolution and absorption.[3]
Q3: Why is whole blood the preferred matrix for pharmacokinetic (PK) studies of this compound?
A3: Whole blood is the recommended matrix for this compound PK studies due to its high blood-to-plasma distribution ratio.[1][2][5] this compound has a tendency to accumulate in red blood cells.[1][2][3] Consequently, plasma concentrations may not accurately reflect the total amount of drug in the circulatory system and could underestimate the exposure at the site of action, especially in the context of malaria where the parasite resides in erythrocytes.[1][5]
Q4: What are the main metabolic pathways for this compound?
A4: this compound is extensively metabolized through several pathways. A mass balance study in healthy adults identified nine primary and four secondary metabolites.[6][7] The major metabolic routes include:[2][4]
-
N-dearylation (considered the most important pathway)
-
Oxidation
-
Demethylation
-
Glucuronidation
-
Cysteine conjugation
Troubleshooting Guides
Scenario 1: Inconsistent or lower-than-expected this compound concentrations in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Poor Oral Absorption | 1. Verify Formulation: Ensure the formulation is appropriate for the animal model and that the drug is properly solubilized or suspended. Consider using solubility enhancers if necessary. 2. Control for Food Effects: Although clinically not significant in humans, the effect of food on absorption can be more pronounced in animal models.[8] Standardize feeding protocols relative to drug administration. 3. Check GI Tract Stability: Investigate potential degradation of this compound in the gastrointestinal tract of the chosen animal model. |
| High First-Pass Metabolism | 1. Assess Liver Microsomal Stability: Conduct in vitro studies with liver microsomes from the relevant species to determine the intrinsic clearance of this compound. 2. Consider Alternative Routes of Administration: If oral bioavailability is consistently low, consider intraperitoneal or subcutaneous administration for initial efficacy studies to bypass first-pass metabolism, though these routes have their own absorption characteristics. |
| Sample Handling and Processing Errors | 1. Use Whole Blood: As per best practices, ensure you are collecting and processing whole blood samples, not just plasma.[5] 2. Standardize Collection: Use appropriate anticoagulants (e.g., EDTA) and standardize the time and conditions between sample collection, processing, and storage. 3. Prevent Hemolysis: Hemolysis can alter the distribution of this compound between plasma and red blood cells, leading to variability.[1] Handle samples gently. |
| Analytical Method Issues | 1. Validate Assay: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for selectivity, sensitivity, accuracy, and precision in whole blood.[9] 2. Check for Matrix Effects: Evaluate and minimize matrix effects from the whole blood of the animal model. 3. Use a Suitable Internal Standard: Amodiaquine or quinine have been successfully used as internal standards.[2] |
Scenario 2: High variability in this compound bioavailability between experimental animals.
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Drug Metabolizing Enzymes | 1. Use Inbred Strains: If possible, use inbred animal strains to reduce genetic variability in metabolic enzymes. 2. Phenotyping/Genotyping: If significant variability persists, consider phenotyping or genotyping the animals for relevant drug-metabolizing enzymes. |
| Differences in Health Status | 1. Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental conditions before the study begins. 2. Health Monitoring: Closely monitor the health of the animals throughout the study, as underlying health issues can affect drug absorption and metabolism. As seen in humans, malaria infection can alter this compound's pharmacokinetics.[2] |
| Inconsistent Dosing Technique | 1. Standardize Administration: For oral gavage, ensure the technique is consistent and minimizes stress to the animals. Verify the dose volume and concentration for each animal. 2. Train Personnel: Ensure all personnel involved in dosing are adequately trained and follow a standardized protocol. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | Dose | Bioavailability (%) | Tmax (h) | t1/2 (days) | Reference |
| Rat | Oral | N/A | 42.5 | N/A | N/A | [1][2][3] |
| Dog | Oral | N/A | 34.5 | N/A | N/A | [1][2][3] |
| Human (Healthy) | Oral (Tablet) | 360-900 mg | 19 (relative to IM) | 1.42 - 4.83 | 5.03 - 16.3 | [1][2] |
| Human (Healthy) | Oral (Capsule) | N/A | 32 (relative to IM) | N/A | N/A | [1][2][3] |
Table 2: Bioanalytical Method Parameters for this compound Quantification
| Method | Matrix | LLOQ (ng/mL) | Sample Volume (µL) | Internal Standard | Reference |
| LC-UV | Whole Blood | 1.5 - 30 | 100 - 300 | Amodiaquine or Quinine | [2] |
| LC-MS/MS | Whole Blood | 1.5 | 100 | N/A | [9] |
| HPLC-Fluorescence | Plasma | 10 | N/A | Quinine | [10][11] |
Experimental Protocols
Protocol 1: Determination of this compound in Whole Blood by LC-MS/MS
This protocol is a generalized representation based on published methods.[9]
-
Sample Preparation:
-
Thaw frozen whole blood samples at room temperature.
-
Vortex to ensure homogeneity.
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add an internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition a weak cation exchange SPE column.
-
Load the supernatant from the protein precipitation step.
-
Wash the column to remove interferences.
-
Elute this compound and the internal standard with an appropriate elution solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 or other appropriate reversed-phase column with a gradient mobile phase (e.g., acetonitrile and ammonium formate buffer).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in the same matrix.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Experimental workflow for a typical in vivo pharmacokinetic study of this compound.
Caption: Simplified diagram of the major metabolic pathways of this compound.
Caption: Troubleshooting decision tree for low this compound bioavailability in experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mass balance and metabolism of the antimalarial this compound in healthy volunteers | Medicines for Malaria Venture [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. extranet.who.int [extranet.who.int]
- 9. Quantification of the antimalarial drug this compound in whole blood using LC–MS/MS — Increased sensitivity resulting from reduced non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound in blood plasma by high-performance liquid chromatography for application in clinical pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
troubleshooting pyronaridine antagonistic interaction with dihydroartemisinin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the antagonistic interaction between pyronaridine and dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: Is there an antagonistic interaction between this compound and dihydroartemisinin?
A1: Yes, several in vitro studies have reported a weak antagonistic interaction between this compound and dihydroartemisinin against Plasmodium falciparum.[1][2][3][4] This interaction has been observed in both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[5]
Q2: What is the clinical significance of this weak antagonism?
A2: The clinical significance of this mild in vitro antagonism is currently considered uncertain.[4][5][6] Artemisinin-based combination therapies (ACTs) containing this compound (such as this compound-artesunate) have demonstrated high efficacy in clinical trials.[1][7][8] However, it is hypothesized that this antagonistic interaction could become more significant if parasite sensitivity to artemisinin derivatives declines.[5][6]
Q3: What is the proposed mechanism for the antagonistic interaction?
A3: The precise molecular mechanism underlying the antagonistic interaction between this compound and dihydroartemisinin has not been fully elucidated. This compound is known to inhibit β-hematin formation, similar to other quinoline antimalarials, and may also interfere with the parasite's digestive vacuole.[3] Dihydroartemisinin's primary mode of action involves the generation of reactive oxygen species (ROS) following its activation by heme. The antagonism may arise from overlapping or competing mechanisms of action or cellular targets.
Q4: Are there alternative partner drugs for this compound that do not show antagonism?
A4: Drug interaction studies have shown that this compound exhibits different types of interactions with other antimalarials. For instance, synergy has been reported with primaquine, while additive effects are seen with 4-aminoquinolines.[1][2][3]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible antagonism observed in in vitro assays.
-
Possible Cause 1: Assay Methodology. Different in vitro assays can yield varying results. The choice of assay (e.g., [3H]-hypoxanthine incorporation, SYBR Green I-based fluorescence, pLDH assay) can influence the outcome.
-
Possible Cause 2: Parasite Strain Variability. The degree of antagonism may differ between various P. falciparum strains.[6]
-
Recommendation: Use well-characterized laboratory-adapted strains (e.g., 3D7, K1) for initial experiments to ensure consistency.[5] If using clinical isolates, be aware that genetic diversity can lead to variable results.
-
-
-
Recommendation: Use high-purity, quality-controlled drug stocks. Prepare fresh serial dilutions for each experiment and verify concentrations.
-
Issue 2: Difficulty in interpreting isobologram data.
-
Possible Cause: Incorrect Calculation of Fractional Inhibitory Concentrations (FICs). The calculation of FICs is crucial for determining the nature of the drug interaction (synergy, additivity, or antagonism).
-
Recommendation: The 50% inhibitory concentrations (IC50s) of each drug alone and in combination must be accurately determined. The sum of the FICs (ΣFIC) is calculated as follows: ΣFIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). A ΣFIC > 1 indicates antagonism.
-
-
Possible Cause: Inappropriate Fixed Ratio Combination. The choice of fixed ratios of the two drugs can influence the observed interaction.
-
Recommendation: Test a range of fixed ratios (e.g., 1:3, 1:1, 3:1) based on the IC50 values of the individual drugs to comprehensively characterize the interaction.[2]
-
Experimental Protocols
1. In Vitro Drug Interaction Assay using SYBR Green I-based Fluorescence (MSF)
This protocol is adapted from established methods for assessing antimalarial drug interactions.[9][10]
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Prepare stock solutions of this compound and dihydroartemisinin in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure:
-
Synchronize parasite cultures to the ring stage.
-
In a 96-well plate, add serial dilutions of this compound, dihydroartemisinin, and their fixed-ratio combinations.
-
Add parasite culture at a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubate the plate for 72 hours under the conditions described above.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Read the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Determine the IC50 values for each drug alone and in combination by fitting the dose-response data to a sigmoidal Emax model.
-
Calculate the Fractional Inhibitory Concentrations (FICs) and the ΣFIC to determine the nature of the interaction.
-
Construct an isobologram by plotting the concentrations of the two drugs that produce a 50% inhibition of parasite growth.
-
2. Isobologram Analysis Workflow
Caption: Workflow for Isobologram Analysis of Drug Interactions.
Hypothetical Signaling Pathway of Antagonism
The following diagram illustrates a hypothetical signaling pathway that could contribute to the antagonistic interaction between this compound and dihydroartemisinin. This is a speculative model for research purposes, as the exact mechanism is not yet confirmed.
References
- 1. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound, Alone and in Combination with Other Antimalarial Drugs, against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro interactions between piperaquine, dihydroartemisinin, and other conventional and novel antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound-artesunate or dihydroartemisinin-piperaquine combined with single low-dose primaquine to prevent Plasmodium falciparum malaria transmission in Ouélessébougou, Mali: a four-arm, single-blind, phase 2/3, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, Safety and Tolerability of this compound-artesunate in Asymptomatic Malaria-infected Individuals: a Randomized Controlled Trial | Medicines for Malaria Venture [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Pyronaridine Safety & Tolerability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for monitoring the safety and tolerability of pyronaridine in experimental and clinical settings. The following guides and FAQs are designed to address specific issues encountered during research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with this compound administration?
A1: The most frequently reported safety concern is the risk of transient, asymptomatic, and generally mild-to-moderate elevations in liver aminotransferases, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[1][2][3]. These increases are typically observed around day 7 of treatment and tend to resolve by day 42[1][3]. While cases of ALT reaching ≥3 times the upper limit of normal (ULN) have been reported in a small percentage of patients, severe drug-induced liver injury is not a common finding[4][5].
Q2: What are the most common adverse events (AEs) observed with this compound-artesunate treatment?
A2: Aside from liver enzyme elevations, other commonly reported adverse events are generally mild. These include respiratory, thoracic, and mediastinal disorders, infections, and gastrointestinal disorders[6]. In some studies, the most frequent AEs of any cause were pyrexia (fever) and vomiting[2]. Overall, this compound-artesunate is considered to have a favorable tolerability profile[4][6].
Q3: Is routine cardiac monitoring required during this compound studies?
A3: While comprehensive safety monitoring is always crucial, current evidence suggests a low risk of adverse cardiac events. Studies indicate that electrocardiograph (ECG) abnormalities are less common with this compound-artesunate compared to other antimalarials[3]. In vitro and in silico investigations using the Comprehensive in vitro Proarrhythmia Assay (CiPA) also suggest a low risk for this compound-mediated cardiac arrhythmias[7]. However, baseline and follow-up ECGs are often included in clinical trial protocols as a precautionary measure[8].
Q4: Can this compound be administered to subjects with pre-existing liver conditions?
A4: Caution is advised. While some studies have included patients with baseline liver enzyme elevations without observing protocol-defined hepatotoxicity, the potential for this compound to increase transaminases warrants careful risk-benefit assessment in individuals with hepatic risk factors[2][9]. The approved product information does not mandate prior measurement of liver enzymes before treatment for malaria[2]. For research purposes, establishing clear inclusion/exclusion criteria regarding baseline liver function is critical.
Q5: What is the recommended follow-up period for safety monitoring after this compound administration?
A5: Based on clinical trial protocols, a follow-up period of at least 28 to 42 days is recommended to adequately monitor for and document the resolution of any adverse events, particularly the transient liver enzyme elevations which may peak at day 7 and normalize by day 42[3][6].
Data Presentation: Summary of Safety Findings
The following tables summarize key quantitative data on this compound safety.
Table 1: Frequency of Common Adverse Events (AEs) with this compound-Artesunate
| Adverse Event Category | Frequency | Reference |
| Any AE Reported | ~20.8% of patients | [2] |
| Respiratory, Thoracic, Mediastinal Disorders | 8.3 per 1000 patients | [6] |
| Infections and Infestations | 7.9 per 1000 patients | [6] |
| Gastrointestinal Disorders | 7.2 per 1000 patients | [6] |
| Pyrexia (Fever) | ~5.1% of patients | [2] |
| Vomiting | ~4.2% of patients | [2] |
Table 2: Incidence of Liver Enzyme Elevations (Any Cause)
| Laboratory Finding | Incidence | Notes | Reference |
| ALT ≥3 x ULN | ~3.4% of patients | ULN = Upper Limit of Normal. | [4] |
| ALT ≥5 x ULN | ~1.4% of patients | A systematic meta-analysis reported a risk of 0.7% for PA vs 0.2% for comparators. | [2][4] |
| AST Elevations | Risk ratio of 2.22 compared to other antimalarials. | Moderate-certainty evidence. | [1] |
| Bilirubin Elevations | No significant effect demonstrated. | Risk ratio of 1.03 compared to other antimalarials. | [1] |
Table 3: Recommended Schedule of Safety Assessments
| Assessment | Baseline (Day 0) | During Treatment (Days 1-2) | Day 7 | Day 14 | Day 28 | Day 42 |
| Clinical Assessment & AE Monitoring | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Hematology (CBC) | ✓ | ✓ | Optional | |||
| Liver Function Tests (ALT, AST, Bilirubin) | ✓ | ✓ | Optional | ✓ | ✓ | |
| Renal Function (Creatinine) | ✓ | ✓ | Optional | |||
| 12-Lead ECG | ✓ | Optional | ✓ |
Troubleshooting Guides
Issue: A research subject exhibits elevated liver transaminases (ALT/AST) post-administration.
Response Protocol:
-
Confirm the Finding: Repeat the liver function test (LFT) immediately to rule out sample or technical error.
-
Assess Clinical Status: Perform a targeted clinical examination. Specifically ask about and look for signs and symptoms of hepatotoxicity, such as nausea, fatigue, abdominal pain, itching, or jaundice[6].
-
Grade the Elevation: Use a standardized grading system (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity.
-
Grade 1 (Mild): >1.0 - 3.0 x ULN.
-
Grade 2 (Moderate): >3.0 - 5.0 x ULN.
-
Grade 3 (Severe): >5.0 - 20.0 x ULN.
-
Grade 4 (Life-threatening): >20.0 x ULN.
-
-
Apply Management Strategy (based on severity):
-
Grade 1-2 Elevation (>1.0 - 5.0 x ULN):
-
If the subject is asymptomatic, continue close monitoring.
-
Increase the frequency of LFTs (e.g., every 2-3 days) until values peak and begin to decline.
-
Document the event thoroughly. Most cases are transient and will resolve without intervention[1].
-
-
Grade 3 Elevation (>5.0 x ULN):
-
This is a significant event. Consider discontinuing the investigational product.
-
Increase monitoring frequency to daily or every other day.
-
Evaluate for other causes of liver injury.
-
-
Hy's Law Condition (ALT >3x ULN with Total Bilirubin >2x ULN):
-
This is a critical finding suggesting potential for severe drug-induced liver injury[5].
-
Immediately discontinue the investigational product.
-
Hospitalize the subject for close monitoring and specialist consultation.
-
Report this as a Serious Adverse Event (SAE) to the relevant ethics committee and regulatory bodies.
-
-
Detailed Experimental Protocols
1. Protocol: Liver Function Monitoring
-
Objective: To quantitatively assess potential hepatocellular injury by measuring key liver enzymes and bilirubin.
-
Analytes:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Total Bilirubin
-
Direct Bilirubin (if Total Bilirubin is elevated)
-
Alkaline Phosphatase (ALP)
-
-
Methodology:
-
Sample Collection: Collect 3-5 mL of whole blood in a serum separator tube (SST).
-
Sample Processing: Allow the blood to clot for 30 minutes at room temperature. Centrifuge at 1,500 x g for 10 minutes.
-
Analysis: Aspirate the serum and analyze using a calibrated clinical chemistry analyzer.
-
Timing: Collect samples at Baseline (Day 0, prior to dosing), Day 7, Day 28, and Day 42[6]. Add an optional Day 14 sample for protocols requiring closer monitoring.
-
2. Protocol: Cardiac Safety Monitoring
-
Objective: To assess the effect of this compound on cardiac repolarization.
-
Analyte: QT interval, corrected for heart rate (QTc), typically using Bazett's (QTcB) or Fridericia's (QTcF) formula.
-
Methodology:
-
Data Acquisition: Record a standard 12-lead ECG using a calibrated electrocardiograph. Ensure the subject has been resting in a supine position for at least 10 minutes in a quiet environment.
-
Data Analysis: Measure the QT interval from the beginning of the QRS complex to the end of the T wave. Calculate the QTc interval. It is highly recommended to have triplicate ECGs performed at each time point, with the average value used for analysis.
-
Timing: Collect ECGs at Baseline (Day 0, pre-dose), at the time of expected peak plasma concentration (Tmax) post-dose if known, and at follow-up visits (e.g., Day 28)[8][10].
-
Visualized Workflows (Graphviz)
Caption: High-level workflow for subject monitoring in a this compound study.
References
- 1. This compound‐artesunate for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound–artesunate real-world safety, tolerability, and effectiveness in malaria patients in 5 African countries: A single-arm, open-label, cohort event monitoring study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the benefits and harms of this compound-artesunate for treating uncomplicated Plasmodium falciparum malaria? | Cochrane [cochrane.org]
- 4. researchgate.net [researchgate.net]
- 5. Liver Enzyme Elevations in Plasmodium falciparum Volunteer Infection Studies: Findings and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective observational study to evaluate the clinical and biological safety profile of this compound–artesunate in a rural health district in Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the proarrhythmic effects of repurposed antimalarials for COVID-19 treatment using a comprehensive in vitro proarrhythmia assay (CiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Safety and tolerability of Artesunate-Pyronaridine and Artesunate-Amodiaquine for the treatment of uncomplicated or asymptomatic malaria | Infectious Diseases Data Observatory [iddo.org]
- 10. Concentration–Response Analysis of the Combination of this compound and Piperaquine on Corrected QT Interval From a Randomized, Double‐Blind, Placebo‐Controlled Study in Healthy Adults of African Sub‐Saharan Origin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pyronaridine Treatment for Patients with Comorbidities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyronaridine, particularly in patient populations with comorbidities.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the current regulatory status of this compound-artesunate?
-
A1: this compound-artesunate is a fixed-dose artemisinin-based combination therapy (ACT) sold under the brand name Pyramax®. It has been recommended by the World Health Organization (WHO) for the treatment of uncomplicated Plasmodium falciparum and Plasmodium vivax malaria in adults and children weighing 5 kg and over.[1] It is considered a safe and effective ACT in all malaria-endemic areas.[1]
-
Hepatic Comorbidities
-
Q2: What are the known effects of this compound on liver function?
-
A2: In clinical trials, this compound-artesunate has been associated with asymptomatic, transient, and mild-to-moderate elevations in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3] These elevations typically occur within the first 7 days of treatment and generally normalize by day 15.[2] The risk of ALT elevation greater than five times the upper limit of normal is higher with this compound-artesunate compared to other antimalarials.[3][4] Importantly, no cases of severe drug-induced liver injury have been reported in these trials.[3][5]
-
-
Q3: Can this compound be administered to patients with pre-existing liver disease?
-
A3: Caution is advised. Most clinical trials have excluded patients with underlying hepatic dysfunction, so data in this population is limited.[2][6][7] The use of this compound-artesunate is not recommended in individuals with severe liver disease.[8] For patients with mild-to-moderate liver impairment, careful risk-benefit assessment and enhanced monitoring are crucial.
-
-
Q4: How should I monitor liver function in patients with hepatic comorbidities receiving this compound?
-
A4: For patients with pre-existing liver conditions, it is recommended to perform baseline liver function tests (ALT, AST, bilirubin) before initiating treatment. Monitoring should be continued during and after treatment. A suggested monitoring schedule is at baseline (Day 0), Day 3, Day 7, and Day 28.[9] If a significant adverse event is noted, weekly monitoring should be initiated until normalization.[9]
-
-
Q5: What should I do if a patient's liver enzymes increase significantly during this compound treatment?
-
A5: If a patient experiences a significant increase in liver enzymes (e.g., ALT/AST > 3x the upper limit of normal) accompanied by clinical signs of hepatotoxicity (e.g., jaundice, abdominal pain, nausea), treatment should be discontinued immediately and alternative antimalarial therapy initiated. For asymptomatic elevations, the decision to continue treatment should be based on a careful risk-benefit assessment and the severity of the malaria infection. In clinical trial settings, further investigations for viral hepatitis (A, B, C, and E) were conducted if AST and/or ALT were > 5x ULN.[9]
-
Cardiovascular Comorbidities
-
Q6: What are the potential cardiovascular effects of this compound?
-
A6: Studies suggest a low risk of adverse cardiac events and cardiotoxicity with this compound-artesunate at therapeutic doses.[10] While this compound can decrease cardiac hERG currents at high concentrations, which is a marker for potential proarrhythmic effects, no significant adverse cardiovascular effects have been reported in clinical trials with malaria patients.[10][11] Some studies involving this compound in combination with other drugs, such as piperaquine, have noted mild QTc interval prolongation.[12]
-
-
Q7: Is it safe to administer this compound to patients with pre-existing heart conditions?
-
A7: Caution is warranted. Patients with a known history of clinically significant cardiovascular disorders, including arrhythmia, have typically been excluded from clinical trials.[7][13][14] Therefore, data in this population is scarce. For patients with stable, mild cardiovascular disease, a thorough risk assessment is necessary, and enhanced cardiovascular monitoring (e.g., ECGs) should be considered.
-
Renal Comorbidities
-
Q8: Can this compound be used in patients with renal impairment?
-
A8: The use of this compound-artesunate is not recommended in patients with severe kidney disease.[8] Clinical trials have generally excluded patients with known clinically significant renal disorders.[7][14] For patients with mild to moderate renal impairment, a careful evaluation of the potential risks and benefits is advised, along with monitoring of renal function.
-
Drug Interactions
-
Q9: What are the known drug-drug interactions with this compound?
-
A9: this compound may be metabolized by CYP1A2, CYP2D6, and CYP3A4 enzymes, indicating a potential for drug-drug interactions.[1] Co-administration with ritonavir, a strong CYP3A4 inhibitor, resulted in altered exposure to artesunate and its metabolite dihydroartemisinin (DHA), and a significant increase in ritonavir exposure.[15] This combination also led to clinically significant increases in liver enzymes.[15] this compound may also increase the risk of QTc prolongation or methemoglobinemia when combined with other drugs that have these effects.[16] A clinical study has also evaluated the interaction with the CYP2D6 substrate metoprolol.[13] Researchers should carefully review a patient's concomitant medications for potential interactions.
-
Troubleshooting Guides
Managing Adverse Events in Patients with Comorbidities
| Issue | Troubleshooting Steps |
| Elevated Liver Enzymes (ALT/AST) | 1. Confirm the elevation: Repeat the liver function tests. 2. Assess clinical symptoms: Check for jaundice, nausea, vomiting, or abdominal pain. 3. Review concomitant medications: Identify other drugs that could contribute to hepatotoxicity. 4. Decision: - Asymptomatic and mild elevation (<3x ULN): Continue treatment with close monitoring. - Asymptomatic and moderate-to-severe elevation (>3x ULN): Consider discontinuing this compound and switching to an alternative antimalarial, based on a risk-benefit analysis. - Symptomatic elevation: Discontinue this compound immediately. |
| ECG Abnormalities (e.g., QTc Prolongation) | 1. Confirm the finding: Repeat the ECG. 2. Review patient history: Check for a history of arrhythmias or other cardiac conditions. 3. Assess electrolyte levels: Check for hypokalemia or hypomagnesemia, which can exacerbate QTc prolongation. 4. Review concomitant medications: Identify other drugs that can prolong the QTc interval. 5. Decision: If significant QTc prolongation is confirmed, consider discontinuing treatment and consulting a cardiologist. |
Quantitative Data Summary
Table 1: Hepatic Safety Profile of this compound-Artesunate vs. Comparators
| Parameter | This compound-Artesunate | Artemether-Lumefantrine | Dihydroartemisinin-Piperaquine | Artesunate-Amodiaquine | Reference |
| Incidence of ALT or AST >3x ULN and Total Bilirubin >2x ULN | 0.22% (3/1,342) | 0.31% (3/967) | 0.15% (2/1,340) | 0.09% (1/1,061) | [2] |
| Risk Ratio for Elevated ALT (>5x ULN) | RR 3.59 (95% CI 1.76 to 7.33) | - | - | - | [3][5] |
| Risk Ratio for Elevated AST | RR 2.22 (95% CI 1.12 to 4.41) | - | - | - | [3][5] |
Table 2: Pharmacokinetic Drug Interaction with Ritonavir
| Parameter | Effect of Ritonavir on this compound-Artesunate | Effect of this compound-Artesunate on Ritonavir | Reference |
| This compound Exposure | No marked change | - | [15] |
| Artesunate AUC | 27% increase | - | [15] |
| Dihydroartemisinin (DHA) AUC | 38% decrease | - | [15] |
| Ritonavir Exposure | - | 3.2-fold increase | [15] |
Experimental Protocols
Protocol 1: Monitoring Hepatic Safety in Clinical Trials
-
Patient Screening:
-
Exclude patients with active viral hepatitis (A, B, C), or baseline ALT/AST levels more than 2.5 times the upper limit of normal.[6]
-
Obtain a thorough medical history, including any pre-existing liver conditions.
-
-
Blood Sampling Schedule:
-
Baseline (Day 0): Before the first dose.
-
During Treatment (Day 3): To detect early onset of liver enzyme elevation.
-
Post-Treatment (Day 7, 28): To monitor the peak and subsequent resolution of any elevations.[9]
-
Unscheduled: If the patient develops symptoms of hepatic injury.
-
-
Biochemical Assays:
-
Measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, and Direct Bilirubin.[9]
-
-
Actionable Thresholds:
-
Further investigation: If AST and/or ALT > 5x ULN, perform tests for viral hepatitis A, B, C, and E.[9]
-
Potential Discontinuation: Consider treatment discontinuation if there is a significant rise in liver enzymes accompanied by clinical symptoms of liver injury.
-
Protocol 2: Cardiovascular Safety Monitoring
-
Patient Screening:
-
Exclude patients with a history of clinically significant cardiovascular disorders, including arrhythmias or a baseline corrected QT (QTc) interval ≥ 450 ms.[13]
-
-
ECG Monitoring Schedule:
-
Baseline: Before the first dose.
-
During Treatment: At expected peak plasma concentration of this compound.
-
Post-Treatment: To ensure no lasting effects.
-
-
Data Analysis:
-
Measure the QT interval and correct for heart rate using a standard formula (e.g., Fridericia's or Bazett's).
-
Assess for other morphological changes in the ECG.
-
Visualizations
Caption: Workflow for patient management with comorbidities.
Caption: Potential pathway for this compound-induced liver injury.
Caption: Decision logic for this compound use in high-risk patients.
References
- 1. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound–artesunate real-world safety, tolerability, and effectiveness in malaria patients in 5 African countries: A single-arm, open-label, cohort event monitoring study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the benefits and harms of this compound-artesunate for treating uncomplicated Plasmodium falciparum malaria? | Cochrane [cochrane.org]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. This compound‐artesunate for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinConnect | Efficacy and Safety of this compound-artesunate for the [clinconnect.io]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Artesunate/pyronaridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Assessment of the proarrhythmic effects of repurposed antimalarials for COVID-19 treatment using a comprehensive in vitro proarrhythmia assay (CiPA) [frontiersin.org]
- 11. Assessment of the proarrhythmic effects of repurposed antimalarials for COVID-19 treatment using a comprehensive in vitro proarrhythmia assay (CiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized, placebo-controlled, double-blind phase I trial of co-administered this compound and piperaquine in healthy adults of sub-Saharan origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Interaction Study of this compound-artesunate & Metoprolol, & Redosing Study of this compound-artesunate [ctv.veeva.com]
- 14. ClinConnect | this compound Artesunate-Ritonavir Drug-drug Interaction [clinconnect.io]
- 15. Drug-Drug Interaction Analysis of this compound/Artesunate and Ritonavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mitigating Pyronaridine Embryotoxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating pyronaridine-induced embryotoxicity in animal models and exploring potential mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is known about the embryotoxicity of this compound in animal models?
A1: Studies in rodents have indicated that this compound can exhibit embryotoxicity, suggesting it should be used with caution during pregnancy.[1][2] However, definitive embryofetal development studies in pregnant rats and rabbits have shown maternal toxicity at high dose levels without evidence of teratogenicity.[1] Specifically, daily administration of this compound tetraphosphate during organogenesis at levels up to 420 mg/kg/day in rats and 120 mg/kg/day in rabbits resulted in maternal toxicity at the highest doses but no teratogenic effects.[1]
Q2: What are the potential mechanisms underlying this compound-induced embryotoxicity?
A2: The precise mechanisms of this compound-induced embryotoxicity are not fully elucidated. However, like many xenobiotics, it is hypothesized that oxidative stress may play a role.[3][4] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the embryo's antioxidant defenses to neutralize them.[4][5] This can lead to damage to crucial cellular components like DNA, proteins, and lipids, ultimately disrupting normal embryonic development.[4][5] this compound's mechanism of antimalarial action involves interfering with heme detoxification, which can promote peroxidative reactions and an increase in free radicals.[6]
Q3: Are there any potential strategies to mitigate this compound-induced embryotoxicity in animal models?
A3: While specific interventions for this compound are not well-documented, general strategies for mitigating drug-induced embryotoxicity often focus on counteracting the underlying mechanism. If oxidative stress is a contributing factor, co-administration of antioxidants could be a viable experimental approach.[7][8][9][10] Antioxidants work by neutralizing ROS and bolstering the endogenous antioxidant defense systems.[3]
Q4: What antioxidants could be investigated as potential mitigating agents?
A4: A variety of antioxidants have been studied for their protective effects against oxidant-induced developmental toxicity in animal models, such as the zebrafish embryo and mouse models.[7][8] These include:
The selection of an antioxidant should be based on its known safety profile in pregnancy and its ability to counteract the specific type of oxidative stress potentially induced by this compound.
Q5: Could folic acid supplementation play a role in mitigating this compound embryotoxicity?
A5: The role of folic acid is complex. While essential for preventing neural tube defects, high doses of folic acid have been shown to disrupt embryonic development in mice.[11] Furthermore, in combination with another antimalarial, pyrimethamine, folic acid was found to augment embryotoxicity in rats.[12] However, folinic acid (a metabolite of folic acid) showed preventive effects.[12][13] Therefore, the potential interaction between this compound and folic acid supplementation requires careful investigation.
Troubleshooting Guides
Scenario 1: High incidence of fetal resorption observed at therapeutic doses of this compound.
-
Possible Cause: The animal model may be particularly sensitive to this compound. The dosing regimen may be too aggressive.
-
Troubleshooting Steps:
-
Re-evaluate the Dose: Conduct a dose-range finding study to establish the minimum effective antimalarial dose and the maximum tolerated dose in the specific strain and species being used.
-
Refine Dosing Schedule: Consider alternative dosing schedules (e.g., every other day) that may maintain efficacy while reducing peak plasma concentrations and potential toxicity.
-
Investigate Co-administration with Antioxidants: Design a study to co-administer a well-characterized antioxidant with a known safety profile in pregnancy (e.g., N-acetylcysteine) with this compound. Include appropriate control groups (vehicle, this compound alone, antioxidant alone).
-
Scenario 2: Inconsistent or non-reproducible embryotoxicity findings.
-
Possible Cause: Variability in experimental conditions, such as maternal stress, diet, or microbiome, can influence developmental outcomes.
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Ensure consistent housing, diet, and handling procedures for all animals.
-
Control for Maternal Factors: Monitor maternal weight gain, food and water consumption, and overall health status throughout the study.
-
Increase Sample Size: A larger number of litters per group can help to overcome biological variability and increase the statistical power of the study.
-
Scenario 3: A potential mitigating agent shows no protective effect against this compound-induced embryotoxicity.
-
Possible Cause: The chosen agent may not be targeting the primary mechanism of toxicity. The dose of the mitigating agent may be insufficient. The timing of administration may not be optimal.
-
Troubleshooting Steps:
-
Explore Alternative Mechanisms: If an antioxidant is ineffective, consider other potential mechanisms of this compound embryotoxicity, such as direct effects on specific signaling pathways involved in development.
-
Conduct a Dose-Response Study for the Mitigating Agent: Determine the optimal dose of the protective agent that can be administered without causing its own adverse effects.
-
Vary the Administration Timing: Administer the mitigating agent prior to, concurrently with, and after this compound administration to identify the critical window for protection.
-
Data Presentation
Table 1: Summary of this compound Embryofetal Development Studies in Rats and Rabbits
| Species | Dosage (mg/kg/day) | Route of Administration | Gestation Days of Dosing | Maternal Toxicity | Embryofetal Toxicity | Teratogenicity | Reference |
| Rat | Up to 420 | Oral | Organogenesis | Observed at highest levels | Not specified | No evidence | [1] |
| Rabbit | Up to 120 | Oral | Organogenesis | Observed at highest levels | Not specified | No evidence | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Embryotoxicity in a Rodent Model
This protocol outlines a general procedure for evaluating the potential embryotoxicity of this compound in rats, based on standard guidelines for reproductive toxicology studies.[14]
-
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Age: Young adults (9-11 weeks old).
-
Health Status: Healthy, nulliparous females and proven fertile males.
-
-
Mating and Confirmation of Pregnancy:
-
House females with males (2:1 ratio) overnight.
-
Confirm mating by presence of a vaginal plug or sperm in a vaginal smear (Gestation Day 0).
-
-
Dosing and Administration:
-
Randomly assign pregnant females to treatment groups (minimum of 20 per group).
-
Groups:
-
Control (vehicle only).
-
This compound (at least 3 dose levels, e.g., low, medium, high).
-
-
Administer this compound or vehicle orally by gavage daily from Gestation Day 6 to 17.
-
-
Maternal Observations:
-
Monitor clinical signs, body weight, and food consumption daily.
-
-
Fetal Evaluation:
-
On Gestation Day 20, euthanize dams and perform a caesarean section.
-
Record the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Examine each fetus for external malformations.
-
Weigh and determine the sex of each fetus.
-
Process approximately half of the fetuses from each litter for visceral examination and the other half for skeletal examination.
-
Protocol 2: Evaluating the Mitigating Effect of an Antioxidant on this compound Embryotoxicity
This protocol is an extension of Protocol 1 to investigate the potential protective effects of an antioxidant.
-
Animal Model and Mating: As described in Protocol 1.
-
Dosing and Administration:
-
Expand treatment groups to include:
-
Control (vehicle).
-
This compound (a dose known to induce embryotoxicity).
-
Antioxidant alone (at a pre-determined safe dose).
-
This compound + Antioxidant.
-
-
Administer the antioxidant at a specified time relative to this compound administration (e.g., 1 hour prior).
-
-
Maternal and Fetal Evaluations: As described in Protocol 1.
-
Biochemical Analysis (Optional):
-
Collect maternal liver and embryonic/placental tissues.
-
Measure markers of oxidative stress (e.g., malondialdehyde levels) and antioxidant enzyme activity (e.g., superoxide dismutase, catalase).
-
Visualizations
Caption: Workflow for assessing mitigation of this compound embryotoxicity.
Caption: Hypothesized role of oxidative stress in this compound embryotoxicity.
References
- 1. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of this compound anti-malarial properties and product characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oxidative stress on embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Navigating redox imbalance: the role of oxidative stress in embryonic development and long-term health outcomes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Modulation and Protection Effects of Antioxidant Compounds against Oxidant Induced Developmental Toxicity in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidants improve mouse preimplantation embryo development and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of ferulic acid on embryonic development by improving antioxidant function in broilers embryo of thermal manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Zebrafish Embryo as a Model to Test Protective Effects of Food Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Synergistic embryotoxicity of combination pyrimethamine and folic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
Validation & Comparative
Pyronaridine versus Chloroquine: A Comparative Analysis of Efficacy Against Plasmodium falciparum
A comprehensive guide for researchers and drug development professionals on the relative performance of pyronaridine and chloroquine in combating chloroquine-sensitive and chloroquine-resistant P. falciparum.
This guide provides a detailed comparison of the antimalarial agents this compound and chloroquine, focusing on their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. The emergence and spread of chloroquine-resistant P. falciparum strains have necessitated the development and evaluation of alternative therapies. This compound, often used in combination with artesunate, has emerged as a potent therapeutic option. This document synthesizes in vitro and in vivo experimental data to offer a clear perspective on their mechanisms of action, and comparative effectiveness.
Mechanisms of Action: A Tale of Two Hemozoin Inhibitors
Both this compound and chloroquine are understood to exert their primary antimalarial effect by interfering with the detoxification of heme within the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
Chloroquine's mechanism involves its accumulation in the acidic food vacuole of the parasite.[1][2][3] Once inside, it is thought to cap the growing hemozoin crystal, preventing further polymerization of heme.[3] This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death.[2][3]
This compound also inhibits hemozoin formation and is reported to be more potent than chloroquine in this regard.[4] Beyond this primary mechanism, this compound is also believed to have a secondary mode of action involving intercalation into the parasite's DNA and inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[4][5] This dual mechanism may contribute to its efficacy against chloroquine-resistant strains.
In Vitro Efficacy: Potency Against Resistant Strains
In vitro susceptibility testing provides a quantitative measure of a drug's intrinsic activity against the parasite. The 50% inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit parasite growth by 50%.
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | Chloroquine-Sensitive | 2.9 | [6] |
| Chloroquine-Resistant | 4.9 | [6] | |
| Cameroonian Isolates (Geometric Mean) | 3.79 | [7] | |
| Senegalese Isolates (Mean) | 3.8 | [8] | |
| Indonesian Isolates (Median) | 1.92 | [9] | |
| Chloroquine | Chloroquine-Sensitive | ~12-fold lower than this compound | [6] |
| Chloroquine-Resistant | ~50-fold lower than this compound | [6] |
Studies consistently demonstrate this compound's high potency against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. While there can be a slight decrease in this compound's activity against chloroquine-resistant isolates, it remains significantly more active than chloroquine against these strains.[6][8]
Clinical Efficacy: Superior Parasite Clearance
Clinical trials provide real-world data on a drug's performance in patients. Key endpoints include parasite clearance time (the time taken to clear all parasites from the blood) and fever clearance time.
| Treatment | Study Population | Parasite Clearance | Fever Clearance | Reference |
| This compound | Adults in Cameroon (uncomplicated falciparum malaria) | 100% by Day 14 | All afebrile by Day 3 | [10] |
| Chloroquine | Adults in Cameroon (uncomplicated falciparum malaria) | 44% by Day 14 | - | [10] |
| This compound-Artesunate | Patients in Asia (uncomplicated P. vivax malaria) | Median: 23.0 hours | Median: 15.9 hours | |
| Chloroquine | Patients in Asia (uncomplicated P. vivax malaria) | Median: 32.0 hours | Median: 23.8 hours |
A pivotal randomized trial in a region of Africa with high chloroquine resistance demonstrated the superior efficacy of this compound, with 100% of patients achieving parasite clearance by day 14, compared to only 44% in the chloroquine group.[10] Furthermore, all patients treated with this compound were free of fever by day 3.[10]
While direct head-to-head trials of this compound monotherapy versus chloroquine for P. falciparum are limited in recent years due to the widespread use of combination therapies, studies comparing this compound-artesunate to chloroquine for P. vivax malaria also highlight the rapid action of the this compound combination. These studies show significantly faster parasite and fever clearance times with this compound-artesunate.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the standard protocols for the in vitro assays commonly used to assess antimalarial drug efficacy.
Isotopic Microtest Assay
This assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA.
Detailed Steps:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with serum or Albumax. Cultures are synchronized to the ring stage.
-
Drug Plate Preparation: Test drugs are serially diluted in culture medium and dispensed into a 96-well microtiter plate. Control wells with no drug are included.
-
Incubation: The synchronized parasite culture is added to each well. The plate is then incubated for 24 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plate is incubated for a further 18-24 hours.
-
Harvesting: The contents of each well are harvested onto a glass fiber filter mat using a cell harvester.
-
Measurement: The radioactivity on the filter mat is measured using a liquid scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to parasite growth. The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
Schizont Maturation Assay
This assay microscopically assesses the ability of a drug to inhibit the maturation of the parasite from the ring stage to the mature schizont stage.
Detailed Steps:
-
Parasite Culture and Synchronization: As with the isotopic microtest, P. falciparum cultures are synchronized to the ring stage.
-
Drug Exposure: The synchronized culture is exposed to various concentrations of the test drug in a 96-well plate.
-
Incubation: The plate is incubated for 24-30 hours to allow for schizont maturation in the control wells.
-
Smear Preparation: A thick blood smear is prepared from the contents of each well.
-
Staining and Microscopy: The smears are stained with Giemsa and examined under a microscope.
-
Quantification: The number of schizonts per 200-500 white blood cells (or a set number of asexual parasites) is counted for each drug concentration and the drug-free control.
-
Data Analysis: The percentage of schizont maturation inhibition is calculated for each drug concentration relative to the control, and the IC50 is determined.
Conclusion
The available data strongly indicates that this compound is a highly effective antimalarial agent against P. falciparum, demonstrating superior efficacy to chloroquine, particularly against resistant strains. Its potent in vitro activity and rapid in vivo parasite and fever clearance make it a valuable component of combination therapies in the current landscape of antimalarial treatment. For researchers and drug development professionals, the continued investigation of this compound's long-term efficacy, resistance profile, and potential new combination partners remains a critical area of focus in the global effort to combat malaria.
References
- 1. who.int [who.int]
- 2. Global Malaria Programme [who.int]
- 3. journals.asm.org [journals.asm.org]
- 4. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial drug susceptibility testing of Plasmodium falciparum in Thailand using a microdilution radioisotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. mmv.org [mmv.org]
- 9. [The simplified isotopic microtest: a method for studying the drug resistance in vitro of Plasmodium falciparum to antimalarial drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
A Comparative In Vitro Analysis of Pyronaridine and Amodiaquine for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro activities of two key antimalarial compounds, pyronaridine and amodiaquine. Both are established drugs, with this compound being a component of the artemisinin-based combination therapy Pyramax®. Understanding their relative in vitro performance is crucial for ongoing antimalarial drug discovery and development efforts. This document summarizes key experimental data on their efficacy against Plasmodium species, their proposed mechanism of action, and their cytotoxic profiles.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy of this compound and amodiaquine against various strains of Plasmodium falciparum and Plasmodium vivax, as well as available data on their cytotoxicity against human cell lines.
Table 1: Comparative In Vitro Efficacy (IC50) of this compound and Amodiaquine against Plasmodium Species
| Drug | Plasmodium Species | Strain/Isolate Type | Geometric Mean IC50 (nM) | IC50 Range (nM) | Reference |
| This compound | P. falciparum | African Isolates (Senegal) | 3.8 | 0.8–34.6 | [1][2] |
| P. falciparum | Multidrug-Resistant (Indonesia) | 1.92 | 0.24–13.8 | [3] | |
| P. falciparum | Drug-Sensitive & Resistant Panel | 2.24 | 1.20–3.27 | [4][5] | |
| P. vivax | Multidrug-Resistant (Indonesia) | 2.58 | 0.13–43.6 | [3] | |
| Amodiaquine | P. falciparum | African Isolates (Senegal) | 12.0 | 6.2–42.1 | [1][2] |
| P. vivax | Clinical Isolates | 11.3 | 0.37–95.8 | [6] | |
| P. falciparum | Cambodian Isolates (as DEAQ¹) | 174.5 | 90.7–213.1 (IQR²) |
¹DEAQ (desethylamodiaquine) is the primary active metabolite of amodiaquine. ²IQR (Interquartile Range)
Table 2: In Vitro Cytotoxicity Profile of this compound and Amodiaquine
| Drug | Cell Line | Assay Type | Cytotoxicity Metric (µM) | Comments | Reference |
| This compound | Human Neutrophils | Metabolism-dependent cytotoxicity | Cytotoxic | Bioactivation to a reactive quinoneimine metabolite observed. | |
| Amodiaquine | Human Neutrophils | Metabolism-dependent cytotoxicity | Cytotoxic | Bioactivation to a protein-reactive quinoneimine metabolite. | |
| HepG2, HEK293, SH-SY5Y | Not specified | Generally non-toxic at concentrations 100x higher than Kᵢ for AChE | Data for amodiaquine derivatives, suggesting low toxicity of the parent compound. |
Note: Comprehensive, direct comparative cytotoxicity data (e.g., CC50 values across a panel of cell lines) for this compound and amodiaquine is limited in the reviewed literature. The available data suggests that both compounds can exhibit cytotoxicity, particularly through metabolic activation.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing
1. Schizont Maturation Assay:
This is a common method used to determine the 50% inhibitory concentration (IC50) of antimalarial drugs.
-
Parasite Culture: P. falciparum or P. vivax isolates are cultured in vitro using standard techniques (e.g., RPMI 1640 medium supplemented with human serum and erythrocytes).
-
Drug Plates: 96-well microtiter plates are pre-dosed with serial dilutions of the test compounds (this compound, amodiaquine, etc.).
-
Incubation: Parasite cultures, synchronized at the ring stage, are added to the drug-coated plates and incubated at 37.5°C in a controlled atmosphere (e.g., in a candle jar) for 21 to 46 hours.
-
Harvesting and Staining: The incubation is stopped when at least 40% of the parasites in the drug-free control wells have matured to the schizont stage. Thin blood smears are prepared from each well and stained with Giemsa.
-
Microscopy and IC50 Determination: The number of schizonts per 200 asexual parasites is counted for each drug concentration. The IC50 value is then calculated by nonlinear regression analysis of the dose-response curves.[3]
2. Histidine-Rich Protein 2 (HRP-2) Assay:
This enzyme-linked immunosorbent assay (ELISA)-based method offers a higher-throughput alternative to microscopy.
-
Assay Principle: This assay quantifies the amount of HRP-2, a protein produced by P. falciparum, as an indicator of parasite growth.
-
Procedure: The initial steps of parasite culture and drug plate preparation are similar to the schizont maturation assay.
-
HRP-2 Detection: After the incubation period, the plates are subjected to freeze-thaw cycles to lyse the parasites and release HRP-2. An ELISA is then performed using antibodies specific to HRP-2 to quantify the protein concentration in each well.
-
Data Analysis: The reduction in HRP-2 production at different drug concentrations is used to determine the IC50 value.
In Vitro Cytotoxicity Assay
1. MTT Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media in 96-well plates.
-
Drug Exposure: The cells are incubated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Mandatory Visualizations
Caption: Inhibition of hemozoin formation by this compound and amodiaquine.
Caption: Workflow for determining in vitro antimalarial drug efficacy.
Discussion
Mechanism of Action
Both this compound and amodiaquine are believed to exert their antimalarial effects primarily by interfering with the detoxification of heme within the parasite's food vacuole. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. This compound and amodiaquine are thought to bind to free heme, preventing its conversion into hemozoin. This leads to the accumulation of a toxic drug-heme complex, which induces oxidative stress and damages parasite membranes, ultimately leading to parasite death.
Comparative Efficacy
The in vitro data consistently demonstrates that this compound possesses greater potency against both P. falciparum and P. vivax compared to amodiaquine, as evidenced by its lower IC50 values.[1][2] Notably, this compound retains high efficacy against multidrug-resistant strains of P. falciparum.[3] While both drugs show some level of cross-resistance with chloroquine, this compound appears to be less affected.[1][2] The significantly higher IC50 value for desethylamodiaquine in Cambodian isolates suggests the emergence and potential spread of amodiaquine resistance.
Cytotoxicity and Safety Profile
The available in vitro data suggests that both this compound and amodiaquine can be metabolized to reactive intermediates that are cytotoxic to human neutrophils. This is a known concern for amodiaquine, which has been associated with rare but serious adverse effects like agranulocytosis and hepatotoxicity with long-term prophylactic use. While this compound also shows potential for forming cytotoxic metabolites in vitro, its clinical safety profile in combination with artesunate has been generally favorable in clinical trials. Further comprehensive in vitro cytotoxicity studies across a broader range of cell lines are warranted for a more complete understanding of the comparative safety profiles of these two compounds.
Conclusion
Based on the available in vitro data, this compound demonstrates superior potency against a wide range of Plasmodium strains, including multidrug-resistant isolates, when compared to amodiaquine. Both drugs share a common mechanism of action by inhibiting hemozoin formation. While in vitro studies indicate a potential for metabolism-dependent cytotoxicity for both compounds, the clinical implications appear to be more significant for amodiaquine. The potent in vitro activity of this compound supports its continued use in combination therapies for the treatment of uncomplicated malaria. This comparative analysis underscores the importance of continuous in vitro surveillance to monitor drug efficacy and resistance patterns, and to guide the development of new and improved antimalarial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism-dependent neutrophil cytotoxicity of amodiaquine: A comparison with this compound and related antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of this compound against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBPK‐led assessment of antimalarial drugs as candidates for Covid‐19: Simulating concentrations at the site of action to inform repurposing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Pyronaridine and Other 4-Aminoquinolines: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of pyronaridine, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of this compound's activity against Plasmodium falciparum strains with varying susceptibility to other 4-aminoquinoline antimalarials, notably chloroquine and amodiaquine. The data presented is compiled from various in vitro and ex vivo studies, offering insights into the potential for cross-resistance and the efficacy of this compound in the context of pre-existing drug resistance.
Quantitative Analysis of In Vitro Susceptibility
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and other 4-aminoquinolines against chloroquine-sensitive and chloroquine-resistant P. falciparum isolates from different geographical regions. These data facilitate a direct comparison of the drugs' potencies and the extent of cross-resistance.
Table 1: Comparative In Vitro Activity (IC50, nM) of this compound and Chloroquine Against P. falciparum Strains
| Parasite Strain/Isolate Origin | Chloroquine Susceptibility | This compound IC50 (nM) | Chloroquine IC50 (nM) | Reference |
| Laboratory Strains | Sensitive | 2.9 | - | [1] |
| Resistant | 4.9 | - | [1] | |
| Field Isolates (Gabon) | - | 3.0 (mean) | - | [2] |
| Field Isolates (Cameroon) | Sensitive | 5.61 | - | [3] |
| Resistant | 9.86 | - | [3] | |
| Field Isolates (Senegal) | - | 3.8 (mean) | - | [4][5] |
| Susceptible | - | < 100 | [4][5] | |
| Resistant | - | > 100 | [4][5] | |
| Thai Isolates | - | 5.6 ± 3.1 (mean) | - | [6] |
Table 2: Correlation of In Vitro this compound Activity with Other Antimalarials
| Study Location | Comparator Drug | Correlation Coefficient (r or r²) | P-value | Interpretation | Reference |
| Gabon | Chloroquine | r² = 0.26 | < 0.001 | Significant positive correlation | [2] |
| Amodiaquine | r² = 0.55 | < 0.001 | Strong positive correlation | [2] | |
| Quinine | r² = 0.36 | < 0.001 | Significant positive correlation | [2] | |
| Senegal | Chloroquine | r² = 0.19 | < 0.001 | Significant positive correlation | [4][5] |
| Amodiaquine | r² = 0.34 | < 0.001 | Significant positive correlation | [4][5] | |
| Quinine | r² = 0.44 | < 0.001 | Significant positive correlation | [4][5] | |
| Cameroon | Chloroquine | r = 0.473 | < 0.0001 | Significant positive correlation | [3] |
| Monodesethylamodiaquine | - | - | High correlation (r=0.851 with CQ) | [3] | |
| Piperaquine | r = 0.653 | < 0.0001 | Significant positive correlation | [3] | |
| Thailand | Amodiaquine | r = 0.220 | 0.042 | Significant positive correlation | [6] |
| Artesunate | r = 0.246 | 0.008 | Significant positive correlation | [6] | |
| Quinine | r = -0.185 | 0.047 | Significant negative correlation | [6] |
Experimental Protocols
The data presented in this guide were primarily generated using the following established methodologies for assessing antimalarial drug susceptibility.
In Vitro Drug Susceptibility Assays
1. Isotopic Microtest (³H-Hypoxanthine Incorporation Assay):
This is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum isolates are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with serum and Albumax.
-
Drug Preparation: Antimalarial drugs are serially diluted in predosed plates.
-
Assay Procedure: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and added to the drug-coated plates. The plates are incubated in a candle jar or a CO2 incubator at 37°C. After a defined period (e.g., 24-42 hours), ³H-hypoxanthine is added to each well. Parasites that are viable and multiplying will incorporate the radiolabelled hypoxanthine into their nucleic acids.
-
Measurement: After further incubation, the plates are harvested, and the amount of incorporated ³H-hypoxanthine is measured using a liquid scintillation counter. The 50% inhibitory concentration (IC50) is determined by analyzing the dose-response curve.[4][5]
2. Histidine-Rich Protein 2 (HRP-2) Assay:
This is a non-radioactive alternative to the isotopic microtest.
-
Principle: This assay measures the amount of HRP-2, a protein produced by P. falciparum, as an indicator of parasite growth.
-
Procedure: The initial steps of parasite culture and drug exposure are similar to the isotopic microtest. After the incubation period, the plates are frozen and thawed to lyse the erythrocytes and release the HRP-2.
-
Detection: The amount of HRP-2 is quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay). The IC50 is then calculated from the dose-response data.[7]
Molecular Analysis of Resistance Markers
To investigate the genetic basis of resistance, researchers often analyze key genes in P. falciparum.
-
DNA Extraction: Genomic DNA is extracted from parasite cultures or patient blood samples.
-
Gene Amplification: Polymerase Chain Reaction (PCR) is used to amplify specific genes associated with drug resistance, such as:
-
P. falciparum chloroquine resistance transporter (pfcrt): Mutations in this gene, particularly at codon 76 (K76T), are strongly associated with chloroquine resistance.[6][8][9]
-
P. falciparum multidrug resistance gene 1 (pfmdr1): Polymorphisms and changes in the copy number of this gene can modulate susceptibility to various antimalarials.[6][10]
-
-
Sequence Analysis: The amplified gene fragments are sequenced to identify specific mutations (single nucleotide polymorphisms, SNPs) that may confer resistance.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for assessing cross-resistance.
Caption: Mechanism of 4-aminoquinolines and the role of PfCRT in resistance.
Caption: Workflow for assessing in vitro cross-resistance.
Discussion and Interpretation
The data consistently show that while this compound is a potent antimalarial, there is evidence of in vitro cross-resistance with other 4-aminoquinolines, particularly chloroquine and amodiaquine.[1][2][3][4][5] This is indicated by the statistically significant positive correlations between their IC50 values.[2][3][4][5] However, it is crucial to note that the degree of this cross-resistance is often described as incomplete or weak.[1] this compound generally retains high activity against chloroquine-resistant strains, being significantly more potent than chloroquine itself against these parasites.[1][7]
The molecular basis for this cross-resistance is linked to mutations in the pfcrt gene. The K76T mutation, a key marker for chloroquine resistance, has been associated with reduced susceptibility to this compound.[8][9] However, the odds ratio for this association is substantially lower for this compound compared to chloroquine, suggesting that while PfCRT-mediated efflux may play a role, it is not the sole determinant of this compound susceptibility.[9] Some studies have also pointed to the involvement of the pfmdr1 gene in modulating this compound sensitivity.[6]
References
- 1. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of African isolates of Plasmodium falciparum from Gabon to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro activity of this compound and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Sensitivity of this compound in Thai Isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Plasmodium falciparum chloroquine resistance transporter is associated with the ex vivo P. falciparum African parasite response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Comparison: Pyronaridine-Artesunate vs. Artemether-Lumefantrine for Uncomplicated Falciparum Malaria
In the landscape of artemisinin-based combination therapies (ACTs) for uncomplicated Plasmodium falciparum malaria, pyronaridine-artesunate and artemether-lumefantrine stand out as key treatment options. This guide provides a detailed comparison of their clinical performance, drawing on data from head-to-head trials to inform researchers, scientists, and drug development professionals.
Efficacy Data
Multiple large-scale, randomized, controlled trials have established the non-inferiority of this compound-artesunate to artemether-lumefantrine in treating uncomplicated falciparum malaria. The primary measure of efficacy in these trials is the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) rate at Day 28 and Day 42, which accounts for new infections.
Table 1: PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28
| Clinical Trial | This compound-Artesunate (ACPR Rate) | Artemether-Lumefantrine (ACPR Rate) | Patient Population |
| Tshefu et al. (2010)[1][2] | 99.5% (780/784) | 99.2% (383/386) | Children and Adults (3-60 years) |
| Kayentao et al. (2012)[3][4] | 97.1% (329/339) | 98.8% (165/167) | Children (≤12 years, 5 to <25 kg) |
| Sodiomon et al. (2018)[5][6] | 98.9% (93/94) | 96.4% (81/84) | Children (6 months to ≤12 years) |
| Sowunmi et al. (2023)[7][8] | 97.4% (76/78) | 88.1% (59/67) | Children (3-144 months) |
Table 2: Parasite and Fever Clearance
| Parameter | This compound-Artesunate | Artemether-Lumefantrine | Study |
| Parasite Clearance by Day 3 | 96.3% of patients | 95.8% of patients | [9] |
| Fever Clearance | Similar between both groups | Similar between both groups | [7] |
Safety and Tolerability Profile
Both this compound-artesunate and artemether-lumefantrine are generally well-tolerated. The incidence of adverse events is comparable between the two treatments, with most events being mild to moderate in severity and consistent with the symptoms of malaria itself.[7][8]
Table 3: Overview of Adverse Events
| Clinical Trial | This compound-Artesunate (Adverse Event Rate) | Artemether-Lumefantrine (Adverse Event Rate) | Most Frequent Drug-Related Adverse Event |
| Tshefu et al. (2010)[1][2] | 60.0% (509/849) | 57.0% (241/423) | Eosinophilia (6.2% vs 5.7%) |
| Kayentao et al. (2012)[3][4] | 37.2% (132/355) | 44.4% (80/180) | Not specified |
| Sodiomon et al. (2018)[5][6] | 41.6% (42/101) | 34.4% (33/96) | Not specified |
A notable difference in the safety profile is the observation of mild and transient increases in liver aminotransferases (ALT and AST) in some patients treated with this compound-artesunate.[1][2][10] These elevations were generally asymptomatic, occurred within the first week of treatment, and resolved without intervention.[10] In one meta-analysis, biochemical elevations in liver function tests were four times more frequent with this compound-artesunate compared to other antimalarials.[11] However, severe liver injury is rare.[10][12]
Experimental Protocols
The clinical trials cited in this guide share robust and similar methodologies, adhering to WHO guidelines for antimalarial drug efficacy studies.
Key Methodological Components:
-
Study Design: The majority of these studies were Phase III, multicenter, randomized, controlled, non-inferiority trials. Some were double-blind with a double-dummy design, while others were open-label.[1][2][3][4][5][6]
-
Patient Population: Trials included children and adults with microscopically confirmed, uncomplicated P. falciparum malaria.[1][2][3][4][5][6] Specific age and weight criteria varied between studies.
-
Randomization: Patients were typically randomized in a 2:1 or 1:1 ratio to receive either this compound-artesunate or artemether-lumefantrine.[1][2][5][6] Computer-generated sequences were often used for randomization.[1][2]
-
Dosing Regimen:
-
Primary Efficacy Endpoint: The primary outcome was the PCR-corrected ACPR at Day 28.[1][2][3][4] This endpoint is a stringent measure of drug efficacy, distinguishing true treatment failures from new infections.
-
Safety Monitoring: Safety assessments included the recording of all adverse events, clinical laboratory tests (hematology and biochemistry), and vital signs. Liver function tests (ALT and AST) were closely monitored.[8]
Visualizing the Clinical Trial Workflow
The following diagram illustrates the typical workflow of the head-to-head clinical trials comparing this compound-artesunate and artemether-lumefantrine.
Caption: Generalized Clinical Trial Workflow
Conclusion
Head-to-head clinical trials demonstrate that this compound-artesunate is a highly effective and well-tolerated treatment for uncomplicated P. falciparum malaria, with efficacy non-inferior to that of artemether-lumefantrine.[1][2][3][4][5][6] The once-daily dosing of this compound-artesunate may offer an advantage in terms of convenience and adherence compared to the twice-daily regimen of artemether-lumefantrine. While transient elevations in liver enzymes have been observed with this compound-artesunate, these have generally not been associated with clinical symptoms.[1][2][10] The robust body of evidence from these trials supports the inclusion of this compound-artesunate in malaria treatment programs.[1][2][4]
References
- 1. Efficacy and safety of a fixed-dose oral combination of this compound-artesunate compared with artemether-lumefantrine in children and adults with uncomplicated Plasmodium falciparum malaria: a randomised non-inferiority trial | Medicines for Malaria Venture [mmv.org]
- 2. Efficacy and safety of a fixed-dose oral combination of this compound-artesunate compared with artemether-lumefantrine in children and adults with uncomplicated Plasmodium falciparum malaria: a randomised non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-artesunate granules versus artemether-lumefantrine crushed tablets in children with Plasmodium falciparum malaria: a randomized controlled trial | Medicines for Malaria Venture [mmv.org]
- 4. This compound-artesunate granules versus artemether-lumefantrine crushed tablets in children with Plasmodium falciparum malaria: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-artesunate and artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria in Kenyan children: a randomized controlled non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of this compound–artesunate versus artemether–lumefantrine in the treatment of acute uncomplicated malaria in children in South-West Nigeria: an open-labelled randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound-artesunate versus artemether-lumefantrine in the treatment of acute uncomplicated malaria in children in South-West Nigeria: an open-labelled randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. easpublisher.com [easpublisher.com]
- 10. This compound–artesunate real-world safety, tolerability, and effectiveness in malaria patients in 5 African countries: A single-arm, open-label, cohort event monitoring study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synergistic Interactions of Pyronaridine with Other Antimalarials: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the synergistic, additive, and antagonistic effects of pyronaridine when used in combination with other antimalarial agents. The data presented is compiled from various in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating this compound-based combination therapies in the fight against malaria.
Quantitative Analysis of this compound Combinations
The following tables summarize the quantitative data from in vitro and in vivo studies on the interactions between this compound and other antimalarial drugs. The Fractional Inhibitory Concentration (FIC) index is a key metric used to classify the nature of the drug interaction. An FIC index of ≤ 0.5 typically indicates synergy, an FIC index between 0.5 and 2.0 suggests an additive interaction, and an FIC index of > 2.0 indicates antagonism.
Table 1: In Vitro Interaction of this compound with Other Antimalarials against Plasmodium falciparum
| Partner Drug | P. falciparum Strain | Interaction | Mean FIC Index | Reference |
| Dihydroartemisinin | W2 (chloroquine-resistant) | Antagonism | 1.33 | [1] |
| Artesunate | 3D7 (chloroquine-sensitive) | Antagonism | 1.59 | [2] |
| Artesunate | K1 (chloroquine-resistant) | Antagonism | 1.35 | [2] |
| Chloroquine | W2 (chloroquine-resistant) | Additivity | 1.09 | [1] |
| Monodesethylamodiaquine | W2 (chloroquine-resistant) | Additivity | 0.99 | [1] |
| Primaquine | W2 (chloroquine-resistant) | Synergy | 0.65 | [1] |
| Quinine | W2 (chloroquine-resistant) | Antagonism | 1.55 | [1] |
| Mefloquine | W2 (chloroquine-resistant) | Antagonism | 1.54 | [1] |
| Halofantrine | W2 (chloroquine-resistant) | Antagonism | 1.16 | [1] |
| Pyrimethamine | W2 (chloroquine-resistant) | Antagonism | 1.10 | [1] |
| Cycloguanil | W2 (chloroquine-resistant) | Antagonism | 1.37 | [1] |
Table 2: In Vivo Interaction of this compound-Artesunate Combination
| Animal Model | Parasite Strain | Key Finding | Reference |
| Rodent malaria model | P. berghei (this compound-resistant) | 3:1 this compound:artesunate ratio reduced the ED90 of artesunate by ~15.6-fold. | [3] |
| Rodent malaria model | P. berghei (artesunate-resistant) | 3:1 this compound:artesunate ratio reduced the ED90 of artesunate by ~200-fold. | [3] |
| Murine malaria-luciferase model | P. berghei ANKA-luciferase | Additive interaction observed. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimalarial drug synergy.
In Vitro Synergy Testing: Modified Fixed-Ratio Isobologram Method
This method is widely used to assess the in vitro interactions between antimalarial drugs.
-
Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. The cultures are maintained in a controlled environment with a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Stock solutions of this compound and the partner antimalarials are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted.
-
Combination Preparation: The drugs are combined in fixed ratios (e.g., 1:3, 1:1, 3:1) based on their 50% inhibitory concentrations (IC50s).
-
Assay Plate Preparation: The drug dilutions and combinations are added to 96-well microtiter plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit. The plates are then incubated for a defined period (e.g., 48-72 hours).
-
Growth Inhibition Assessment: Parasite growth is determined by measuring the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) or using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).
-
Data Analysis: The IC50 values for each drug alone and in combination are calculated. The Fractional Inhibitory Concentration (FIC) for each drug in the combination is determined as follows: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone). The FIC index for the combination is the sum of the individual FICs. An isobologram is constructed by plotting the concentrations of the two drugs that produce a 50% inhibition of parasite growth.
In Vitro Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method provides a quantitative assessment of drug interactions based on the median-effect principle.
-
Dose-Response Curves: Dose-response curves are generated for each drug individually and for their combinations at fixed ratios.
-
Median-Effect Analysis: The data is transformed using the median-effect equation to generate a median-effect plot. This plot is used to determine the potency (Dm) and shape (m) of the dose-effect curve.
-
Combination Index (CI) Calculation: The Combination Index is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also inhibit x effect.
-
Interpretation: A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Mechanisms of Action and Potential for Synergy
The synergistic or antagonistic effects of drug combinations are often rooted in their distinct or overlapping mechanisms of action.
Caption: Mechanisms of action for this compound and partner antimalarials.
This compound and piperaquine share a similar primary mechanism of action, inhibiting the formation of hemozoin, which is crucial for the parasite's detoxification of heme.[5][6][7][8][9][10] This overlap may explain the generally additive rather than synergistic effects observed. In contrast, artesunate acts by generating reactive oxygen species, leading to oxidative stress within the parasite.[11][12][13][14][15] The observed in vitro antagonism with this compound suggests complex interactions that may not be immediately apparent from their primary mechanisms.[2][3] However, in vivo studies have shown a beneficial interaction, particularly against drug-resistant parasite strains, highlighting the importance of host factors and pharmacokinetics in the overall therapeutic outcome.[3] Mefloquine's distinct mechanism of inhibiting the parasite's 80S ribosome and protein synthesis presents a different avenue for combination therapy.[16]
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro antimalarial drug synergy testing.
The workflow for assessing the synergistic potential of antimalarial drug combinations is a multi-step process. It begins with the preparation of parasite cultures and drug solutions, followed by the assay itself where the parasites are exposed to the drugs. The final stages involve data analysis to determine the nature and extent of the drug interaction.
References
- 1. In Vitro Activities of this compound, Alone and in Combination with Other Antimalarial Drugs, against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-malarial efficacy of this compound and artesunate in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 7. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 8. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 10. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 12. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artesunate - Wikipedia [en.wikipedia.org]
- 14. Artesunate (Artesunate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]
Pyronaridine Formulations: A Head-to-Head Bioavailability Comparison of Tablets and Granules
A detailed analysis of the pharmacokinetic profiles of pyronaridine administered as tablets versus granules reveals comparable systemic exposure but faster absorption for the granule formulation, a critical consideration for pediatric and specific patient populations.
A pivotal study conducted in healthy adults directly compared the bioavailability of this compound-artesunate in both tablet and granule formulations. The findings indicate that while both formulations deliver a similar total amount of the drug to the bloodstream, the granule formulation is absorbed more rapidly. This guide provides a comprehensive overview of the comparative bioavailability, supported by key pharmacokinetic data and detailed experimental protocols.
Comparative Pharmacokinetic Data
A study in healthy adults demonstrated no significant differences in the overall exposure to this compound between the tablet and granule formulations. The geometric mean ratios for the area under the concentration-time curve (AUC) and maximum concentration (Cmax) were nearly identical, indicating bioequivalence in terms of the extent of absorption. However, the time to reach maximum concentration (Tmax) was shorter for the granule formulation.[1]
| Pharmacokinetic Parameter | Tablet Formulation | Granule Formulation | Geometric Mean Ratio (Granule/Tablet) |
| AUC0-∞ | - | - | 98.8%[1] |
| Cmax | - | - | 98.74%[1] |
| Tmax | 1.5 hours[1] | 1.0 hour[1] | - |
Note: Specific AUC and Cmax values were not provided in the source material, only the ratio between the two formulations.
Experimental Design: A Closer Look
The comparative bioavailability of the two this compound-artesunate formulations was investigated in a Phase I, single-center, open-label, randomized, two-way crossover study involving 60 healthy male and female adult volunteers aged between 20 and 45 years.[2][3][4]
Study Protocol:
-
Study Design: The trial followed a two-way crossover design where participants were randomly assigned to one of two sequences.[2][3][4]
-
Dosing: A single dose of this compound-artesunate was administered in each period.[3][4]
-
Tablet Dose: Three tablets, each containing 180 mg of this compound tetraphosphate and 60 mg of artesunate, for a total dose of 540 mg this compound and 180 mg artesunate.[3][4]
-
Granule Dose: Nine sachets, each containing 60 mg of this compound tetraphosphate and 20 mg of artesunate, for a total dose of 540 mg this compound and 180 mg artesunate.[3][4]
-
-
Washout Period: A 60-day washout period separated the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[2][3][4]
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the concentration of this compound. A population pharmacokinetic study in pediatric patients collected samples immediately before each dose and at 0.5, 1, 1.5, 2.5, 4, 8, and 12 hours, and on days 3, 7, 14, and 21 after the first dose.[5]
Experimental Workflow Diagram
References
- 1. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinConnect | Relative Bioavailability of this compound-artesunate in [clinconnect.io]
- 3. ichgcp.net [ichgcp.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Population Pharmacokinetics of this compound in Pediatric Malaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Pyronaridine's Schizonticidal Efficacy Compared to Key Antimalarials
A comprehensive analysis of pyronaridine's performance against established malaria treatments, supported by in vivo experimental data, detailed protocols, and mechanistic insights.
For researchers and drug development professionals in the field of infectious diseases, the quest for potent and fast-acting antimalarial agents is paramount. This compound, a Mannich base antimalarial, has demonstrated significant efficacy against the blood stages of Plasmodium, including drug-resistant strains. This guide provides an objective comparison of this compound's in vivo schizonticidal activity against leading antimalarials—artesunate, chloroquine, and amodiaquine—backed by quantitative data from murine models.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the in vivo efficacy of this compound compared to artesunate, chloroquine, and amodiaquine in a Plasmodium berghei ANKA-luciferase murine malaria model. The data highlights the log reduction in parasitemia at 24 and 48 hours post-treatment.
| Drug | Dose (mg/kg) | Mean Log Reduction in Parasitemia (24h) | Mean Log Reduction in Parasitemia (48h) | Curative Potential |
| This compound | 10 | ~3.5 | ~6.0 | Complete Cure[1] |
| 7 | Dose-dependent | Dose-dependent | Complete Cure (in 2 of 3 mice)[2] | |
| 5 | Dose-dependent | Dose-dependent | Similar to 250 mg/kg Artesunate[2] | |
| Artesunate | 250 | 1.5 | 1.8 | Non-curative (single dose)[1] |
| 200 (3 doses in 24h) | ~3.0 | ~5.5 | Increased killing with multiple doses[3] | |
| Chloroquine | 10 - 250 | ~1.0 | ~2.5 | Non-curative[3] |
| Amodiaquine | 10 - 250 | ~1.0 | ~2.5 | Partially curative[3] |
Data synthesized from a murine malaria luciferase model.[1][3]
This compound demonstrates a robust, dose-dependent schizonticidal activity, achieving a significant reduction in parasite load within 48 hours and leading to a complete cure at a dose of 10 mg/kg.[1] Notably, a single 5 mg/kg dose of this compound showed a similar efficacy to a much higher single dose of 250 mg/kg of artesunate.[2] While artesunate exhibits rapid parasite clearance, multiple doses are required to achieve a log reduction comparable to a single curative dose of this compound.[3] Both chloroquine and amodiaquine show a slower onset of action and are less effective at clearing parasites compared to this compound and multi-dose artesunate.[3]
Experimental Protocols: In Vivo Validation of Schizonticidal Activity
The following is a standard protocol for evaluating the in vivo schizonticidal activity of antimalarial compounds in a murine model, commonly referred to as the 4-day suppressive test.
Objective: To assess the efficacy of a test compound in reducing parasitemia in mice infected with Plasmodium berghei.
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mice with rising parasitemia.
-
Healthy recipient mice (e.g., Swiss albino, 6-8 weeks old).
-
Test compound (e.g., this compound) and reference drugs (e.g., chloroquine, artesunate).
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol).
-
Giemsa stain.
-
Microscope with oil immersion lens.
-
Syringes and needles for infection and drug administration.
Procedure:
-
Parasite Inoculation: On Day 0, infect recipient mice intraperitoneally with 1x10^5 P. berghei-parasitized red blood cells obtained from a donor mouse.
-
Drug Administration: Two to four hours post-infection, administer the first dose of the test compound or reference drug to the respective groups of mice. Treatment is typically continued daily for four consecutive days (Day 0 to Day 3). A control group receives only the vehicle.
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Microscopy: Fix the blood smears with methanol and stain with Giemsa. Examine the smears under a microscope to determine the percentage of parasitized red blood cells.
-
Data Analysis: Calculate the average parasitemia for each treatment group and the control group. The percentage of suppression of parasitemia is calculated using the following formula:
% Suppression = [ (Mean Parasitemia of Control Group - Mean Parasitemia of Treated Group) / Mean Parasitemia of Control Group ] x 100
-
Curative Assessment: Mice that are aparasitemic on Day 4 are monitored up to Day 30 post-infection to check for any recrudescence. Mice remaining parasite-free on Day 30 are considered cured.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the experimental process and the underlying mechanisms of this compound's action, the following diagrams are provided.
This compound's primary mechanism of action involves the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite.[4][5][6][7][8] It also exhibits a secondary mechanism by intercalating with DNA and inhibiting topoisomerase II.[5][7][8][9][10]
References
- 1. Superior this compound Single-Dose Pharmacodynamics Compared to Artesunate, Chloroquine, and Amodiaquine in a Murine Malaria Luciferase Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superior this compound Single-Dose Pharmacodynamics Compared to Artesunate, Chloroquine, and Amodiaquine in a Murine Malaria Luciferase Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 6. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyronaridine's Potent Activity Against Multidrug-Resistant Plasmodium vivax: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyronaridine's efficacy against multidrug-resistant Plasmodium vivax isolates, supported by experimental data. As chloroquine resistance in P. vivax spreads, alternative treatments are crucial.[1][2] this compound, often co-administered with artesunate, has emerged as a promising alternative.
In Vitro and In Vivo Efficacy: A Quantitative Comparison
This compound, both alone and in combination with artesunate, demonstrates significant activity against P. vivax, including strains resistant to chloroquine.[1][2] The following table summarizes key performance indicators from various studies, comparing this compound (and this compound-artesunate) with chloroquine.
| Performance Metric | This compound / this compound-Artesunate | Chloroquine | Study Population / Isolates | Reference |
| In Vitro IC50 (Median) | 2.58 nM (Range: 0.13 - 43.6 nM) | - | 99 multidrug-resistant P. vivax isolates from Papua, Indonesia | [1][3][4][5] |
| Parasite Clearance Time (Median) | 12 hours (Range: 12 - 36 hours) | - | P. vivax infected patients in Dak Nong province, Vietnam | [6] |
| Parasite Clearance Time (Median) | 23.0 hours | 32.0 hours | P. vivax mono-infection patients across Cambodia, Thailand, India, and Indonesia | [7][8] |
| Fever Clearance Time (Median) | 15.9 hours | 23.8 hours | P. vivax mono-infection patients across Cambodia, Thailand, India, and Indonesia | [7] |
| Day 28 Adequate Clinical and Parasitological Response (ACPR) | 100% | - | 206 P. vivax mono-infection patients in Myanmar | [9][10] |
| Day 42 PCR-unadjusted Adequate Clinical and Parasitological Response (ACPR) | 96.0% | - | 50 P. vivax infected patients in Dak Nong province, Vietnam | [6] |
Experimental Protocols
The data presented above were generated from rigorous in vitro and in vivo experimental protocols.
In Vitro Drug Susceptibility Testing: Schizont Maturation Assay
The in vitro activity of this compound against P. vivax isolates is commonly assessed using a schizont maturation assay.[1][3][4][5]
-
Sample Collection: Venous blood is collected from patients with P. vivax mono-infection.
-
Leukocyte Depletion: The blood samples are passed through a CF11 column to remove leukocytes.
-
Parasite Culture: The infected red blood cells are cultured in a suitable medium, such as McCoy's 5A medium supplemented with human serum.
-
Drug Plate Preparation: A 96-well plate is pre-dosed with a range of concentrations of this compound and other antimalarials.
-
Incubation: The parasite culture is added to the drug-dosed plate and incubated for a period that allows for the maturation of ring-stage parasites into schizonts (typically 36-40 hours).
-
Microscopy: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined microscopically.
-
IC50 Determination: The number of schizonts per 200 asexual parasites is counted. The 50% inhibitory concentration (IC50) is then calculated by non-linear regression analysis of the dose-response curve.
Clinical Efficacy Trials
The in vivo efficacy of this compound-artesunate is evaluated through randomized, controlled clinical trials.[6][7][8]
-
Patient Enrollment: Patients with microscopically confirmed, uncomplicated P. vivax malaria are enrolled.
-
Randomization: Patients are randomly assigned to receive either this compound-artesunate or a comparator drug (e.g., chloroquine).
-
Treatment Administration: The assigned drug is administered over a set period, typically three days.
-
Follow-up: Patients are followed for a specified duration (e.g., 28 or 42 days) to monitor for clinical and parasitological outcomes.
-
Data Collection: During follow-up, blood smears are taken at regular intervals to assess parasite clearance. Clinical symptoms, including fever, are also monitored.
-
Endpoint Analysis: The primary endpoints often include the Adequate Clinical and Parasitological Response (ACPR) at the end of the follow-up period, parasite clearance time, and fever clearance time.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the activity of antimalarial drugs against P. vivax isolates, from sample collection to data analysis.
Caption: General workflow for in vitro and in vivo assessment of antimalarial drug efficacy.
Signaling Pathways and Logical Relationships
The emergence of drug resistance in P. vivax is a complex process. While the exact mechanisms of this compound action and resistance are still under investigation, mutations in genes such as pvcrt-o and pvmdr1 are being studied as potential markers of reduced susceptibility.[6] The following diagram illustrates the logical relationship between drug pressure, genetic mutation, and the development of resistance.
Caption: Logical pathway from drug pressure to potential treatment failure in P. vivax.
References
- 1. In Vitro Activity of this compound against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium vivax treatments: what are we looking for? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound against multidrug-resistant Plasmodium falciparum and Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound-artesunate versus chloroquine in patients with acute Plasmodium vivax malaria: a randomized, double-blind, non-inferiority trial | PVIVAX [vivaxmalaria.org]
- 8. This compound-Artesunate versus Chloroquine in Patients with Acute Plasmodium vivax Malaria: A Randomized, Double-Blind, Non-Inferiority Trial | PLOS One [journals.plos.org]
- 9. ajtmh.org [ajtmh.org]
- 10. malariaworld.org [malariaworld.org]
Pyronaridine: Bridging the Gap Between In Vitro Sensitivity and Clinical Efficacy in Malaria Treatment
A Comparative Guide for Researchers and Drug Development Professionals
The urgent need for effective and sustainable antimalarial therapies has placed significant emphasis on understanding the relationship between in vitro drug sensitivity and clinical outcomes. Pyronaridine, a key component of the artemisinin-based combination therapy (ACT) this compound-artesunate, has demonstrated high efficacy against drug-resistant Plasmodium falciparum. This guide provides a comparative analysis of its in vitro performance against its clinical effectiveness, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the ongoing fight against malaria.
Quantitative Analysis: In Vitro Sensitivity vs. Clinical Response
The following table summarizes key quantitative data from various studies, offering a comparative look at the in vitro 50% inhibitory concentration (IC50) of this compound against P. falciparum isolates and the corresponding clinical outcomes observed in patients treated with this compound-artesunate.
| Study Region | In Vitro this compound IC50 (Geometric Mean/Range) | Clinical Outcome (PCR-Adjusted ACPR at Day 42) | Citation |
| Cameroon | 3.79 nM (0.92–18.3 nM) | Not directly reported in the same study, but patients from whom isolates were taken all cleared parasitemia during a 14-day follow-up with oral this compound. | [1][2] |
| Gabon | 1.9 nM (WHO microtest) / 2.0 nM (HRP-2 assay) | Results from the in vitro study "matched closely in vivo findings from a recent clinical trial on this compound-artesunate treatment." | [3][4] |
| Thailand | 5.6 ± 3.1 nM (0.2–15.4 nM) | Not directly reported in the same study. | [5] |
| Indonesia | 1.92 nM (0.24–13.8 nM) for P. falciparum | Not directly reported in the same study. | [6][7] |
| Vietnam (Central Highlands) | Not reported in the study | 95.2% (82.3%–98.8%) | [8] |
| Vietnam (Southern) | Not reported in the study | 96.1% (91.4%–98.2%) | [9] |
| Western Cambodia | Not reported in the study | 87.9% (80.6%–93.2%) | [10] |
| Myanmar | Not reported in the study | 100% | [11] |
ACPR: Adequate Clinical and Parasitological Response
The data consistently demonstrates that this compound exhibits potent in vitro activity against P. falciparum, with IC50 values generally in the low nanomolar range.[12] In regions with high clinical efficacy of this compound-artesunate, such as in Myanmar and parts of Vietnam, it is inferred that the circulating parasite populations are sensitive to this compound.[8][9][11] Conversely, a slightly lower efficacy in Western Cambodia could suggest a potential shift in parasite sensitivity, although this requires further investigation to directly correlate in vitro data with clinical outcomes in this specific region.[10] Notably, studies have shown that this compound remains highly active against chloroquine-resistant isolates.[1][3]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further research. Below are detailed protocols for key experiments cited.
In Vitro Drug Sensitivity Testing: WHO Microtest (Schizont Maturation Inhibition)
This method is a standard for assessing the susceptibility of fresh clinical isolates of P. falciparum to antimalarial drugs.
-
Blood Sample Collection: Collect 2 ml of venous blood from patients with P. falciparum malaria.
-
Parasite Culture Preparation: Mix the collected blood with complete parasite culture medium (RPMI 1640, 200 µM hypoxanthine, 25 mM Hepes, 0.5% albumax, 2 mM L-glutamine) to achieve a final concentration of 5% blood medium mixture (BMM).
-
Drug Plate Preparation: Use 96-well microtiter plates pre-dosed with serial dilutions of this compound.
-
Incubation: Add 200 µl of the BMM to each well of the drug-coated plates. The parasites are then cultured in a candle jar at 37.5°C for 21 to 46 hours.
-
Assessment: The incubation is stopped when more than 40% of the ring-stage parasites in the drug-free control well have matured to the schizont stage. Thick blood films are prepared from each well, stained with Giemsa, and examined microscopically to determine the drug concentration that inhibits schizont maturation by 50% (IC50) compared to the control.[3][6]
In Vitro Drug Sensitivity Testing: Histidine-Rich Protein 2 (HRP-2) Assay
This assay offers a more high-throughput alternative to the microscopic assessment of parasite growth.
-
Sample and Culture Preparation: Follow steps 1-3 of the WHO microtest protocol.
-
Incubation: Incubate the plates under the same conditions as the WHO microtest.
-
Lysis and HRP-2 Detection: After incubation, lyse the red blood cells to release the parasite-produced HRP-2. The amount of HRP-2 is then quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The optical density readings from the ELISA are used to determine the parasite growth inhibition at different drug concentrations and to calculate the IC50 value.[3][4]
Clinical Efficacy Assessment
The clinical efficacy of this compound-artesunate is typically evaluated in prospective, open-label, single-arm observational studies.
-
Patient Enrollment: Adults and children with microscopically confirmed, uncomplicated P. falciparum malaria are enrolled.
-
Treatment Administration: Patients receive a standard 3-day course of oral this compound-artesunate, with dosing based on body weight.
-
Follow-up: Patients are followed up for 42 days with clinical assessments and microscopic blood film examinations on specific days (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, 35, and 42).
-
Primary Outcome: The primary endpoint is the proportion of patients with a PCR-adjusted Adequate Clinical and Parasitological Response (ACPR) at day 42. PCR is used to distinguish between recrudescence (treatment failure) and new infections.[8][9]
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for a study correlating in vitro this compound sensitivity with clinical outcomes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activities of this compound, Alone and in Combination with Other Antimalarial Drugs, against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Sensitivity of this compound in Thai Isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of this compound against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound against multidrug-resistant Plasmodium falciparum and Plasmodium vivax. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound-artesunate Efficacy and Safety in Uncomplicated Plasmodium falciparum Malaria in Areas of Artemisinin-resistant Falciparum in Viet Nam (2017-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound-Artesunate for Treatment of Uncomplicated Plasmodium falciparum Malaria in Western Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound–Artesunate for the Treatment of Uncomplicated Plasmodium falciparum and Plasmodium vivax Malaria in Myanmar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Novel Therapeutic Applications & Repurposing
Repurposing Pyronaridine for Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyronaridine, an established antimalarial agent, is emerging as a promising candidate for cancer therapy. This document provides a comprehensive overview of the preclinical evidence supporting the repurposing of this compound as an anticancer agent. It includes a summary of its cytotoxic activity against various cancer cell lines, detailed mechanisms of action, and protocols for key in vitro and in vivo experiments. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding and replication of these studies.
Introduction
Drug repurposing offers a promising avenue for accelerating the development of new cancer treatments by leveraging the known safety and pharmacokinetic profiles of existing drugs. This compound, a benzonaphthyridine derivative used for treating malaria for over three decades, has demonstrated potent cytotoxic effects against a broad range of cancer cells.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation, makes it an attractive candidate for further investigation and clinical development.[3][4] This document serves as a practical guide for researchers interested in exploring the anticancer potential of this compound.
Mechanism of Action
This compound exerts its anticancer effects through several distinct mechanisms:
-
Topoisomerase II Inhibition: Transcriptome analyses and in vitro assays have identified this compound as a bona fide topoisomerase II inhibitor.[5][6] By interfering with this enzyme, this compound hinders DNA replication in rapidly dividing cancer cells.[1][4]
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells.[7] This is achieved through mitochondrial depolarization and the externalization of phosphatidylserine.[7][8] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to upregulate the expression of death receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[9]
-
DNA Intercalation: Biophysical studies, including DNA mobility-shift assays and spectroscopic titrations, have revealed that this compound can directly intercalate with DNA.[7][10] This interaction can disrupt DNA structure and function, contributing to its cytotoxic effects.
-
Inhibition of the EGFR Signaling Pathway: In NSCLC cells, this compound has been observed to downregulate the expression of epidermal growth factor receptor (EGFR), as well as downstream signaling molecules PI3K and AKT.[9]
-
DNA Repair Inhibition: Studies have shown that this compound can inhibit DNA repair mechanisms, specifically targeting ERCC1-XPF. This property makes it a potential candidate for combination therapies with radiation or other DNA-damaging agents.[11]
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by this compound in cancer cells.
Caption: this compound's multifaceted anticancer mechanisms.
Preclinical Data
This compound has demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | CC50 (µM) | Selective Cytotoxicity Index (SCI) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | >2.5 | [7] |
| MCF-7 | Breast Cancer | Not specified | Favorable | [5] |
| HL-60 | Leukemia | ~1.6 | 3.47 | [7] |
| HeLa | Cervical Cancer | Not specified | Not specified | [11] |
| HCT-116 | Colorectal Cancer | Not specified | Not specified | [11] |
| H1975 | Non-Small Cell Lung Cancer | Not specified | Not specified | [9] |
| Various | Leukemia, Lymphoma, Melanoma, Multiple Myeloma, Lung, Ovarian, Breast | Not specified | Favorable | [1][12] |
Note: CC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The Selective Cytotoxicity Index (SCI) is a ratio of the cytotoxicity against non-cancerous cells to cancer cells, with higher values indicating greater selectivity.[7]
In Vivo Efficacy
Preclinical studies in animal models have shown that this compound can hinder tumor progression.[5] In a human breast cancer xenograft model in mice, daily oral administration of this compound resulted in smaller tumor volumes and increased longevity compared to control groups.[5][13] Similar positive outcomes were observed in a study on dogs with cancer, where this compound treatment led to reduced tumor volumes and increased longevity, with one case showing a 70% reduction in a lymphoma tumor.[13] A pilot study on terminally ill human patients with late-stage breast, lung, and liver cancers suggested that this compound may increase longevity.[1][12]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer activity of this compound.
Cell Viability Assay (Differential Nuclear Staining - DNS)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound tetraphosphate (PND)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 staining solution
-
Propidium iodide (PI) staining solution
-
Fluorescence microscope
Protocol:
-
Seed cells at a density of 10,000 cells/well in 96-well plates and incubate overnight.
-
Prepare a concentration gradient of this compound in complete culture medium.
-
Treat the cells with the this compound solutions and incubate for 24, 48, or 72 hours.
-
After incubation, wash the cells with PBS.
-
Stain the cells with a solution containing Hoechst 33342 and PI for 15 minutes at 37°C.
-
Visualize the cells using a fluorescence microscope. Hoechst 33342 will stain the nuclei of all cells blue, while PI will only stain the nuclei of dead cells red.
-
Count the number of live (blue) and dead (red) cells in at least three different fields of view for each treatment condition.
-
Calculate the percentage of cell viability for each concentration of this compound.
Topoisomerase II Inhibition Assay
This in vitro assay evaluates the ability of this compound to inhibit topoisomerase II activity.[5]
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
This compound
-
Etoposide (positive control)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining dye (e.g., ethidium bromide)
-
UV transilluminator
Protocol:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and ATP.
-
Add varying concentrations of this compound or etoposide to the reaction mixtures.
-
Initiate the reaction by adding human topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining dye and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II will be indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Human Breast Cancer Xenograft Model in Mice
This in vivo protocol assesses the effect of this compound on tumor growth.[5]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of human breast cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., via oral gavage) to the treatment group daily. Administer the vehicle control to the control group.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow
The following diagram outlines a typical workflow for investigating the anticancer potential of this compound.
Caption: A stepwise approach to this compound anticancer research.
Future Directions
The promising preclinical data for this compound warrants further investigation. Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of this compound with other chemotherapeutic agents or immunotherapies.[3][5]
-
Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of this compound in cancer patients.[1][12] Researchers in Texas have secured a U.S. patent for the use of this compound in treating cancers such as leukemia, lymphoma, and myeloma, and are planning to initiate clinical trials.[3]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Drug Delivery: Developing novel drug delivery systems to enhance the tumor-specific targeting of this compound and minimize potential side effects.
Conclusion
This compound represents a compelling example of drug repurposing for cancer therapy. Its well-documented mechanisms of action, broad-spectrum cytotoxic activity, and promising in vivo efficacy provide a strong rationale for its continued development as a novel anticancer agent. The protocols and information provided in this document are intended to facilitate further research in this exciting field.
References
- 1. news-medical.net [news-medical.net]
- 2. malariaworld.org [malariaworld.org]
- 3. b-s-h.org.uk [b-s-h.org.uk]
- 4. From Malaria to Cancer: this compound New Role in Medicine | [theindianpractitioner.com]
- 5. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound induces apoptosis in non-small cell lung cancer cells by upregulating death receptor 5 expression and inhibiting epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing Antimalarial this compound as a DNA Repair Inhibitor to Exploit the Full Potential of Gold-Nanoparticle-Mediated Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckershospitalreview.com [beckershospitalreview.com]
- 13. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: Efficacy of Pyronaridine in Ebola Virus Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the demonstrated efficacy of pyronaridine, an antimalarial drug, against Ebola virus (EBOV) in various preclinical models. The included data and protocols are intended to guide further research and development of this compound as a potential therapeutic agent for Ebola virus disease (EVD).
In Vitro Efficacy of this compound against Ebola Virus
This compound has demonstrated significant in vitro activity against multiple strains of the Ebola virus. The efficacy, however, appears to be cell-line dependent, a crucial factor for interpreting in vitro data.
Data Summary: In Vitro Anti-EBOV Activity of this compound
| Cell Line | EBOV Strain(s) | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| HeLa | Mayinga, Kikwit, Makona | 0.82 - 1.30 (IC50) | ~3.1 | ~2.4 - 3.8 | [1][2] |
| HeLa | Zaire | 0.42 - 1.14 (EC50) | 3.1 | ~2.7 - 7.4 | [3][4] |
| Vero 76 | Zaire | No activity below CC50 | 1.3 | - | [3][4] |
In Vivo Efficacy of this compound in Animal Models of Ebola Virus Infection
In vivo studies in both mouse and guinea pig models of EBOV infection have shown that this compound treatment can lead to statistically significant improvements in survival rates and reductions in viral load.
Data Summary: In Vivo Efficacy of this compound against EBOV
| Animal Model | Virus Strain | This compound Dose & Route | Treatment Regimen | Survival Rate (%) | Key Findings | Reference |
| BALB/c Mice | Mouse-adapted EBOV (maEBOV) | 75 mg/kg, i.p. | Single dose 1 hour post-infection | 100 | Statistically significant reduction in viremia on day 3. | [1][3][4] |
| BALB/c Mice | Mouse-adapted EBOV (maEBOV) | 75 mg/kg, i.p. | Single dose 2 or 24 hours post-infection | 100 | Demonstrates a window of therapeutic opportunity. | [3][4][5] |
| Hartley Guinea Pigs | Guinea pig-adapted EBOV | 300 mg/kg, oral | Single dose 1 hour post-infection | 40 | Statistically significant survival compared to 0% in the vehicle group. | [1][2][6] |
| Hartley Guinea Pigs | Guinea pig-adapted EBOV | 600 mg/kg, oral | Single dose 1 hour post-infection | 33 | - | [5] |
Proposed Mechanism of Action
The precise antiviral mechanism of this compound against the Ebola virus is still under investigation, but current evidence points towards a multi-faceted mode of action including inhibition of viral entry and immunomodulation.[7]
Key Proposed Mechanisms:
-
Inhibition of Viral Entry : Studies using pseudoviruses suggest that this compound may interfere with the entry of the Ebola virus into host cells.[1][8][9]
-
Lysosomotropism : this compound is a lysosomotropic agent, meaning it accumulates in lysosomes.[8][9] This is significant as EBOV requires processing by lysosomal enzymes for successful entry. By altering the lysosomal environment, this compound may inhibit this crucial step. It has been shown to be a potent inhibitor of Lysotracker accumulation in lysosomes with an IC50 of 0.56 µM.[8][9]
-
Immunomodulatory Effects : Analysis of cytokine and chemokine panels in treated animals suggests that this compound may modulate the host immune response during an EBOV infection, which could contribute to its therapeutic effect.[3][4][7]
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on this compound's anti-Ebola virus activity.
In Vitro Antiviral Assay (HeLa Cells)
This protocol outlines the methodology for determining the in vitro efficacy of this compound against the Ebola virus in HeLa cells.
Protocol Steps:
-
Cell Plating : Seed HeLa cells in 384-well tissue culture plates at a density of 4,000 cells per well in 25 µL of culture medium.[3]
-
Incubation : Incubate the plates overnight at 37°C in a humidified CO2 incubator.[3]
-
Compound Preparation : On a separate plate, prepare serial dilutions of this compound at eight times the final desired concentration.[3]
-
Cell Treatment : Add the compound dilutions to the cells and incubate for 1 hour at 37°C. Final concentrations of this compound typically range from 0.01 µM to 25 µM.[3]
-
Virus Infection : Infect the treated cells with the Ebola virus (e.g., Mayinga strain) at a multiplicity of infection (MOI) of 0.01 to 0.25.[3] All work with live Ebola virus must be conducted in a BSL-4 laboratory.
-
Post-Infection Incubation : Incubate the virus-challenged cells for 24 hours at 37°C.[3]
-
Cell Fixation : After 24 hours, fix the cells by immersing the plates in formalin overnight at 4°C.[3]
-
Immunostaining : Decontaminate and remove the plates from the BSL-4 facility. Wash the plates with PBS and immunostain for EBOV-specific antigens.[3]
-
Data Analysis : Analyze the plates to determine the concentration of this compound that inhibits 50% of viral activity (IC50).
In Vivo Efficacy Study (Mouse Model)
This protocol describes the evaluation of this compound's efficacy in a lethal mouse-adapted Ebola virus (maEBOV) infection model.
Protocol Steps:
-
Animal Groups : Randomly assign BALB/c mice into treatment groups (e.g., this compound, vehicle control, positive control).[3]
-
Virus Challenge : Challenge the mice with a lethal dose of mouse-adapted EBOV. The day of the challenge is defined as study day 0.[3]
-
Drug Administration : Administer this compound via intraperitoneal (i.p.) injection at the specified dose (e.g., 75 mg/kg). The initial treatment is typically given approximately 1 hour post-challenge.[3][4]
-
Monitoring : Monitor the animals daily for clinical signs of disease, body weight changes, and survival for a period of 21 days.[3]
-
Viremia Analysis : On specified days (e.g., day 3 post-infection), blood samples can be collected to quantify the viral load (viremia).[1][4]
-
Data Analysis : Analyze survival data using Kaplan-Meier survival curves and compare viral loads between treatment groups to determine the statistical significance of this compound's effect.
Disclaimer: The information provided in these application notes is for research purposes only. All experiments involving live Ebola virus must be performed in a certified Biosafety Level 4 (BSL-4) facility by trained personnel, adhering to all institutional and national safety guidelines.
References
- 1. This compound Tetraphosphate Efficacy Against Ebola Virus Infection in Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tetraphosphate efficacy against Ebola virus infection in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Repurposing the antimalarial this compound tetraphosphate to protect against Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Repurposing Pyramax®, quinacrine and tilorone as treatments for Ebola virus disease [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Mechanism of Pyronaridine-Induced Apoptosis in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyronaridine, an antimalarial drug, has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer.[1][2][3] These application notes provide a detailed overview of the molecular mechanisms underlying this compound-induced apoptosis in breast cancer cells and offer comprehensive protocols for key experimental assays. The information presented is intended to guide researchers in studying the anticancer properties of this compound and similar compounds.
This compound's primary mechanisms of action in breast cancer cells involve the induction of the intrinsic apoptotic pathway, inhibition of topoisomerase II, and intercalation into DNA, leading to cell cycle arrest and programmed cell death.[1][2] Evidence suggests that these effects are particularly potent in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231.[1][3]
Data Presentation
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | CC50 (µM) | Selective Cytotoxicity Index (SCI) vs. MCF-10A | Reference |
| MDA-MB-231 | Triple-Negative | 1.6 | 4.13 | [1] |
| MDA-MB-468 | Triple-Negative | Not Specified | 3.88 | [1] |
| MCF-7 | ER-Positive | Not Specified | 4.13 | [1] |
| T47D | ER-Positive | Not Specified | <1 | [1] |
| HCC-70 | Triple-Negative | Not Specified | <1 | [1] |
| MDA-MB-231 LM2 | Triple-Negative | Not Specified | 2.54 | [1] |
Signaling Pathways and Molecular Mechanisms
This compound triggers apoptosis in breast cancer cells through a multi-faceted approach, primarily engaging the intrinsic apoptotic pathway. While the complete signaling cascade is still under investigation, key events have been elucidated.
Established Mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound directly intercalates with cellular DNA.[1][2] This interaction, along with the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leads to DNA damage and cell cycle arrest, ultimately pushing the cell towards apoptosis.[2][4]
-
Mitochondrial Depolarization (Intrinsic Apoptosis Pathway): A critical event in this compound-induced apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[1][3] This depolarization is a hallmark of the intrinsic apoptotic pathway and leads to the release of pro-apoptotic factors from the mitochondria.
-
Caspase-3 Activation: The mitochondrial pathway culminates in the activation of executioner caspases, such as Caspase-3.[3] Activated Caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.
Hypothesized Mechanisms in Breast Cancer:
Based on its activity in other cancer types and the known pathways of apoptosis, the following mechanisms are proposed to be involved in this compound-induced apoptosis in breast cancer cells, warranting further investigation:
-
Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins. It is hypothesized that this compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former and promoting mitochondrial outer membrane permeabilization.
-
Generation of Reactive Oxygen Species (ROS): In glioblastoma cells, this compound has been shown to enhance ROS levels.[5] Elevated ROS can induce oxidative stress and damage cellular components, including mitochondria, thereby triggering apoptosis. This mechanism is plausible in breast cancer cells but requires experimental validation.
-
Activation of the JNK Signaling Pathway: In non-small cell lung cancer, this compound treatment leads to increased levels of c-Jun N-terminal kinase (JNK), and a JNK inhibitor could partially block apoptosis.[6] The JNK pathway is a key stress-activated pathway that can mediate apoptotic signals. Its role in this compound's effect on breast cancer cells is a promising area for future research.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of this compound-induced apoptosis in breast cancer cells.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer) and MCF-7 (ER-positive breast cancer) are commonly used. Non-cancerous breast epithelial cells like MCF-10A can be used as a control.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MDA-MB-231 and MCF-7, DMEM/F12 for MCF-10A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound tetraphosphate in sterile water or DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (water or DMSO) should be included in all experiments.
Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately by flow cytometry.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Protocol:
-
Seed and treat cells with this compound as described above.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in pre-warmed culture medium containing JC-1 dye (final concentration ~2 µM).
-
Incubate the cells at 37°C for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in PBS for analysis by flow cytometry.
-
Interpretation: A shift from red to green fluorescence indicates mitochondrial depolarization and induction of the intrinsic apoptotic pathway.
-
Cell Cycle Analysis by DAPI Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing DAPI (4',6-diamidino-2-phenylindole) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) or the appearance of a sub-G1 peak (indicative of DNA fragmentation) suggests this compound's interference with cell cycle progression and induction of apoptosis.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-JNK, total JNK). A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: An increase in the Bax/Bcl-2 ratio, and the levels of cleaved Caspase-3 and cleaved PARP would confirm the induction of apoptosis. Changes in the phosphorylation status of JNK would indicate the involvement of this pathway.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) can be used to measure intracellular ROS levels.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Load the cells with DCFDA by incubating them with the probe in serum-free medium.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a microplate reader.
-
Interpretation: An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in intracellular ROS levels.
-
Conclusion
This compound induces apoptosis in breast cancer cells through a combination of established mechanisms including DNA intercalation, topoisomerase II inhibition, and subsequent activation of the intrinsic apoptotic pathway via mitochondrial depolarization and Caspase-3 activation. Further research into its effects on the Bcl-2 protein family, ROS generation, and JNK signaling in breast cancer cells will provide a more complete understanding of its anticancer activity and potential as a therapeutic agent. The protocols provided herein offer a robust framework for investigating these mechanisms.
References
- 1. This compound exerts potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Bcl-2 on drug resistance in breast cancer polyploidy-induced spindle poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. All data are represented as the average of three independent experiments ± SEM. *P < 0.05; ***P < 0.001, vs control group. [cjnmcpu.com]
- 6. This compound induces apoptosis in non-small cell lung cancer cells by upregulating death receptor 5 expression and inhibiting epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Pyronaridine for SARS-CoV-2 Treatment
These application notes provide a comprehensive summary of the in vivo studies evaluating pyronaridine as a therapeutic agent for SARS-CoV-2. The following sections detail the experimental protocols, quantitative outcomes, and proposed mechanisms of action based on preclinical animal studies.
I. Summary of Preclinical In Vivo Studies
This compound, an antimalarial drug, has demonstrated significant antiviral and anti-inflammatory efficacy in mouse models of SARS-CoV-2 infection.[1][2] In vivo studies have shown that this compound treatment leads to a reduction in viral load in the lungs, mitigates lung pathology, and decreases the levels of pro-inflammatory cytokines.[3][4][5][6] The primary mechanism of action is believed to be the inhibition of the SARS-CoV-2 papain-like protease (PLpro).[3][4][5][6]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from in vivo studies of this compound in SARS-CoV-2 infected mouse models.
Table 1: Efficacy of this compound in K18-hACE2 Transgenic Mice
| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |
| Lung Viral Load | High | Statistically significant reduction | Reduced viral replication | [3][4][5][6] |
| Lung Pathology | Severe | Reduced pathology and cell infiltration | Protective effect on lung tissue | [3][4][5][6] |
| Pro-inflammatory Cytokines/Chemokines | Elevated | Significant reduction | Attenuation of cytokine storm | [3][7] |
Table 2: Cytokine and Chemokine Modulation by this compound in SARS-CoV-2 Infected Mice
| Cytokine/Chemokine | Effect of this compound Treatment | Implication | Reference |
| TNF-α | Reduced | Anti-inflammatory effect | [7] |
| CXCL1 | Reduced | Anti-inflammatory effect | [7] |
| CCL3 | Reduced | Anti-inflammatory effect | [7] |
| IFN-β | Restored levels | Modulation of immune response | [7] |
Table 3: Efficacy of this compound in BALB/c Mice with Mouse-Adapted SARS-CoV-2
| Parameter | Vehicle Control | This compound Treatment (100 mg/kg) | Outcome | Reference |
| Viral Titers (Lungs) | High | Significant reduction | Antiviral effect | [1] |
| Weight Loss | Significant | Inhibited | Reduced disease severity | [1] |
| Lung Inflammatory Pathology | Severe | Significant improvement | Anti-inflammatory effect | [1] |
| Pro-inflammatory Cytokines/Chemokines | Elevated | Reduced levels | Attenuation of inflammation | [1] |
II. Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Evaluation of this compound Efficacy in K18-hACE2 Transgenic Mice
1. Animal Model:
-
Species: Mouse
-
Strain: K18-hACE2 transgenic mice, which express human angiotensin-converting enzyme 2 (hACE2).
-
Age: 8-10 weeks.
-
Housing: Biosafety level 3 (BSL-3) facility.
2. Virus and Infection:
-
Virus: SARS-CoV-2 isolate.
-
Infection Route: Intranasal.
-
Infection Dose: 1 x 10^5 plaque-forming units (PFU) of SARS-CoV-2 B.1.351 (Beta variant).[1]
3. Treatment Regimen:
-
Drug: this compound tetraphosphate.
-
Dosage: 75 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.).
-
Dosing Schedule: Once daily, starting 1 hour post-infection.
4. Outcome Assessment:
-
Viral Load Quantification: Lungs are harvested at 2 days post-infection (dpi), and viral titers are determined by plaque assay or RT-qPCR.
-
Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess lung injury and inflammation.
-
Cytokine and Chemokine Analysis: Lung homogenates are used to measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, CXCL1, CCL3) using ELISA or multiplex assays.
Protocol 2: Evaluation of this compound in a Lethal Infection Model with Mouse-Adapted SARS-CoV-2
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c mice.
-
Age: 6 months.
2. Virus and Infection:
-
Virus: Mouse-adapted SARS-CoV-2 MA10.
-
Infection Route: Intranasal.
-
Infection Dose: 10^4 PFU.
3. Treatment Regimen:
-
Drug: this compound.
-
Dosage: 100 mg/kg.
-
Route of Administration: Oral or intraperitoneal.
-
Dosing Schedule: Once per day, starting 1 hour post-infection.
4. Outcome Assessment:
-
Survival and Morbidity: Mice are weighed and monitored daily for clinical signs of disease until 10 dpi.
-
Lung Evaluation: Lungs are evaluated at 2 dpi for viral load and inflammatory markers as described in Protocol 1.
III. Visualizations
Proposed Mechanism of Action of this compound
The primary antiviral mechanism of this compound against SARS-CoV-2 is the inhibition of the papain-like protease (PLpro). This inhibition disrupts viral replication and also modulates the host's inflammatory response.
Caption: Proposed mechanism of this compound in inhibiting SARS-CoV-2 replication.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the general workflow for conducting in vivo studies to evaluate the efficacy of this compound against SARS-CoV-2 in a mouse model.
Caption: General experimental workflow for in vivo studies of this compound.
IV. Combination Therapy
Studies have also explored the use of this compound in combination with other approved antiviral drugs.[1] A combination of this compound with molnupiravir or nirmatrelvir (the main protease inhibitor in Paxlovid) has shown synergistic effects in reducing viral titers and inflammation in the lungs of SARS-CoV-2 infected mice.[1][8] This suggests that this compound could be a valuable component of a combination therapy approach for COVID-19.[2]
V. Clinical Perspective
While preclinical in vivo data is promising, it is important to note that clinical trials are necessary to confirm the safety and efficacy of this compound for the treatment of COVID-19 in humans.[9] Clinical trials for a combination drug containing this compound have been initiated.[9][10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. DSpace [archive.hshsl.umaryland.edu]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound Protects against SARS-CoV-2 Infection in Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Global Collaboration Demonstrates this compound Is Active Against COVID-19 In An Animal Model — Collaborations [collaborations.com]
- 8. This compound tetraphosphate is an efficacious antiviral and anti-inflammatory active against multiple highly pathogenic coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Collaboration Demonstrates this compound is Active Against COVID-19 in an Animal Model [einpresswire.com]
- 10. thebftonline.com [thebftonline.com]
Application Notes and Protocols: Combining Pyronaridine with Immunotherapy for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of targeted chemotherapy and immunotherapy represents a promising frontier in oncology. Pyronaridine, an established anti-malarial agent, has demonstrated significant anti-cancer properties, positioning it as a compelling candidate for combination therapies.[1][2] These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic potential of this compound with immunotherapy in pre-clinical cancer models.
This compound exerts its anti-neoplastic effects through a multi-faceted mechanism, primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[1][2] This action leads to the induction of programmed cell death (apoptosis) and a reduction in tumor cell proliferation.[1][2] The "trifecta" of this compound's effects—slowing cancer cell growth, inducing apoptosis, and exhibiting minimal impact on healthy cells—suggests its potential to enhance the efficacy of immunotherapies.[1] While direct clinical data on the combination of this compound and immunotherapy is emerging, pre-clinical evidence and the drug's known mechanisms provide a strong foundation for further investigation. Notably, this compound has shown anti-inflammatory properties, such as reducing pro-inflammatory cytokines and chemokines in viral infection models, which may contribute to a more favorable tumor microenvironment for immunotherapy.
Rationale for Combination Therapy
The synergy between this compound and immunotherapy, particularly immune checkpoint inhibitors (ICIs), is hypothesized to stem from several interconnected mechanisms:
-
Induction of Immunogenic Cell Death (ICD): By inducing apoptosis in cancer cells, this compound may trigger the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs). This process can enhance the priming and activation of dendritic cells (DCs), leading to a more robust anti-tumor T-cell response.
-
Modulation of the Tumor Microenvironment (TME): this compound's potential to reduce pro-inflammatory cytokines could alleviate immunosuppressive conditions within the TME, making it more permissive for T-cell infiltration and activity.
-
Enhanced T-cell Killing: Cancer cells weakened by this compound's cytotoxic effects may be more susceptible to elimination by activated T-cells unleashed by ICIs.
These mechanisms are depicted in the signaling pathway diagram below.
Pre-clinical Data Summary
While specific data on the direct combination of this compound and immunotherapy is limited, the following tables summarize the available quantitative data on this compound's single-agent anti-cancer activity, which serves as a baseline for designing combination studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.9 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| SK-BR-3 | Breast Adenocarcinoma | 3.1 |
| BT-474 | Breast Ductal Carcinoma | 4.4 |
| HS 578T | Breast Ductal Carcinoma | 2.8 |
| T-47D | Breast Ductal Carcinoma | 3.9 |
| SKOV-3 | Ovarian Cancer | 2.5 |
| A2780 | Ovarian Cancer | 2.9 |
| UACC-62 | Melanoma | 2.6 |
| RPMI-8226 | Multiple Myeloma | 1.6 |
| U-266 | Multiple Myeloma | 2.1 |
| HL-60 | Promyelocytic Leukemia | 1.9 |
| K-562 | Chronic Myelogenous Leukemia | 3.5 |
| Jurkat | Acute T-cell Leukemia | 3.3 |
| A549 | Lung Carcinoma | 9.4 |
| HCT-116 | Colorectal Carcinoma | 7.8 |
| PANC-1 | Pancreatic Carcinoma | 8.1 |
Source: Adapted from Villanueva PJ, et al. PLOS One. 2018.
Table 2: In Vivo Efficacy of this compound Monotherapy in a Xenograft Mouse Model
| Cancer Model | Treatment | Tumor Volume Reduction vs. Control | Reference |
| MDA-MB-231 Human Breast Cancer Xenograft | This compound (160 mg/kg/day, oral) | Significant inhibition of tumor growth (P<0.0001) | Villanueva PJ, et al. Clinical Cancer Drugs. 2021. |
| Metastatic Human Breast Cancer | This compound | Smaller tumor volumes (P<0.0001) and increased longevity | US Patent No.: 12,201,626 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound and Immunotherapy Synergy
Caption: Proposed mechanism of synergistic action between this compound and immunotherapy.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for pre-clinical evaluation of this compound and immunotherapy combination.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with an immune checkpoint inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MC38)
-
This compound tetraphosphate (Sigma-Aldrich or equivalent)
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody for murine cell lines)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the immune checkpoint inhibitor in complete medium.
-
Combination Treatment: Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Chemo-Immunotherapy Study
Objective: To evaluate the in vivo efficacy of combining this compound with an immune checkpoint inhibitor in a syngeneic mouse model of cancer.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells)
-
This compound tetraphosphate
-
Anti-mouse PD-1 antibody (or other relevant ICI)
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 160 mg/kg, oral, daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Treatment Administration: Administer treatments according to the specified schedule for a defined period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and spleens.
-
Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Immunohistochemistry (IHC): Analyze tumor sections for immune cell infiltration (e.g., CD8 staining) and expression of relevant markers (e.g., PD-L1).
-
Cytokine Analysis: Measure cytokine levels in tumor lysates or serum using ELISA or multiplex assays.
-
Conclusion
The combination of this compound with immunotherapy holds considerable promise for advancing cancer treatment. The protocols and information provided herein offer a foundational framework for researchers to explore this synergy. Rigorous pre-clinical evaluation is essential to elucidate the precise mechanisms of interaction and to identify optimal dosing and scheduling strategies for future clinical translation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
